[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid
Description
BenchChem offers high-quality [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-6-9-8-4-10(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIZLOMSYUPULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243455 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-95-2 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of theTriazolo[4,3-a]pyridine Scaffold
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This fused bicyclic system is present in a variety of compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, anxiolytic, and antimicrobial properties.[4][5] Specifically, derivatives of[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid serve as crucial building blocks in the synthesis of more complex molecules, including potent enzyme inhibitors. For instance, this scaffold is integral to the design of c-Met kinase inhibitors for cancer therapy and antimalarial agents.[4][6]
This guide provides a comprehensive overview of the synthetic strategies for preparing[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid, intended for researchers and scientists in organic synthesis and drug discovery. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis.
Retrosynthetic Analysis: A Strategic Disconnection
A logical retrosynthetic analysis of the target molecule reveals a primary disconnection strategy centered on the formation of the triazole ring. The most robust and widely adopted approach involves the cyclization of a 2-hydrazinylpyridine precursor. The carboxylic acid moiety at the 5-position can be carried through the synthesis or introduced via a precursor like a cyano or ester group. The most direct pathway begins with a commercially available substituted pyridine.
Caption: Retrosynthetic pathway for the target molecule.
This analysis identifies 2-hydrazinylpyridine-5-carboxylic acid (or its ester) as the pivotal intermediate. The synthesis, therefore, logically breaks down into two primary stages:
-
Formation of the Key Hydrazine Intermediate: Synthesis of 2-hydrazinylpyridine-5-carboxylic acid from an appropriate starting material.
-
Annulation of the Triazole Ring: Cyclization of the hydrazine intermediate to construct the final fused heterocyclic system.
Core Synthetic Strategy: From 2-Chloronicotinic Acid
The most practical and scalable synthesis commences with 2-chloropyridine-5-carboxylic acid (2-chloronicotinic acid). A critical consideration in this pathway is the reactivity of the carboxylic acid group, which can interfere with the subsequent cyclization step. Therefore, it is often protected as an ester (e.g., methyl or ethyl ester) prior to hydrazinolysis.
Caption: Overall synthetic workflow from 2-chloronicotinic acid.
Step 1: Ester Protection of 2-Chloropyridine-5-carboxylic Acid
Causality: The initial esterification step is crucial for preventing the free carboxylic acid from undergoing undesirable side reactions, such as forming acylhydrazides with the hydrazine reagent, which could complicate the subsequent cyclization. The ester group is relatively inert under the conditions of both hydrazinolysis and triazole formation.
Protocol: A standard Fischer esterification is typically employed.
-
Suspend 2-chloropyridine-5-carboxylic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until TLC or LC-MS analysis indicates complete conversion of the starting material.
-
Cool the reaction mixture, neutralize with a weak base (e.g., saturated sodium bicarbonate solution), and extract the ester with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of the 2-Hydrazinylpyridine Intermediate
Mechanism: This transformation is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C2 position, making the chloride a good leaving group for substitution by the potent nucleophile, hydrazine.
Causality: The use of excess hydrazine hydrate is common in literature procedures to drive the reaction to completion and minimize the formation of dimeric byproducts.[7] However, for scalability, minimizing the excess is desirable. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.[8]
Protocol:
-
Dissolve the ethyl 2-chloropyridine-5-carboxylate in a suitable solvent such as ethanol or butan-1-ol.[8]
-
Add hydrazine hydrate (typically 2-5 equivalents).
-
Heat the reaction mixture to reflux (80-110 °C) for several hours to days, monitoring the reaction progress by TLC.[8][9]
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be isolated by precipitation upon adding cold water, followed by filtration, or by extraction into an organic solvent. Purification via recrystallization or column chromatography yields the pure ethyl 2-hydrazinylpyridine-5-carboxylate.
Step 3: Cyclization to Form the Triazole Ring
Mechanism: This is the key ring-forming step. The reaction with triethyl orthoformate proceeds through the formation of an intermediate hydrazono-ether, which then undergoes an intramolecular electrophilic cyclization onto the pyridine nitrogen, followed by the elimination of ethanol to afford the aromatic triazole ring. Acetic acid is often used as a catalyst.
Causality: Triethyl orthoformate serves as an efficient one-carbon electrophile for constructing the unsubstituted triazole ring. Other one-carbon sources, such as formic acid, can also be used, but orthoformates often provide cleaner reactions and easier workups. The choice of cyclization agent is critical; for instance, using other aldehydes would lead to 3-substituted triazolopyridines via an oxidative cyclization pathway.[1][2]
Protocol:
-
Dissolve the ethyl 2-hydrazinylpyridine-5-carboxylate in triethyl orthoformate, which can act as both reagent and solvent.
-
Add a catalytic amount of a strong acid, such as acetic acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours. The progress is monitored by the disappearance of the starting material.
-
After completion, the excess triethyl orthoformate is removed by distillation under reduced pressure.
-
The crude product, ethyl[1][2][3]triazolo[4,3-a]pyridine-5-carboxylate, is typically purified by column chromatography on silica gel.
Step 4: Hydrolysis of the Ester
Causality: The final step is the deprotection of the carboxylic acid. Standard saponification using an aqueous base like sodium hydroxide or lithium hydroxide is effective. The reaction is typically straightforward, yielding the carboxylate salt, which is then neutralized to provide the final product.
Protocol:
-
Dissolve the purified ester in a mixture of THF or methanol and water.
-
Add an aqueous solution of sodium hydroxide (1.1 - 1.5 equivalents).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and carefully acidify with cold 1N HCl to a pH of approximately 3-4.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product,[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid.
Quantitative Data Summary
While yields are highly dependent on reaction scale and optimization, typical literature values for analogous transformations provide a general expectation.
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | Esterification | EtOH, H₂SO₄ | 90-98% |
| 2 | Hydrazinolysis | NH₂NH₂·H₂O, EtOH | 70-85%[8] |
| 3 | Cyclization | HC(OEt)₃, AcOH | 65-80% |
| 4 | Hydrolysis | NaOH, H₂O/THF | >95% |
Challenges and Optimization Insights
-
Hydrazinolysis Scale-up: The use of a large excess of hydrazine hydrate poses challenges on a larger scale due to safety concerns and difficult workups.[7] A slow addition of the chloropyridine substrate to a moderately heated solution of hydrazine can maintain an effective excess at the reaction front without requiring a large bulk excess.[7] The use of flow chemistry can also provide better control over reaction parameters and improve safety and yield.[8]
-
Purification: The intermediates, particularly the hydrazine derivative, can be polar and may require careful selection of chromatographic conditions. The final carboxylic acid product is often poorly soluble in many organic solvents, which can be advantageous for its purification by precipitation and washing.
-
Alternative Cyclization Methods: While triethyl orthoformate is effective, other methods for forming the triazole ring exist. For example, reaction with formic acid followed by dehydrative cyclization is a viable alternative. For substituted analogues, a one-pot reaction of 2-hydrazinopyridine with an aldehyde followed by an oxidative cyclization using reagents like N-chlorosuccinimide (NCS) or iodine is highly efficient.[2][10]
Safety Considerations
-
Hydrazine Hydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Strong Acids and Bases: Concentrated sulfuric acid, sodium hydroxide, and hydrochloric acid are corrosive and must be handled with care.
-
Reflux Conditions: All reactions performed at elevated temperatures under reflux must be conducted with appropriate condenser setups to prevent the release of volatile and potentially hazardous vapors.
Conclusion
The synthesis of[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid is a multi-step process that relies on well-established organic transformations. The key to a successful synthesis lies in the strategic protection of the carboxylic acid moiety as an ester, the efficient nucleophilic substitution to form the pivotal 2-hydrazinylpyridine intermediate, and the final annulation of the triazole ring. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can reliably produce this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry.
References
-
ResearchGate. Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... Available from: [Link]
-
MDPI. Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available from: [Link]
-
PMC - NIH. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]
-
MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Available from: [Link]
-
ScienceDirect. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Available from: [Link]
-
PubMed. Synthesis of some new substituted triazolo [4,3-a][1][3] benzodiazepine derivatives as potent anticonvulsants. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Available from: [Link]
-
PMC - PubMed Central. A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Available from: [Link]
-
ResearchGate. (PDF) New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Available from: [Link]
-
NIH. The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Available from: [Link]
- Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 10. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
physicochemical properties oftriazolo[4,3-a]pyridine-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of triazolo[4,3-a]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have led to the development of a wide array of biologically active molecules, including antibacterial, antithrombotic, anti-inflammatory, and antiproliferative agents.[4] The versatility of this scaffold makes it a cornerstone for the design of novel therapeutics.
The journey of a drug candidate from discovery to a marketed medicine is intricately linked to its physicochemical properties. These fundamental characteristics, such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. A comprehensive understanding of these properties is therefore not just an academic exercise but a critical necessity for rational drug design and development.
This guide provides an in-depth technical overview of the core physicochemical properties of triazolo[4,3-a]pyridine-5-carboxylic acid. As a Senior Application Scientist, the aim is to present not just the data, but also the causality behind the experimental choices and the practical implications of the results. This document is structured to be a self-validating system, where the theoretical underpinnings of each property are followed by detailed, field-proven experimental protocols for their determination.
Molecular Structure and Basic Properties
A foundational understanding of the molecule's basic characteristics is the starting point for any detailed physicochemical analysis.
2.1. Chemical Structure and Formula
The chemical structure of triazolo[4,3-a]pyridine-5-carboxylic acid is depicted below. It consists of a fused triazole and pyridine ring system with a carboxylic acid group at the 5-position.
Caption: Chemical structure of triazolo[4,3-a]pyridine-5-carboxylic acid.
-
Appearance: Typically an off-white to brown solid.[1]
Ionization Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its behavior in physiological environments.
3.1. Theoretical Background
The Henderson-Hasselbalch equation provides the relationship between pH, pKa, and the relative concentrations of the acidic and basic forms of an ionizable compound. For an acidic compound like triazolo[4,3-a]pyridine-5-carboxylic acid, the equation is:
pH = pKa + log([A⁻]/[HA])
Where [A⁻] is the concentration of the deprotonated (ionized) form and [HA] is the concentration of the protonated (unionized) form. The pKa value dictates the extent of ionization at a given pH, which in turn influences solubility, permeability, and receptor binding.
3.2. Predicted pKa
Computational models predict a pKa value of 0.14 ± 0.41 for triazolo[4,3-a]pyridine-5-carboxylic acid.[1] This value primarily reflects the acidity of the carboxylic acid group. The triazolopyridine core also possesses basic nitrogen atoms, and their pKa values would be important for a complete ionization profile.
3.3. Experimental Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7][8]
3.3.1. Principle of the Method
A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the ionizable group has been neutralized.
3.3.2. Step-by-Step Experimental Protocol
-
Preparation of Solutions:
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[8]
-
Place 20 mL of the 1 mM sample solution into a thermostatted titration vessel.[8]
-
Add the appropriate volume of 0.15 M KCl to maintain constant ionic strength.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Purge the solution with nitrogen to remove dissolved CO₂.[7]
-
-
Titration Procedure:
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
Calculate the first and second derivatives of the titration curve to accurately determine the equivalence point(s).
-
The pKa is the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes and its overall pharmacokinetic profile.
4.1. Theoretical Background
The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. It is usually expressed in its logarithmic form, logP. For ionizable compounds, the distribution coefficient (D) is used, which is the ratio of the concentration of all species (ionized and unionized) in the two phases at a specific pH.
4.2. Experimental Determination of LogP
4.2.1. Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable method for determining logP.[1][3]
4.2.1.1. Principle of the Method
A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or buffer). The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined.
4.2.1.2. Detailed Experimental Protocol
-
Preparation of Phases:
-
Pre-saturate n-octanol with water (or buffer) and vice versa by shaking them together for 24 hours and allowing the phases to separate.[1]
-
-
Partitioning:
-
Prepare a stock solution of triazolo[4,3-a]pyridine-5-carboxylic acid in the aqueous phase.
-
In a screw-cap tube, mix a known volume of the stock solution with a known volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).[9]
-
Allow the phases to separate completely, often by centrifugation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[10]
-
-
Calculation:
-
LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
Caption: Workflow for LogP determination by the shake-flask method.
4.2.2. RP-HPLC Method for LogP Estimation
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for a rapid estimation of logP.[11][12]
4.2.2.1. Principle of the Method
There is a linear relationship between the logarithm of the retention factor (k) of a compound on a reversed-phase column and its logP value. By calibrating the system with compounds of known logP, the logP of an unknown compound can be determined from its retention time.
Solubility
Aqueous solubility is a critical factor for oral drug absorption and for achieving desired concentrations in in vitro and in vivo assays.
5.1. Theoretical Background
-
Kinetic Solubility: The concentration at which a compound, upon being rapidly added from a concentrated stock solution (e.g., in DMSO) to an aqueous buffer, starts to precipitate.[2][13]
-
Thermodynamic (Equilibrium) Solubility: The concentration of a compound in a saturated solution in equilibrium with its solid phase.[2][14] This is the more relevant value for biopharmaceutical classification.
5.2. Experimental Determination of Aqueous Solubility (Equilibrium Solubility Method)
This method determines the thermodynamic solubility of a compound.[2][15]
5.2.1. Principle of the Method
An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.
5.2.2. Detailed Experimental Protocol
-
Sample Preparation:
-
Add an excess amount of solid triazolo[4,3-a]pyridine-5-carboxylic acid to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14]
-
-
Phase Separation:
-
Separate the solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC with UV detection.
-
-
Data Reporting:
-
The solubility is reported in units of µg/mL or µM.
-
Melting Point and Thermal Properties
The melting point is a fundamental physical property that provides information about the purity and crystal lattice energy of a compound.
6.1. Significance of Melting Point
A sharp melting point is indicative of a pure crystalline compound. The melting point is also a component of the General Solubility Equation, which relates solubility to logP and melting point.
6.2. Experimental Determination of Melting Point
The melting point of triazolo[4,3-a]pyridine-5-carboxylic acid can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC). For related triazolo[4,3-a]pyridine derivatives, melting points have been reported in the range of 114-217°C, indicating that they are generally stable solids at room temperature.[16]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure and purity of triazolo[4,3-a]pyridine-5-carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the aromatic C-H and C=N vibrations.[18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate measurement of the molecular weight.[4]
Summary of Physicochemical Properties
| Property | Predicted/Reported Value | Method | Reference |
| Molecular Formula | C₇H₅N₃O₂ | - | [5][6] |
| Molecular Weight | 163.13 g/mol | - | [5][6] |
| Appearance | Off-white to brown solid | Visual | [1] |
| pKa | 0.14 ± 0.41 | Predicted | [1] |
| LogP | Not available | - | - |
| Solubility | Not available | - | - |
| Melting Point | Not available | - | - |
Conclusion
References
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1489-1503.
- Wen, H., & Morris, K. R. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 29-36.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Bykov, Y. V., Yakimova, I. D., & Yaganova, N. N. (2018). Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium.
- Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io.
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies, 24(1), 36-41. 11.[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid. (n.d.). Retrieved from [Link]
- Roses, M., & Rafols, C. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 123-131.
- Wang, Y., Li, J., & Li, G. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58861.
- El-Gizawy, S. A., & El-Shabrawy, Y. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Ali, T. E., & El-Gazzar, A. R. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1H)
- Lin, C. H., Chen, C. H., & Chen, C. S. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 3(10), 834-838.
- Bell, R. P. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
-
Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2024). Determination of pKa of Triazolo[5,1-c][1][2][3]triazines in Non-Aqueous Media by Potentiometric Titration. Russian Journal of General Chemistry, 94(1), 1-8.
- Polli, J. E., & Li, J. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
-
Gopishetty, S., & Gutta, V. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine. Molbank, 2023(3), M1694.
-
University of Toronto. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]
- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
- Godyń, J., & Polański, J. (2024).
- Abraham, M. H., & Leo, A. J. (2003). U.S. Patent No. 6,548,307 B2. Washington, DC: U.S.
- Płonka, J., & Hofman, T. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6543.
- Dymińska, L., Janczak, J., Sheweshen, K. S. M., Lorenc, J., & Hanuza, J. (2020). The Structural and Optical Properties of 1, 2, 4-Triazolo [4, 3-a] pyridine-3-amine. Molecules, 25(18), 4243.
- Ginn, J. D., & Senter, T. J. (2018). 1, 2, 4-Triazolo [1, 5-a] pyrimidines in Drug Design. Medicinal Chemistry Reviews, 55(2), 116-135.
-
(1,2,4)Triazolo(4,3-a)pyridine. (n.d.). PubChem. Retrieved from [Link]
- Bhaskar, N. R., & Kumar, N. K. (2022). Molecular Hybrids of Pyazolo [3, 4-b] pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(19), 6296.
- Kumar, S., & Singh, P. (2025).
- Liu, Y., Wang, Y., Zhang, Y., & Li, Z. (2023).
-
Gandikota, C., et al. (2025). A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. ResearchGate.
-
El-Sayed, M. A., & El-Gohary, N. S. (2020). A Novel Series of[1][2][3] Triazolo [4, 3-a] Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4496.
Sources
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid CAS#: 1234615-95-2 [m.chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. agilent.com [agilent.com]
- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 16. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of Triazolo[4,3-a]pyridine-5-carboxylic acid
This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of triazolo[4,3-a]pyridine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction
The triazolo[4,3-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The precise determination of the structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of new chemical entities. This guide will walk through the logical sequence of analytical techniques used to confirm the molecular structure of triazolo[4,3-a]pyridine-5-carboxylic acid, a compound with the molecular formula C7H5N3O2 and a molecular weight of 163.13.[3]
I. Foundational Analysis: Mass Spectrometry and Elemental Analysis
The initial step in the structure elucidation of a novel compound is to determine its molecular formula and mass. High-resolution mass spectrometry (HRMS) is the cornerstone of this phase, providing a highly accurate mass measurement that can confirm the elemental composition.
A. High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides the exact mass of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. This is a critical first step that informs all subsequent spectroscopic analysis.
Experimental Protocol: Electrospray Ionization (ESI) HRMS
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the synthesized triazolo[4,3-a]pyridine-5-carboxylic acid in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-, respectively.
-
Data Analysis: Compare the experimentally determined monoisotopic mass of the molecular ion with the theoretical mass calculated for the proposed formula, C7H5N3O2. The expected mass for [M+H]+ is 164.0455 and for [M-H]- is 162.0309. A mass accuracy within 5 ppm is considered excellent confirmation.
B. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Rationale: Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can help to identify key functional groups and the core ring system. The major decomposition pathway for s-triazolo[4,3-a]pyridines typically involves the loss of RCN from the five-membered triazole ring.[4]
Experimental Protocol: Collision-Induced Dissociation (CID)
-
Ion Selection: In the first stage of the mass spectrometer, isolate the molecular ion ([M+H]+ or [M-H]-).
-
Fragmentation: Introduce the isolated ions into a collision cell filled with an inert gas (e.g., argon or nitrogen). The kinetic energy of the ions is increased, leading to collisions that induce fragmentation.
-
Fragment Analysis: In the second stage of the mass spectrometer, analyze the m/z values of the resulting fragment ions.
-
Interpretation: Propose fragmentation pathways consistent with the observed fragment ions. For triazolo[4,3-a]pyridine-5-carboxylic acid, key expected fragmentations include the loss of CO2 (44 Da) from the carboxylic acid group and cleavage of the triazole ring.
II. Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be employed to map out the carbon-hydrogen framework and establish connectivity.
A. 1D NMR: ¹H and ¹³C Spectra
Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin coupling). ¹³C NMR reveals the number of different types of carbon atoms and their chemical environments.
Experimental Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d6 is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups.
Predicted ¹H and ¹³C NMR Data for Triazolo[4,3-a]pyridine-5-carboxylic acid:
Based on data from structurally similar triazolo[4,3-a]pyridine derivatives, the following spectral characteristics can be anticipated.[5][6]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H3 | ~9.0 - 9.5 | ~145 - 150 | Proton on the triazole ring, deshielded by adjacent nitrogen atoms. |
| H6 | ~8.0 - 8.5 | ~125 - 130 | Aromatic proton ortho to the electron-withdrawing carboxylic acid group. |
| H7 | ~7.5 - 8.0 | ~115 - 120 | Aromatic proton meta to the carboxylic acid group. |
| H8 | ~7.8 - 8.3 | ~120 - 125 | Aromatic proton para to the carboxylic acid group. |
| COOH | >10 (broad) | ~165 - 170 | Acidic proton, chemical shift is solvent and concentration dependent. |
| C3 | - | ~145 - 150 | Carbon in the triazole ring. |
| C5 | - | ~130 - 135 | Aromatic carbon bearing the carboxylic acid group. |
| C6 | - | ~125 - 130 | Aromatic carbon. |
| C7 | - | ~115 - 120 | Aromatic carbon. |
| C8 | - | ~120 - 125 | Aromatic carbon. |
| C8a | - | ~140 - 145 | Bridgehead carbon. |
| COOH | - | ~165 - 170 | Carboxylic acid carbon. |
B. 2D NMR: COSY, HSQC, and HMBC
Rationale: 2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.
Experimental Workflow for Structure Elucidation:
Caption: Workflow for NMR-based structure elucidation.
III. Definitive 3D Structure: Single-Crystal X-ray Crystallography
Rationale: While NMR and MS provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry (if applicable). The crystal structure of the related 1,2,4-triazolo[4,3-a]pyridin-3-amine has been reported, providing a useful reference for expected bond parameters.[7]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals of triazolo[4,3-a]pyridine-5-carboxylic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
-
Analysis: Analyze the final structure to confirm the connectivity, bond lengths, and bond angles. This provides irrefutable proof of the molecular structure.
IV. Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Rationale: IR spectroscopy provides information about the functional groups present in a molecule. While not a primary tool for elucidating the entire structure, it serves as a quick and simple method to confirm the presence of key functional groups predicted by the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands for the functional groups present. For triazolo[4,3-a]pyridine-5-carboxylic acid, key expected absorptions include:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹.
-
C=N and C=C stretches (aromatic rings): Absorptions in the 1650-1450 cm⁻¹ region.
-
C-H stretches (aromatic): Absorptions above 3000 cm⁻¹.
-
Conclusion
The structure elucidation of triazolo[4,3-a]pyridine-5-carboxylic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow outlined in this guide—from determining the molecular formula by HRMS, to mapping the carbon-hydrogen framework with a suite of NMR experiments, and finally confirming the 3D structure with X-ray crystallography—researchers can achieve an unambiguous and robust structural assignment. This level of analytical rigor is essential for advancing drug discovery and development programs that involve this important class of heterocyclic compounds.
References
-
Di Paolo, M., et al. (2021). The[4][5][8]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450. Available from: [Link]
-
Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles. XIII. Derivatives of the s-Triazolo[1,5-a]pyridine Ring System. The Journal of Organic Chemistry, 31(1), 265-273. Available from: [Link]
-
Potts, K. T., Brugel, E. G., & Singh, U. P. (1971). Mass spectral fragmentation patterns of isomeric s-Triazolo[4,3-a]pyridines and s-triazolo[1,5-a]pyridines. Organic Mass Spectrometry, 5(1), 1-13. Available from: [Link]
-
Li, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6543. Available from: [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
-
Dymińska, L., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(22), 6899. Available from: [Link]
-
Hassan, A. S., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence, 35, 1-21. Available from: [Link]
-
Długosz, A., Machoń, Z., & Jasztold-Howorko, R. (1989). Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[4][5][8]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. Pharmazie, 44(9), 604-605. Available from: [Link]
-
de la Torre, M. C., et al. (2010). Differentiation between[4][5][8]triazolo[1,5-a] pyrimidine and[4][5][8]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(11), 875-879. Available from: [Link]
-
El-Sayed, O. A., et al. (1993). Synthesis and Antimicrobial Evaluation of Novel Quinoline-3-Carboxylic Acids and Triazolo[4,3-a]Quinoline-4-Carboxylic Acids. Alexandria Journal of Pharmaceutical Sciences, 7(2), 163-166. Available from: [Link]
-
Di Paolo, M., et al. (2021). The[4][5][8]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450. Available from: [Link]
-
Di Paolo, M., et al. (2021). The[4][5][8]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450. Available from: [Link]
Sources
- 1. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid CAS#: 1234615-95-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
spectroscopic data (NMR, IR, MS) oftriazolo[4,3-a]pyridine-5-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of triazolo[4,3-a]pyridine-5-carboxylic acid
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, serving as the core of compounds targeting a wide range of biological targets, including enzymes and receptors.[1][3][4] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a valuable building block in drug design. Triazolo[4,3-a]pyridine-5-carboxylic acid (Molecular Formula: C₇H₅N₃O₂, Molecular Weight: 163.13 g/mol ) is a key intermediate used in the synthesis of more complex derivatives.[5]
Unambiguous structural confirmation of this and related molecules is paramount for advancing drug development programs. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize triazolo[4,3-a]pyridine-5-carboxylic acid. The methodologies and interpretations presented herein are grounded in established principles and data from closely related analogues, offering a robust framework for researchers in the field.
Molecular Structure and Atom Numbering
For clarity in spectroscopic assignments, the following standardized numbering system for the triazolo[4,3-a]pyridine-5-carboxylic acid core is used throughout this guide.
Caption: Structure of triazolo[4,3-a]pyridine-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For triazolo[4,3-a]pyridine-5-carboxylic acid, both ¹H and ¹³C NMR provide definitive information on the arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal four distinct signals in the aromatic region corresponding to the protons on the heterocyclic core, and one broad signal for the carboxylic acid proton. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the fused triazole ring and the carboxylic acid group.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H3 | ~9.3 | s | - | Proton on the electron-deficient triazole ring, typically deshielded. |
| H8 | ~8.1 | d | ~7.0 | Adjacent to the bridgehead nitrogen (N4), deshielded. |
| H7 | ~7.8 | dd | ~7.0, 9.0 | Coupled to both H6 and H8. |
| H6 | ~7.3 | d | ~9.0 | Coupled to H7. |
| COOH | >13.0 | br s | - | Exchangeable carboxylic acid proton, highly deshielded and often broad. |
Note: These are predicted values based on published data for similar triazolopyridine structures. Actual values may vary slightly.[1]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | ~166 | Carboxylic acid carbonyl carbon. |
| C3 | ~149 | Carbon in the triazole ring, adjacent to two nitrogens. |
| C8a | ~147 | Bridgehead carbon, part of the aromatic system. |
| C5 | ~133 | Carbon bearing the carboxylic acid group. |
| C7 | ~129 | Aromatic CH carbon. |
| C8 | ~117 | Aromatic CH carbon. |
| C6 | ~116 | Aromatic CH carbon. |
Experimental Protocol: NMR Data Acquisition
Rationale: This protocol ensures high-quality, reproducible NMR data. DMSO-d₆ is selected as the solvent due to its excellent solubilizing power for polar, acidic compounds and its high boiling point. Critically, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in solvents like D₂O or CD₃OD.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of triazolo[4,3-a]pyridine-5-carboxylic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal sensitivity.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H Spectrum Acquisition:
-
Acquire a standard one-pulse ¹H experiment.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30° or 45° pulse angle with a relaxation delay (d1) of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 30° pulse angle with a relaxation delay (d1) of 2 seconds.
-
Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For triazolo[4,3-a]pyridine-5-carboxylic acid, the spectrum is dominated by vibrations from the carboxylic acid and the aromatic rings.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2500-3300 | O-H stretch | Carboxylic Acid | Broad |
| ~1700 | C=O stretch | Carboxylic Acid | Strong |
| 1640-1500 | C=C and C=N stretch | Aromatic Rings | Medium-Strong |
| ~1300 | C-O stretch / O-H bend | Carboxylic Acid | Medium |
Interpretation: The most telling feature is the extremely broad absorption band from ~2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[6][7] This will often overlap with any C-H stretching vibrations. The sharp, strong peak around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group. Multiple sharp peaks between 1500 and 1640 cm⁻¹ are indicative of the fused aromatic ring system.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Rationale: ATR is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality spectra quickly.
Procedure:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid triazolo[4,3-a]pyridine-5-carboxylic acid powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, raise the press, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is an ideal soft ionization technique for this polar, acidic molecule.
Expected Mass Spectrometry Data (ESI)
| Mode | m/z | Assignment | Rationale |
|---|---|---|---|
| Positive | 164.05 | [M+H]⁺ | Protonation of a basic nitrogen atom (e.g., on the pyridine or triazole ring). |
| Negative | 162.03 | [M-H]⁻ | Deprotonation of the acidic carboxylic acid proton. |
| Negative | 118.04 | [M-H-CO₂]⁻ | Loss of carbon dioxide (44 Da) from the deprotonated molecular ion. |
Fragmentation Pathway: In negative ion mode, a primary and highly characteristic fragmentation pathway is the loss of CO₂ from the carboxylate anion. This provides strong evidence for the presence of the carboxylic acid moiety.
Caption: Key ESI-MS fragmentation of the parent molecule in negative ion mode.
Experimental Protocol: ESI-MS Data Acquisition
Rationale: This protocol uses direct infusion ESI-MS for rapid and accurate mass determination. A polar protic solvent is chosen to ensure solubility and promote ionization.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a standard calibration solution to ensure high mass accuracy.
-
Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the ion of interest ([M+H]⁺ or [M-H]⁻).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ions and any significant fragments. Compare the observed isotopic pattern with the theoretical pattern for C₇H₅N₃O₂ to confirm the elemental composition.
Integrated Spectroscopic Analysis Workflow
A robust structural confirmation is not reliant on a single technique but on the logical synthesis of all data. The following workflow represents a standard, self-validating approach to characterizing a novel compound like triazolo[4,3-a]pyridine-5-carboxylic acid.
Caption: Logical workflow for the structural elucidation of the target molecule.
References
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Wiley Online Library. [Link]
-
Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. National Institutes of Health (PMC). [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health (PMC). [Link]
-
Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[1][2][3]Triazoloquinol. Taylor & Francis Online. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Institutes of Health (PMC). [Link]
-
and[1][2][3]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5. National Institutes of Health (PMC). [Link]
-
Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. [Link]
-
Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed. [Link]
-
Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. [Link]
-
Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link] 19.[1][2][3]Triazolo[4,3-a]pyridine-3-carboxylic acid. Chemsrc. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid CAS#: 1234615-95-2 [m.chemicalbook.com]
- 6. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide toTriazolo[4,3-a]pyridine-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delineates its fundamental chemical properties, including its definitive identification by its CAS number, and presents a detailed, logical synthesis protocol derived from established methodologies. Furthermore, it outlines the analytical techniques crucial for its characterization, supported by representative data. The guide culminates in a discussion of its therapeutic relevance, particularly in the context of modulating key biological targets in oncology and neuroinflammatory disorders. The information is structured to provide both foundational knowledge and practical insights for researchers engaged in drug discovery and development.
Core Compound Identification and Properties
[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid is a fused bicyclic heteroaromatic compound. The unique arrangement of nitrogen atoms in the triazole ring fused to the pyridine core imparts specific electronic and steric properties that are attractive for designing molecules that can interact with biological targets.
CAS Number: 1234615-95-2[1][2]
The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances, ensuring unambiguous identification in literature, databases, and regulatory submissions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [1][2] |
| Molecular Weight | 163.13 g/mol | [1][2] |
| Predicted Density | 1.58 ± 0.1 g/cm³ | [1] |
| Physical State | Light yellow solid (predicted) | [4] |
| Storage Temperature | 2-8°C | [1] |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid can be logically approached through a multi-step process starting from commercially available pyridine derivatives. The following protocol is a rationalized pathway based on established synthetic transformations for related[1][2][3]triazolo[4,3-a]pyridine systems.[5][6] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and to ensure a self-validating experimental design.
Proposed Synthetic Pathway
Caption: Proposed synthesis of[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-hydrazinyl-5-cyanopyridine
-
Rationale: This initial step involves a nucleophilic aromatic substitution reaction. The highly nucleophilic hydrazine displaces the chloride at the 2-position of the pyridine ring, which is activated towards substitution by the electron-withdrawing nature of the ring nitrogens and the cyano group.
-
Procedure:
-
To a solution of 2-chloro-5-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-5-cyanopyridine.
-
Step 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-5-carbonitrile
-
Rationale: This step is a cyclization reaction to form the fused triazole ring. Formic acid serves as a source of a one-carbon unit. The hydrazinyl pyridine intermediate reacts with formic acid to form a formylhydrazide, which then undergoes intramolecular cyclization and dehydration to yield the triazolopyridine core.
-
Procedure:
-
Suspend 2-hydrazinyl-5-cyanopyridine (1 equivalent) in an excess of formic acid.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to obtain[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile.
-
Step 3: Hydrolysis to[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid
-
Rationale: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. The choice of conditions may depend on the stability of the triazolopyridine ring system.
-
Procedure (Acid Hydrolysis):
-
Suspend[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile (1 equivalent) in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and carefully neutralize with a base to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid.
-
Analytical Characterization
Table 2: Representative Analytical Data for a[1][2][3]Triazolo[4,3-a]pyridine Derivative
| Technique | Observed Data for Derivative | Expected Characteristics for the Title Compound |
| ¹H NMR | Aromatic protons in the δ 7.0-9.5 ppm range, methylene protons around δ 5.2 ppm.[7] | Signals corresponding to the three protons on the pyridine ring, likely in the downfield region (δ 7.5-9.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Aromatic carbons in the δ 110-150 ppm range, carbonyl carbon around δ 167 ppm.[7] | Aromatic carbons in a similar range, with the carboxylic acid carbonyl carbon appearing at δ > 160 ppm. |
| IR (Infrared) | N-H and C=O stretching vibrations observed.[7] | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C=N and C=C stretches characteristic of the heterocyclic rings. |
| MS (Mass Spec) | ESI-MS showing the [M-H]⁻ or [M+H]⁺ ion.[7] | A molecular ion peak corresponding to the exact mass of C₇H₅N₃O₂ (m/z = 163.04). |
Therapeutic Relevance and Mechanism of Action
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules targeting a diverse range of biological entities.[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid and its derivatives have been investigated for their potential as modulators of enzymes and protein-protein interactions implicated in various diseases.
Modulation of Monoacylglycerol Lipase (MAGL)
[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid is utilized in the preparation of arylpyrazolopyridine derivatives that act as modulators of Monoacylglycerol Lipase (MAGL).[1] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[8][9][10][11] Inhibition of MAGL leads to an increase in 2-AG levels, which can potentiate cannabinoid receptor signaling, and a decrease in arachidonic acid, a precursor to pro-inflammatory prostaglandins.[8][11] This dual action makes MAGL inhibitors promising therapeutic agents for neurological disorders, inflammation, and pain.
Caption: Mechanism of action of MAGL inhibitors derived from[1][2][3]triazolo[4,3-a]pyridine.
Inhibition of Immune Checkpoints
The[1][2][3]triazolo[4,3-a]pyridine scaffold has also been identified in potent inhibitors of key immune checkpoint pathways, including Indoleamine 2,3-dioxygenase 1 (IDO1) and the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction.[7][12]
-
IDO1 Inhibition: IDO1 is an enzyme that catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment.[2][13][14][15] By inhibiting IDO1,[1][2][3]triazolo[4,3-a]pyridine-based compounds can help to restore T-cell function and enhance anti-tumor immunity.[2][16]
-
PD-1/PD-L1 Interaction Inhibition: The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to T-cell exhaustion and allows cancer cells to evade the immune system.[1][3][4][17] Small molecule inhibitors containing the[1][2][3]triazolo[4,3-a]pyridine core have been designed to block this interaction, thereby reactivating the anti-tumor immune response.[12]
Caption: Role of[1][2][3]triazolo[4,3-a]pyridine derivatives in immune checkpoint inhibition.
Safety and Handling
According to the available Safety Data Sheet (SDS),[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid should be handled with care in a well-ventilated area.[4] Standard personal protective equipment, including gloves and eye protection, should be worn.[4] In case of contact with eyes or skin, rinse immediately with plenty of water.[4] For inhalation or ingestion, seek medical attention.[4]
Conclusion
[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid, identified by CAS number 1234615-95-2, represents a valuable building block for the development of novel therapeutics. Its versatile synthesis and the demonstrated activity of its derivatives as modulators of key biological targets such as MAGL, IDO1, and the PD-1/PD-L1 axis underscore its importance in modern drug discovery. This guide provides a foundational framework for researchers to understand, synthesize, and further explore the therapeutic potential of this promising heterocyclic scaffold.
References
-
Safety Data Sheet:[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid. KISHIDA CHEMICAL CO.,LTD. Available from: [Link]
-
PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. Frontiers in Immunology. Available from: [Link]
-
Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B. Available from: [Link]
-
PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy. Frontiers in Immunology. Available from: [Link]
-
PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations. Human Vaccines & Immunotherapeutics. Available from: [Link]
-
What are IDO1 modulators and how do they work? Patsnap. Available from: [Link]
-
IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. Available from: [Link]
-
Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. National Center for Biotechnology Information. Available from: [Link]
-
Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research. Available from: [Link]
-
PD-1 and PD-L1 inhibitors. Wikipedia. Available from: [Link]
-
Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PubMed. Available from: [Link]
-
Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease. National Center for Biotechnology Information. Available from: [Link]
-
Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. Available from: [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
A combination of PD-1/PD-L1 inhibitors: The prospect of overcoming the weakness of tumor immunotherapy. National Center for Biotechnology Information. Available from: [Link]
-
What are IDO1 inhibitors and how do they work? Patsnap. Available from: [Link]
-
A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Publishing. Available from: [Link]
Sources
- 1. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 4. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 6. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 14. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 15. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
A Technical Guide toTriazolo[4,3-a]pyridine-5-carboxylic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
A Technical Guide to[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. This document delves into its commercial availability, outlines a robust synthetic pathway, and explores the therapeutic potential of the broader[1][2][3]triazolo[4,3-a]pyridine scaffold.
Commercial Availability and Compound Profile
[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid is accessible through various chemical suppliers. Researchers can procure this compound for research and development purposes, though it is not intended for medical or consumer use.
Compound Identification:
| Property | Value |
| Chemical Name | [1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid |
| CAS Number | 1234615-95-2 |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Appearance | Light yellow solid (based on safety data)[1] |
Selected Commercial Suppliers:
A non-exhaustive list of vendors previously listing this compound includes:
-
Wuhan Ariel Chemical Co., LTD.
-
Wuhan Kaymke Chemical Co., Ltd.
-
Amadis Chemical Company Limited
-
Shanghai Sainty Biotechnology Co., Ltd.
It is advisable to consult current supplier catalogs for the most up-to-date availability and purity specifications.
Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Core: A Mechanistic Approach
The logical starting material for the target compound is 2-hydrazinopyridine-5-carboxylic acid. The key transformation is the annulation of the triazole ring onto the pyridine core. This is commonly achieved by reacting the hydrazine moiety with a one-carbon electrophile, which, after an initial condensation, cyclizes to form the fused heterocyclic system.
Experimental Protocol: A Representative Synthesis
This protocol is a well-established method for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine ring system and is adapted for the preparation of the 5-carboxylic acid derivative.
Materials:
-
2-Hydrazinopyridine-5-carboxylic acid
-
Formic acid (≥95%)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-hydrazinopyridine-5-carboxylic acid (1 equivalent) in an excess of formic acid (e.g., 10-20 equivalents).
-
Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess formic acid is then carefully removed under reduced pressure.
-
Isolation: The resulting crude solid is triturated with water or a cold solvent like diethyl ether to remove any remaining impurities. The solid product is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid.
Causality Behind Experimental Choices:
-
Formic Acid as Reagent and Solvent: Formic acid serves as both the source of the single carbon atom required for the triazole ring and as the reaction solvent. Its acidic nature also catalyzes the cyclization-dehydration cascade.
-
Reflux Conditions: The application of heat is necessary to overcome the activation energy for the condensation and subsequent cyclization reactions.
-
Aqueous Work-up: This step is crucial for removing the highly polar formic acid and any other water-soluble byproducts from the less polar product.
-
Recrystallization: This final purification step is essential to obtain the product with high purity, which is critical for subsequent applications in drug discovery and biological assays.
Self-Validating System: Characterization and Purity Assessment
To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring and a characteristic downfield singlet for the triazole proton. The carboxylic acid proton will be a broad singlet, exchangeable with D₂O. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the fused ring system and a characteristic downfield signal for the carboxylic acid carbon. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of 163.13. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C=N and C=C stretches of the aromatic rings. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Applications in Medicinal Chemistry and Drug Development
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. This framework serves as a versatile template for the design of inhibitors targeting various enzymes and protein-protein interactions.
Cancer Immunotherapy
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: The[1][2][3]triazolo[4,3-a]pyridine moiety has been identified as a novel scaffold for the development of IDO1 inhibitors.[4] IDO1 is an enzyme that plays a crucial role in tumor immune evasion. By inhibiting IDO1, these compounds can help to restore the body's immune response against cancer cells.
-
PD-1/PD-L1 Interaction Inhibitors: A novel series of[1][2][3]triazolo[4,3-a]pyridines have been designed as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[5] Blocking this interaction is a clinically validated strategy in cancer immunotherapy to enhance the anti-tumor activity of T-cells.
Infectious Diseases
-
Antimalarial Agents: Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold bearing a sulfonamide fragment have been investigated as potential antimalarial agents, with some compounds showing good in vitro activity against Plasmodium falciparum.[6]
The 5-carboxylic acid functional group on the target compound provides a convenient handle for further chemical modifications, allowing for the generation of libraries of derivatives for structure-activity relationship (SAR) studies. This makes[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid a valuable building block for the discovery of new therapeutic agents.
Safety and Handling
According to the available safety data,[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid should be handled with care in a well-ventilated area.[1] Standard personal protective equipment, including gloves and eye protection, should be worn.[1]
First-Aid Measures:
-
Inhalation: Remove to fresh air.
-
Skin Contact: Rinse with water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth and seek medical advice.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid is a commercially available and synthetically accessible building block with significant potential in drug discovery. The broader[1][2][3]triazolo[4,3-a]pyridine scaffold has demonstrated its value in the development of novel therapeutics, particularly in the field of cancer immunotherapy. This technical guide provides a solid foundation for researchers and scientists working with this important class of heterocyclic compounds.
References
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet:[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid. Available at: [Link]
-
Fallarini, S., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3446. Available at: [Link]
-
Zhang, T., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703-4715. Available at: [Link]
-
Yuriev, M. Y., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4485. Available at: [Link]
Sources
- 1. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Triazolopyridine Scaffold as a Foundation for Drug Discovery
An In-Depth Technical Guide for the Identification of Potential Biological Targets of Triazolo[4,3-a]pyridine-5-carboxylic Acid
The[1][2][3]triazolo[4,3-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. This heterocyclic system is a key structural motif in several approved pharmaceuticals, including the anxiolytic Trazodone and the Janus kinase (JAK) inhibitor Filgotinib.[1][4] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors allow it to interact with a wide variety of biological macromolecules. Consequently, compounds bearing this scaffold have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects.[1][4]
This guide moves beyond a general overview to provide a detailed, actionable framework for drug development professionals and researchers focused on a specific, novel derivative: triazolo[4,3-a]pyridine-5-carboxylic acid . The presence of the carboxylic acid moiety at the 5-position presents a unique opportunity for novel molecular interactions and selectivity profiles. The core objective of this whitepaper is to delineate a systematic, multi-pronged strategy to identify and validate the direct biological targets of this compound, thereby elucidating its mechanism of action and therapeutic potential. We will proceed from hypothesis generation based on existing knowledge to the practical application of cutting-edge, self-validating experimental protocols.
Part 1: Hypothesis Generation by Chemical Scaffolding
The most logical starting point for target identification is to leverage the extensive research conducted on analogous structures. The principle of chemical similarity suggests that triazolo[4,3-a]pyridine-5-carboxylic acid may interact with targets from the same protein families as its structural relatives. The carboxylic acid group, however, may confer novel specificity or affinity, for instance by forming salt bridges with basic residues like lysine or arginine in a binding pocket.
Based on a comprehensive review of the literature, we can group the known targets of triazolopyridine derivatives into several key classes. This information forms the basis of our initial hypotheses.
Table 1: Known Biological Targets of[1][2][3]Triazolopyridine Analogs
| Target Class | Specific Target(s) | Observed Effect | Reference(s) |
| Protein Kinases | JAK1, JAK2, PIM kinase, PI3K, VEGFR2, Syk, c-Met | Inhibition | [5] |
| Immune Checkpoints | PD-1/PD-L1 Interaction | Inhibition | [6][7] |
| Metabolic Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition | [8][9] |
| Diacylglycerol O-acyltransferase 2 (DGAT2) | Inhibition | [10] | |
| Nuclear Receptors | RORγt (Retinoic acid receptor-related orphan nuclear receptor γt) | Inverse Agonism | [11] |
| Parasitic Proteases | Falcipain-2 (P. falciparum) | Inhibition | [12] |
From this data, we can formulate our primary hypotheses: triazolo[4,3-a]pyridine-5-carboxylic acid is a potential inhibitor of protein kinases, metabolic heme enzymes like IDO1, or modulators of protein-protein interactions such as the PD-1/PD-L1 immune checkpoint. The subsequent experimental sections are designed to systematically test these hypotheses.
Part 2: Experimental Strategies for Target Deconvolution
A robust target identification campaign relies on orthogonal methods that validate each other. We will detail two primary, complementary approaches: affinity-based "pull-down" methods to directly isolate binding partners and label-free methods that confirm target engagement in a more native state.[3]
A. Affinity-Based Target Isolation
This classical approach utilizes an immobilized form of the small molecule to physically capture its binding proteins from a complex biological mixture, such as a cell lysate.[2][3]
Caption: Workflow for Affinity-Based Target Identification.
Protocol 1: Covalent Immobilization and Affinity Pull-Down
The rationale here is to use the compound's own carboxylic acid group as a chemical handle for attachment to a solid support, minimizing structural perturbation to the core pharmacophore.
-
Step 1: Synthesis of Affinity Resin
-
Activate NHS-activated agarose beads according to the manufacturer's protocol.
-
Dissolve triazolo[4,3-a]pyridine-5-carboxylic acid in a suitable organic solvent (e.g., DMF or DMSO).
-
Couple the carboxylic acid to the amine-reactive beads via EDC/NHS chemistry to form a stable amide bond. A long-chain linker (e.g., a PEG linker) can be incorporated to reduce steric hindrance.
-
Quench any unreacted sites on the beads with an amine-containing molecule like ethanolamine.
-
Wash the beads extensively to remove unreacted compound and reagents.
-
-
Step 2: Cell Lysate Preparation
-
Select a relevant human cell line (e.g., a cancer cell line like MCF-7 or HCT-116 for oncology targets, or Jurkat cells for immunological targets).[13]
-
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.
-
-
Step 3: Affinity Capture
-
Incubate the prepared affinity resin with the cell lysate (e.g., 5-10 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
As a crucial negative control, incubate a parallel sample of lysate with control beads (beads that have been quenched without the compound).
-
Wash the beads 3-5 times with lysis buffer to remove proteins that are not specifically bound.
-
-
Step 4: Elution and Identification
-
Self-Validating Elution: Elute the specifically bound proteins by incubating the washed beads with a high concentration (e.g., 100x molar excess) of free triazolo[4,3-a]pyridine-5-carboxylic acid. This competitive elution ensures that only proteins displaced by the free compound are identified as true binders.
-
Separate the eluted proteins using 1D SDS-PAGE and visualize with a sensitive stain like Coomassie Blue or silver stain.
-
Excise protein bands that are present in the competitive elution lane but absent or significantly reduced in the negative control lane.
-
Identify the proteins via in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and database searching.
-
B. Label-Free Target Engagement
Label-free methods avoid chemical modification of the small molecule, mitigating the risk that a linker or tag could interfere with binding. They measure a biophysical change in the target protein that occurs upon compound binding.
Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on the principle that a protein, when bound to a small molecule ligand, becomes conformationally stabilized and thus more resistant to proteolysis.[2]
Caption: Workflow for the DARTS experiment.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
-
Step 1: Compound Treatment
-
Aliquot equal amounts of native cell lysate (prepared as in Protocol 1, Step 2) into two tubes.
-
Treat one tube with triazolo[4,3-a]pyridine-5-carboxylic acid at the desired final concentration.
-
Treat the second tube with an equivalent volume of the vehicle (e.g., DMSO) as a control.
-
Incubate for 1 hour at room temperature.
-
-
Step 2: Limited Proteolysis
-
Add a protease, such as pronase or thermolysin, to both tubes. The optimal protease and concentration must be determined empirically, aiming for significant but not complete digestion of the total protein in the control sample.
-
Incubate for a short, defined period (e.g., 15-30 minutes) at room temperature.
-
Stop the digestion by adding a denaturing loading buffer (e.g., Laemmli buffer) and heating the samples at 95°C for 5 minutes.
-
-
Step 3: Analysis
-
Resolve the digested lysates on an SDS-PAGE gel.
-
Visualize the proteins by staining.
-
Identify protein bands that are present and protected from digestion in the compound-treated lane compared to the vehicle-treated lane.
-
Excise and identify these protected proteins using LC-MS/MS as described previously.
-
Part 3: Target Validation and Mechanistic Insight
Identifying a list of "hits" from primary screens is only the first step. Rigorous validation is essential to confirm that these proteins are bona fide targets and to understand the functional consequences of their engagement.
A. Biochemical and Biophysical Validation
Once a candidate target is identified (e.g., IDO1 or JAK1), validation requires demonstrating a direct, functional interaction.
-
Thermal Shift Assay (TSA): This is a rapid, fluorescence-based method to confirm direct binding.[14] A protein's melting temperature (Tm) will typically increase upon binding to a stabilizing ligand. The assay is performed by heating a purified recombinant version of the candidate target protein in the presence of the compound and a dye (e.g., SYPRO Orange) that fluoresces upon binding to unfolded proteins. A positive result is a measurable shift (ΔTm) in the melting curve.
-
Enzymatic Assays: If the validated target is an enzyme, its functional inhibition must be quantified. For a kinase target, this would involve a kinase activity assay (e.g., using a substrate peptide and measuring phosphorylation). For IDO1, this would involve measuring the conversion of tryptophan to N-formylkynurenine.[8] These assays are used to determine key quantitative metrics like the half-maximal inhibitory concentration (IC₅₀).
B. Cell-Based Target Engagement and Pathway Analysis
Validation must ultimately occur within a biological context to confirm the compound's mechanism of action.
-
Cellular Target Engagement: This confirms the compound interacts with its target in living cells. For a kinase, one could treat cells with the compound and use Western blotting to probe the phosphorylation status of a known downstream substrate of that kinase. A reduction in phosphorylation would indicate successful target engagement and inhibition.
-
Functional Cellular Assays: The ultimate proof of a target's relevance is linking its engagement to a cellular phenotype. For example, if the target is PD-L1, a co-culture of T-cells with PD-L1-expressing cancer cells can be used. Treatment with an effective inhibitor should block the PD-1/PD-L1 interaction and restore T-cell activity, which can be measured by quantifying interferon-gamma (IFN-γ) secretion.[6][7]
Caption: Potential mechanism via inhibition of the IDO1 pathway.
Conclusion
The identification of biological targets for a novel compound like triazolo[4,3-a]pyridine-5-carboxylic acid is a critical and complex phase of drug discovery. A successful campaign cannot rely on a single method. The integrated strategy presented in this guide—beginning with hypothesis generation from known analogs, employing orthogonal primary screening methods like affinity chromatography and DARTS, and culminating in rigorous biochemical and cell-based validation—provides a high-confidence path to elucidating the compound's mechanism of action. By following this self-validating and systematic workflow, researchers can effectively deconvolve the targets of this promising molecule and unlock its full therapeutic potential.
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry.
- Lomenick, B., et al. (n.d.). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. (2025). GeneOnline News.
-
Al-Mekhlafi, F. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]
- Small-molecule Target and Pathway Identific
- Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.).
- Hu, Y., et al. (n.d.).
-
Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Rinaudo, P., et al. (n.d.). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Chemistry – A European Journal. [Link]
- Mohite, P., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
-
Haviernik, J., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules. [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). Wiley Online Library. [Link]
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]
-
Lv, P. C., et al. (2019). Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. [Link]
-
Nishiguchi, N., et al. (2020). Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Journal of Medicinal Chemistry. [Link]
-
Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (n.d.). ResearchGate.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to Triazolo[4,3-a]pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and diverse pharmacological activities have led to the development of numerous derivatives with a wide spectrum of therapeutic applications. This comprehensive guide provides an in-depth analysis of triazolo[4,3-a]pyridine derivatives, covering their synthesis, chemical properties, and extensive biological activities. We will explore their potential as anticancer, antibacterial, anti-inflammatory, and antimalarial agents, among others. Furthermore, this guide will delve into the structure-activity relationships (SAR) of these compounds, offering insights for the rational design of novel and more potent therapeutic agents. Detailed experimental protocols for key synthetic methodologies and biological assays are also provided to facilitate further research and development in this promising area.
Introduction: The Rise of a Privileged Scaffold
Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[4] Among these, the fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyridine has emerged as a particularly valuable scaffold in drug discovery.[2] Its rigid, planar structure, combined with the presence of multiple nitrogen atoms, allows for diverse intermolecular interactions with biological targets, making it an attractive starting point for the development of novel therapeutics.[5]
The interest in triazolo[4,3-a]pyridine derivatives has grown exponentially due to their broad spectrum of pharmacological activities.[4] These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][6][7] This guide will provide a detailed exploration of the synthesis, biological evaluation, and therapeutic potential of this important class of compounds, aimed at researchers, scientists, and drug development professionals.
Synthetic Strategies: Building the Triazolo[4,3-a]pyridine Core
The synthesis of the triazolo[4,3-a]pyridine ring system can be achieved through several efficient methodologies. The most common approach involves the cyclization of a 2-hydrazinopyridine precursor with various electrophilic reagents.
One-Pot Oxidative Cyclization
A facile and practical one-pot synthesis involves the reaction of 2-hydrazinopyridine with various aldehydes, followed by oxidative cyclization.[2] This method is often preferred due to its operational simplicity and good yields.
Caption: General scheme for the one-pot synthesis of triazolo[4,3-a]pyridines.
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis [4]
-
To a solution of 2-hydrazinopyridine (1 mmol) and a substituted aldehyde (1 mmol) in a suitable solvent (e.g., THF), add CuBr₂ (10 mol%).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-[1][2][3]triazolo[4,3-a]pyridine.
Cyclocondensation Reactions
Another versatile method involves the cyclocondensation of 2-hydrazinopyridine derivatives with reagents such as carboxylic acids or their derivatives.[8] This approach allows for the introduction of a wide range of substituents on the triazole ring.
Biological Activities and Therapeutic Applications
The triazolo[4,3-a]pyridine scaffold has proven to be a versatile platform for the development of agents with a wide array of biological activities.
Anticancer Activity
Numerous triazolo[4,3-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action.
3.1.1. Kinase Inhibition
-
c-Met Inhibitors: A series of[1][2][3]triazolo[4,3-a]pyridine derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors.[1] Some of these compounds exhibited high selectivity and potent antitumor activity in both in vitro and in vivo models of gastric and non-small cell lung cancer.[1]
-
Dual c-Met/VEGFR-2 Inhibitors: Researchers have designed and synthesized novel[1][2][3]triazolo[4,3-a]pyrazine derivatives that act as dual inhibitors of c-Met and VEGFR-2 kinases, showing promising antiproliferative activity against several cancer cell lines.[9]
-
Tankyrase Inhibitors: A novel triazolopyridine derivative, TI-12403, was identified as a potent tankyrase (TNKS) inhibitor.[10] By inhibiting TNKS, this compound stabilizes AXIN2, reduces active β-catenin, and downregulates β-catenin target genes, demonstrating antitumor activity in colorectal cancer models.[10]
3.1.2. Immunotherapy: PD-1/PD-L1 Interaction Inhibitors
Small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction represent an emerging immunotherapeutic approach. A novel series of[1][2][3]triazolo[4,3-a]pyridines have been designed as potent inhibitors of this interaction, with some compounds showing low nanomolar IC₅₀ values.[11] These compounds were found to enhance interferon-γ production in co-culture models, indicating their potential as cancer immunotherapeutic agents.[11]
Caption: Mechanism of action of PD-1/PD-L1 inhibitors.
Antibacterial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][12] Some of these compounds exhibited moderate to good antibacterial activities, comparable to the first-line antibiotic ampicillin.[6][12] The structure-activity relationship studies suggest that the presence of an ethylenediamine moiety and an indole group can enhance antibacterial effects.[12]
Anti-inflammatory Activity
Certain triazolopyridine derivatives have shown potential as anti-inflammatory agents.[7] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes or signaling pathways.
Antimalarial Activity
Malaria remains a significant global health problem, and there is a continuous need for new antimalarial drugs. A novel series of[1][2][3]triazolo[4,3-a]pyridine sulfonamides were designed and synthesized as potential antimalarial agents.[7] Through in silico screening and molecular docking studies targeting the falcipain-2 enzyme, several compounds were identified with good in vitro antimalarial activity against Plasmodium falciparum.[7]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of triazolo[4,3-a]pyridine derivatives is crucial for the rational design of more potent and selective compounds.
| Target | Scaffold/Derivative | Key Structural Features for Activity | Reference |
| c-Met Kinase | [1][2][3]Triazolo[4,3-a]pyridine | Specific substitutions on the pyridine and triazole rings are crucial for potency and selectivity. | [1] |
| PD-1/PD-L1 | [1][2][3]Triazolo[4,3-a]pyridine | A ring fusion strategy and specific aryl substitutions are important for inhibitory activity. | [11] |
| Antibacterial | [1][2][3]Triazolo[4,3-a]pyrazine | The presence of an ethylenediamine moiety and an indole group enhances activity. | [12] |
| IDO1 | [1][2][3]Triazolo[4,3-a]pyridine | The N1 atom of the triazole ring is key for coordination with the heme iron. Hydrophobic substituents are important for interaction within the binding pocket. | [3] |
| p38 MAP Kinase | Triazolopyridine-oxazole | Modifications to the C4 aryl group and the triazole side-chain are critical for overcoming metabolic liabilities and improving in vivo activity. | [13] |
Future Perspectives and Conclusion
The[1][2][3]triazolo[4,3-a]pyridine scaffold continues to be a highly attractive framework in medicinal chemistry. The diverse biological activities exhibited by its derivatives underscore its potential for the development of novel therapeutics for a wide range of diseases. Future research efforts should focus on:
-
Exploring Novel Synthetic Methodologies: The development of more efficient, sustainable, and diverse synthetic routes will enable the creation of larger and more varied chemical libraries for screening.
-
Structure-Based Drug Design: Utilizing computational tools and structural biology to guide the design of more potent and selective inhibitors for specific biological targets.
-
Investigation of New Therapeutic Areas: Expanding the evaluation of triazolo[4,3-a]pyridine derivatives into other disease areas where they may show promise.
-
Preclinical and Clinical Development: Advancing the most promising lead compounds through preclinical and clinical studies to translate their therapeutic potential into tangible clinical benefits.
References
-
Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed. Available from: [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... ResearchGate. Available from: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available from: [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Wiley Online Library. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. Available from: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]
-
Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. Available from: [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. Available from: [Link]
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. De Gruyter. Available from: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Center for Biotechnology Information. Available from: [Link]
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. National Center for Biotechnology Information. Available from: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available from: [Link]
-
Novel 3H-[1][2][6]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. PubMed. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. Available from: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available from: [Link]
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. Available from: [Link]
-
The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available from: [Link]
-
Discovery of[1][2][6]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. National Institutes of Health. Available from: [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available from: [Link]
-
Triazolo-pyridine derivatives: Synthesis, characterization and biological evaluation. OUCI. Available from: [Link]
Sources
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triazolo[4,3-a]pyridine Core: A Technical Guide to its Discovery and Synthetic Evolution
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—cores that demonstrate a remarkable propensity for binding to diverse biological targets, thereby serving as foundational templates for drug discovery. Thetriazolo[4,3-a]pyridine ring system is a quintessential example of such a scaffold. This bicyclic heteroaromatic compound, formed by the fusion of a pyridine ring with a 1,2,4-triazole ring, has become a cornerstone in the development of therapeutics targeting a wide array of pathological conditions. Its unique electronic and steric properties, conferred by the nitrogen-rich triazole moiety fused to the pyridine ring, allow for a multitude of interactions with biological macromolecules. This guide provides an in-depth exploration of the discovery and historical evolution of the triazolo[4,3-a]pyridine core, tracing its journey from early synthetic explorations to its current status as a key pharmacophore in modern drug development.
The Genesis of a Scaffold: Early Synthetic Endeavors
The story of the triazolo[4,3-a]pyridine ring system is intrinsically linked to the broader exploration of fused heterocyclic chemistry. While the precise first synthesis is not extensively documented in a single seminal publication, the foundational methods emerged from the investigation of pyridine derivatives in the mid-20th century. The most direct and classical approach to thetriazolo[4,3-a]pyridine core involves the intramolecular cyclization of 2-hydrazinopyridine. This method gained prominence in the early 1960s, with significant contributions from chemists who were systematically investigating the reactivity of hydrazine-substituted heterocycles.
A notable advancement in the systematic synthesis of this ring system was reported in the 1960s, which described the preparation of various derivatives of the s-triazolo[4,3-a]pyridine ring system. These early methods typically involved the reaction of 2-hydrazinopyridine with a one-carbon electrophile, such as formic acid or an orthoformate, to facilitate the closure of the triazole ring. This acid-catalyzed condensation and subsequent dehydration proved to be a robust and reliable method for accessing the parent scaffold and its simple derivatives.
The causality behind this experimental choice lies in the inherent nucleophilicity of the exocyclic amino group of the hydrazine moiety and the pyridine ring nitrogen. The reaction with a carbonyl compound or its equivalent forms a hydrazone intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of the hydrazone, followed by elimination of water to yield the aromatic fused-ring system. This foundational chemistry paved the way for the extensive exploration of the triazolo[4,3-a]pyridine scaffold in the decades that followed.
Classical Synthesis: The 2-Hydrazinopyridine Cyclization
The reaction of 2-hydrazinopyridine with various one-carbon synthons remains a cornerstone of classical triazolo[4,3-a]pyridine synthesis. The choice of the one-carbon unit directly dictates the substitution at the 3-position of the resulting fused ring system.
Experimental Protocol: Synthesis of the ParentTriazolo[4,3-a]pyridine
This protocol details the synthesis of the unsubstitutedtriazolo[4,3-a]pyridine from 2-hydrazinopyridine and formic acid.
Materials:
-
2-Hydrazinopyridine
-
Formic acid (88%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-hydrazinopyridine (5.45 g, 50 mmol) and formic acid (88%, 25 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Monitoring: The reaction is typically complete within 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the puretriazolo[4,3-a]pyridine.
Self-Validation: The success of this protocol is validated by the complete consumption of the 2-hydrazinopyridine starting material as observed by TLC and the isolation of a product with the expected spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) corresponding totriazolo[4,3-a]pyridine.
Caption: Classical synthesis oftriazolo[4,3-a]pyridine.
The Evolution of Synthetic Methodologies
While the classical approach remains valuable, the increasing demand for structurally diverse triazolo[4,3-a]pyridines in drug discovery has spurred the development of more sophisticated and efficient synthetic methods. These modern techniques offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
| Era | Key Synthetic Development | Typical Reactants | Advantages |
| 1960s | Classical Cyclocondensation | 2-Hydrazinopyridine, Carboxylic Acids/Orthoformates | Foundational, straightforward for simple analogs. |
| 2000s | Modified Mitsunobu Reaction | Acylated 2-hydrazinopyridines | Milder reaction conditions, suitable for sensitive substrates. |
| 2010s | Palladium-Catalyzed Cross-Coupling | 2-Chloropyridine, Hydrazides | Good functional group tolerance, allows for late-stage diversification. |
| 2010s | CDI-Mediated Tandem Coupling-Cyclization | 2-Hydrazinopyridine, Carboxylic Acids, Carbonyldiimidazole (CDI) | Operationally simple, one-pot procedure. |
| 2010s-Present | Oxidative Cyclization | 2-Hydrazinopyridine, Aldehydes, Oxidizing Agent (e.g., Oxone) | Environmentally friendly, atom-economical. |
Modern Synthetic Workflow: Palladium-Catalyzed Synthesis
This workflow illustrates a modern approach to constructing the triazolo[4,3-a]pyridine core, offering greater flexibility in introducing substituents.
Caption: Palladium-catalyzed synthesis of 3-substitutedtriazolo[4,3-a]pyridines.
Conclusion: An Enduring Legacy and a Bright Future
The journey of the triazolo[4,3-a]pyridine core, from its initial synthesis via classical cyclization reactions to the development of sophisticated modern methodologies, highlights its enduring importance in chemical science. The foundational work of early pioneers laid the groundwork for what has become a highly versatile and medicinally relevant scaffold. The continued evolution of synthetic strategies provides researchers and drug development professionals with an ever-expanding toolbox to create novel analogs with tailored biological activities. As our understanding of disease pathways deepens, the triazolo[4,3-a]pyridine core is poised to remain a central figure in the quest for new and effective therapeutics.
References
-
A mild, efficient and operationally simple one-pot synthesis of substitutedtriazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed. This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives. RSC Publishing. Available at: [Link]
- General procedure for the synthesis oftriazolo[4,3-a]pyridin-3-(2H)-one from 2-chloropyridine and aminourea hydrochloride: 2-chloropyridine (5.0 g, 44.03 mmol), aminourea hydrochloride (9.8 g, 88.06 mmol), and 2-ethoxyethanol (15 mL) were mixed and heated to reflux. Concentrated hydrochloric acid (0.1 mL dissolved in 1 mL of 2-ethoxyethanol) was slowly added to the reaction mixture. The reaction was kept at reflux for 24 hours and subsequently cooled to
A Senior Application Scientist's Guide to Theoretical and Computational Exploration of theTriazolo[4,3-a]pyridine Scaffold
A Senior Application Scientist's Guide to Theoretical and Computational Exploration of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
Abstract
The[1][2][3]triazolo[4,3-a]pyridine core is a paramount heterocyclic scaffold in modern medicinal chemistry, forming the structural foundation of numerous pharmacologically active agents. Its unique electronic architecture and synthetic accessibility have made it a "privileged structure" in drug discovery. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate this scaffold. We will delve into the quantum chemical properties that govern its reactivity and biological interactions, detail the workflows for key computational techniques such as Density Functional Theory (DFT) and molecular docking, and survey its successful application in the design of targeted therapeutics. This document is structured to provide not just procedural steps, but the causal scientific reasoning that underpins methodological choices, ensuring a robust and validated approach to the computational study of[1][2][3]triazolo[4,3-a]pyridine derivatives.
The[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Nexus of Chemical Potential and Biological Activity
The[1][2][3]triazolo[4,3-a]pyridine system is a fused bicyclic heterocycle, comprising a pyridine ring fused with a 1,2,4-triazole ring. This arrangement creates a planar, aromatic system with a unique distribution of electron density, making it an exceptional scaffold for interacting with biological targets. Derivatives of this core have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antifungal, antimalarial, anti-inflammatory, and anticonvulsant properties.[1][4][5][6] The scaffold's versatility stems from its ability to present substituents in distinct vectors, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological outcomes.
Computational and theoretical studies are indispensable tools for unlocking the full potential of this scaffold. They allow for the rational design of novel derivatives by providing a deep understanding of the structure-property and structure-activity relationships (SAR). By simulating molecular behavior at the quantum and atomic levels, we can predict electronic properties, binding affinities, and metabolic liabilities before undertaking costly and time-consuming synthesis.
Theoretical Underpinnings: Electronic Structure and Reactivity
The biological activity of the[1][2][3]triazolo[4,3-a]pyridine scaffold is intrinsically linked to its electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are paramount for elucidating these characteristics.
2.1. Molecular Orbitals and Energy Landscapes
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. In the context of drug design, this can influence interactions with electron-deficient sites on a biological target.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy signifies a better electron acceptor. This is crucial for interactions with electron-rich residues in a protein's active site.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
DFT calculations have been extensively used to determine these parameters for various triazolopyridine derivatives, providing insights into their stability and potential for interaction.[5][7] For instance, studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine have used DFT to analyze the electronic structure and charge distribution, revealing how the fusion of the two rings and the presence of substituents like an amino group redistribute electron density and influence the molecule's properties.[8][9]
2.2. Electrostatic Potential (ESP) Mapping
The Molecular Electrostatic Potential (ESP) map is a powerful visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are the cornerstone of drug-receptor binding. For the triazolopyridine scaffold, the nitrogen atoms of the triazole and pyridine rings typically represent regions of negative potential, making them key hydrogen bond acceptors.
Core Computational Methodologies in Drug Design
A multi-faceted computational approach is essential for a comprehensive investigation of the triazolopyridine scaffold. The typical workflow integrates several techniques to move from initial concept to a validated lead compound.
3.1. Density Functional Theory (DFT) Calculations
DFT is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost for studying systems of this size. It is used to predict molecular structures, stabilities, and electronic properties.[7]
Experimental Protocol: Geometry Optimization and Electronic Property Calculation
-
Structure Preparation: Build the 3D structure of the triazolopyridine derivative using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a low-cost method like molecular mechanics (e.g., UFF or MMFF94 force field).
-
Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Method: Specify the DFT functional. The B3LYP functional is a widely used and well-validated choice for organic molecules.[8][9]
-
Basis Set: Select a basis set. The 6-311G(d,p) or higher basis set provides a good description of electron distribution and polarization.[10]
-
Calculation Type: Specify Opt for geometry optimization and Freq for frequency calculation to confirm the optimized structure is a true energy minimum (no imaginary frequencies).
-
Solvation Model: To simulate a biological environment, include a solvent model like the Polarizable Continuum Model (PCM) with water as the solvent.
-
-
Execution: Run the calculation on a high-performance computing cluster.
-
Analysis:
-
Confirm the optimization has converged.
-
Visualize the optimized geometry and compare bond lengths and angles with experimental data if available (e.g., from X-ray crystallography).[8]
-
Analyze the output file to extract HOMO and LUMO energies.
-
Generate molecular orbitals and electrostatic potential maps for visualization.
-
3.2. Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target macromolecule, typically a protein. This is crucial for identifying potential drug candidates and understanding their mechanism of action.
Experimental Protocol: Receptor-Ligand Docking
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard: remove water molecules, add hydrogen atoms, assign bond orders, and repair any missing residues.
-
Identify the binding site, either from a co-crystallized ligand or using a pocket detection algorithm. Define the grid box, which specifies the search space for the docking algorithm.
-
-
Ligand Preparation:
-
Generate the 3D conformer of the triazolopyridine derivative.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Docking Execution:
-
Run the docking simulation using software like AutoDock Vina, GOLD, or Glide.[4] The algorithm will systematically search for the best binding poses based on a scoring function that estimates the binding free energy.
-
-
Analysis and Post-Processing:
-
Analyze the resulting poses. The top-ranked pose is the one with the lowest predicted binding energy.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) using software like PyMOL or Discovery Studio. This analysis is critical for understanding the SAR.
-
The docking results can then be used to prioritize compounds for synthesis or to guide further molecular dynamics simulations for a more rigorous assessment of binding stability.[11]
-
3.3. Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models are used to predict the activity of new, unsynthesized compounds.
-
Data Collection: A dataset of triazolopyridine derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is required.
-
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., quantum chemical parameters from DFT).
-
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links the descriptors to the activity.
-
Validation: The model's predictive power is rigorously validated using techniques like cross-validation and by testing it on an external set of compounds not used in model training.
Applications in Targeted Drug Discovery
Theoretical and computational studies have been instrumental in advancing triazolopyridine derivatives as inhibitors for a range of therapeutic targets.
| Derivative Class | Therapeutic Target | Computational Methods Used | Key Findings & Significance | References |
| Substituted[1][2][3]triazolo[4,3-a]pyridines | c-Met Kinase | Molecular Docking, SAR | Identified key interactions in the ATP-binding pocket, guiding the synthesis of potent antitumor agents. | [2] |
| Fused[1][2][3]triazolo[4,3-a]pyridines | PD-1/PD-L1 Interaction | Molecular Docking, SAR | Designed small-molecule inhibitors for cancer immunotherapy, demonstrating elevation of interferon-γ production. | [12] |
| Triazolopyridine Sulfonamides | Falcipain-2 (Malaria) | Virtual Screening, Molecular Docking | Screened a virtual library to identify hits with good pharmacophoric fit, leading to compounds with micromolar antimalarial activity. | [4] |
| Triazolo[4,3-a]pyrimidin-5-one Derivatives | DNA Gyrase (Antibacterial) | DFT, Molecular Docking | DFT revealed electronic properties while docking suggested favorable binding, highlighting potential as broad-spectrum antimicrobials. | [7] |
| [1][2][3]Triazolo[4,3-a]pyridine Analogs | Indoleamine 2,3-dioxygenase 1 (IDO1) | Virtual Screening, Molecular Dynamics | Identified a novel chemotype where the triazole N1 atom coordinates with the heme iron, leading to sub-micromolar inhibitors. | [13][14] |
Case Study: Inhibition of the PD-1/PD-L1 Interaction
In the field of immuno-oncology, blocking the interaction between Programmed Cell Death-1 (PD-1) and its ligand (PD-L1) is a clinically validated strategy. Researchers designed a novel series of[1][2][3]triazolo[4,3-a]pyridines as small-molecule inhibitors of this protein-protein interaction.[12] Molecular docking studies were employed to understand the binding mode of these compounds at the PD-L1 interface. These computational insights, combined with SAR analysis from synthesized compounds, led to the identification of a lead compound (A22) with a potent IC₅₀ of 92.3 nM.[12] This work exemplifies how computational modeling can guide the design of analogues that disrupt challenging therapeutic targets.
Conclusion and Future Outlook
The convergence of theoretical chemistry and computational modeling has profoundly accelerated the exploration of the[1][2][3]triazolo[4,3-a]pyridine scaffold in drug discovery. Methodologies such as DFT, molecular docking, and QSAR provide an indispensable framework for understanding the electronic nature of these molecules, predicting their interactions with biological targets, and rationally designing next-generation therapeutics.
The future of this field lies in the integration of more advanced computational techniques. The use of artificial intelligence and machine learning for de novo drug design, enhanced sampling methods in molecular dynamics for more accurate binding free energy predictions, and the application of quantum mechanics/molecular mechanics (QM/MM) methods to model enzymatic reactions will undoubtedly uncover new therapeutic applications for this remarkable scaffold. As we continue to refine these in silico tools, the path from scaffold identification to clinical candidate will become increasingly efficient and precise.
References
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... ResearchGate. Available from: [Link]
-
Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed. Available from: [Link]
-
Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. NIH. Available from: [Link]
-
Discovery of[1][2][3]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. Albert Einstein College of Medicine. Available from: [Link]
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PubMed Central. Available from: [Link]
-
Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. Available from: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available from: [Link]
-
Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. Chem-Station. Available from: [Link]
-
Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties. PubMed. Available from: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. NIH. Available from: [Link]
-
Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties. PubMed Central. Available from: [Link]
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. J. Chem. Rev. Available from: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available from: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. NIH. Available from: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available from: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. NIH. Available from: [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. NIH. Available from: [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available from: [Link]
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. JChemRev. Available from: [Link]
-
Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives. PubMed. Available from: [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Wiley Online Library. Available from: [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Royal Society of Chemistry. Available from: [Link]
-
Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available from: [Link]
-
Triazolo-pyridine derivatives: Synthesis, characterization and biological evaluation. OUCI. Available from: [Link]
-
2D-QSAR study for a series of compounds including the basic molecule[1][2][3] Triazolo [1,5-a] pyrimidine, having anticancer acti. EST-Khenifra. Available from: [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available from: [Link]
-
QSAR study of pyrazolo[4,3-e][1][2][3]triazine sulfonamides against tumor-associated human carbonic anhydrase isoforms IX and XII. PubMed. Available from: [Link]
-
Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. Royal Society of Chemistry. Available from: [Link]
-
Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Research Square. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jchemrev.com [jchemrev.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unito.it [iris.unito.it]
Methodological & Application
Application Notes & Protocols: Mastering Amide Coupling Reactions with Triazolo[4,3-a]pyridine-5-carboxylic Acid
Introduction: The Significance of the Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine moiety is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and drug discovery.[4] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Derivatives of this core have demonstrated a wide spectrum of biological activities, making them valuable building blocks in the development of novel therapeutics.[4][5] Several important pharmaceutical drugs, such as the antidepressant trazodone and the targeted cancer therapy tucatinib, feature this heterocyclic system.[6]
Amide bond formation is arguably the most critical and frequently performed reaction in the synthesis of pharmaceuticals.[7] The ability to efficiently and cleanly couple carboxylic acids with amines is fundamental to assembling the complex molecular architectures required for therapeutic efficacy. This guide provides a detailed exploration of amide coupling reactions specifically involving triazolo[4,3-a]pyridine-5-carboxylic acid. As a heteroaromatic carboxylic acid, this substrate presents unique considerations regarding reactivity, solubility, and potential side reactions.
This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural lists to explain the underlying principles, guide the rational selection of reagents, and provide robust, field-tested protocols to ensure successful and reproducible outcomes.
The Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow at ambient temperatures. This is because the acidic proton of the carboxylic acid rapidly reacts with the basic amine to form a non-productive ammonium carboxylate salt, which effectively neutralizes the amine's nucleophilicity.[8]
To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" is the central role of coupling reagents. The general process can be visualized as a two-step sequence, often performed in a single pot:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, an acid anhydride).[7]
-
Nucleophilic Attack: The amine, now free to act as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.
This fundamental workflow is illustrated below.
Caption: General workflow for amide bond formation.
Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role. When used with carbodiimides, they trap the highly reactive O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This strategy minimizes side reactions like the formation of N-acylurea and is particularly critical in peptide synthesis to suppress racemization of chiral centers.[7] Notably, some of the most effective modern coupling reagents, like HATU and PyAOP, are based on the HOAt structure.[6][9]
Reagent Selection Guide for a Heteroaromatic Acid
The choice of coupling reagent, base, and solvent is critical for success, especially with a substrate like triazolo[4,3-a]pyridine-5-carboxylic acid, which contains multiple nitrogen atoms that can potentially interact with reagents.
Comparison of Common Coupling Reagents
The following table provides a comparative analysis of commonly used coupling reagents, with specific considerations for heteroaromatic substrates.
| Reagent (Acronym) | Class | Mechanism & Byproducts | Advantages | Disadvantages & Considerations |
| DCC / DIC | Carbodiimide | Forms O-acylisourea intermediate. Byproducts are dicyclohexylurea (DCU) or diisopropylurea (DIU).[8] | Inexpensive and effective.[1] | DCU is poorly soluble in most organic solvents, making purification difficult.[10] Risk of N-acylurea formation.[2] |
| EDC / EDCI | Carbodiimide | Water-soluble carbodiimide. Forms O-acylisourea. Byproduct (EDU) is water-soluble.[8] | Byproduct and excess reagent are easily removed by aqueous workup. Ideal for larger scale. | Less reactive than DCC. Can cause N-acylurea side reactions without additives like HOBt.[2][11] |
| HATU / HBTU | Aminium/Uronium | Forms a highly reactive HOAt (for HATU) or HOBt (for HBTU) active ester.[1][9] | Very high reactivity, fast reaction times, low racemization.[12] HATU is often superior for difficult or sterically hindered couplings.[9] | More expensive. Can cause guanidinylation of the amine if addition order is not controlled.[9] Byproducts are water-soluble. |
| PyBOP / BOP | Phosphonium | Forms a HOBt active ester. Byproduct is triphenylphosphine oxide. | High reactivity, suitable for solid-phase synthesis. No guanidinylation side reaction.[7] | BOP is a suspected carcinogen. PyBOP is preferred. Byproducts can sometimes complicate purification. |
| T3P® | Phosphonic Anhydride | Forms a mixed anhydride intermediate. Byproducts are water-soluble phosphate salts. | High yields with low epimerization. Byproducts are easily removed by aqueous extraction. Poses low health and environmental risk.[13] | Requires a base to neutralize the phosphoric acid byproducts. |
Recommendation for Triazolo[4,3-a]pyridine-5-carboxylic Acid: For general-purpose, high-yield laboratory synthesis, HATU is highly recommended. Its superior reactivity is well-suited for potentially less reactive heteroaromatic acids and helps drive the reaction to completion, minimizing side products.[9][14] For scale-up applications where cost and byproduct removal are primary concerns, a system like EDC/HOBt or T3P® offers a practical and efficient alternative.
Choice of Base and Solvent
-
Base: A non-nucleophilic, sterically hindered tertiary amine is required to neutralize the acidic byproducts generated during the reaction without competing with the primary/secondary amine substrate. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice. Triethylamine (TEA) can also be used.[15] Typically, 2-3 equivalents of the base are used.
-
Solvent: The solvent must be anhydrous and capable of dissolving all reactants. N,N-Dimethylformamide (DMF) is the most common and effective solvent for amide couplings due to its high polarity and solvating power.[16] Anhydrous Dichloromethane (DCM) is also a viable option, particularly if the starting materials are sufficiently soluble.[12] The presence of water can lead to hydrolysis of the activated intermediate, reducing the yield.
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes a general procedure for the coupling of triazolo[4,3-a]pyridine-5-carboxylic acid with a primary or secondary amine using HATU.
Materials and Reagents
-
Triazolo[4,3-a]pyridine-5-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.0 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.2 eq)[14]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)
-
Anhydrous DMF (or DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add triazolo[4,3-a]pyridine-5-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
Pre-activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the active ester is formed. This pre-activation step is crucial to ensure the carboxylic acid is fully activated before the amine is introduced.[16]
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any remaining acid and HOBt byproduct) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[17]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure amide product.[18] Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be an effective purification method.[19]
Caption: Reaction scheme for HATU-mediated amide coupling.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered during amide coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis: Presence of water in reagents or solvents. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality reagents. |
| Incomplete Activation: Coupling reagent is inefficient or degraded. | Switch to a more powerful coupling reagent like HATU. Use fresh coupling reagent. | |
| Amine Deactivation: Acid-base reaction between starting materials. | Ensure proper stoichiometry of the base (DIPEA). Pre-activate the acid for 15-30 min before adding the amine.[16] | |
| Steric Hindrance: Bulky groups on the acid or amine are slowing the reaction. | Increase reaction temperature (e.g., to 40-50 °C) or extend the reaction time. Use a highly reactive reagent like HATU. | |
| Multiple Side Products | N-Acylurea Formation: (with carbodiimides like DCC/EDC) The O-acylisourea intermediate rearranges. | Add an auxiliary nucleophile like HOBt or HOAt (1.0-1.5 eq) to the reaction. |
| Guanidinylation of Amine: (with uronium reagents like HATU/HBTU) The amine reacts directly with the coupling reagent. | Pre-activate the carboxylic acid before adding the amine. Avoid using a large excess of the coupling reagent.[9] | |
| Difficulty in Purification | Insoluble Byproducts: DCC was used, and DCU is co-eluting or precipitating with the product. | Filter the crude reaction mixture before workup. To remove residual DCU, try trituration or recrystallization with acetonitrile, in which DCU is poorly soluble.[10] |
| Water-Soluble Byproducts: Byproducts from EDC, HATU, or T3P® are not fully removed. | Ensure thorough aqueous workup with multiple extractions. Washing with brine helps break up emulsions and improve separation. |
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
Li, Q., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Al-dujaili, A. H., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
- Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
-
YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Retrieved from [Link]
-
Reddit. (2022). amide coupling help : r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Retrieved from [Link]
-
Journal of Visualized Experiments. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazolopyridine. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 7. hepatochem.com [hepatochem.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of Triazolo[4,3-a]pyridine-5-carboxylic Acid
Introduction: The Significance of Triazolo[4,3-a]pyridine Scaffolds in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the landscape of modern drug discovery. Its unique structural and electronic properties have led to its incorporation into a diverse array of therapeutic agents, including inhibitors of c-Met kinase for oncology applications and novel inhibitors targeting the PD-1/PD-L1 interaction in immunotherapy.[3][4] The carboxylic acid functionality at the 5-position serves as a critical handle for medicinal chemists, allowing for the introduction of various ester groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of triazolo[4,3-a]pyridine-5-carboxylic acid. We will delve into the mechanistic underpinnings of various esterification strategies, offer detailed, field-proven protocols, and discuss the rationale behind experimental choices to ensure reproducible and high-yielding transformations.
Chemical Principles of Esterification: Navigating the Reactivity of a Heteroaromatic Carboxylic Acid
The esterification of triazolo[4,3-a]pyridine-5-carboxylic acid presents unique challenges and considerations due to the electronic nature of the heterocyclic system. The presence of the pyridine nitrogen can influence the acidity of the carboxylic acid and potentially interfere with certain reaction conditions, for instance, by acting as a nucleophile or a base. Therefore, the choice of esterification method is paramount to achieving the desired outcome efficiently and without side reactions. This guide will focus on three robust and widely applicable methods:
-
Fischer-Speier Esterification: A classic acid-catalyzed method suitable for the synthesis of simple alkyl esters.
-
Steglich Esterification (DCC/DMAP Coupling): A mild and highly effective method for a broad range of alcohols, including those that are sterically hindered or acid-sensitive.
-
Mitsunobu Reaction: A powerful method for the esterification of primary and secondary alcohols with inversion of stereochemistry, although less commonly used for simple esterifications due to reagent stoichiometry and purification challenges.
The selection of the optimal method will depend on the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a thermodynamically controlled process involving the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[5][6] This method is particularly well-suited for the synthesis of methyl, ethyl, and other simple primary alcohol esters where the alcohol can be used as the solvent to drive the equilibrium towards product formation.[7]
Mechanism of Fischer-Speier Esterification
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[6][7]
Caption: Fischer-Speier Esterification Workflow.
Experimental Protocol: Synthesis of Ethyl Triazolo[4,3-a]pyridine-5-carboxylate
Materials:
-
Triazolo[4,3-a]pyridine-5-carboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triazolo[4,3-a]pyridine-5-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 20-50 equivalents), which will also serve as the solvent.
-
With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. Caution: The addition of strong acid is exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure ethyl triazolo[4,3-a]pyridine-5-carboxylate.
Quantitative Data Summary for Fischer-Speier Esterification
| Parameter | Value | Rationale |
| Substrate | Triazolo[4,3-a]pyridine-5-carboxylic acid | Starting material |
| Reagent | Anhydrous Alcohol (e.g., Ethanol) | Reactant and solvent |
| Catalyst | Concentrated H₂SO₄ | Strong acid catalyst |
| Stoichiometry | Acid:Alcohol:Catalyst (1 : 20-50 : 0.1-0.2) | Excess alcohol drives the equilibrium |
| Temperature | Reflux | Increases reaction rate |
| Reaction Time | 4-16 hours | Dependent on substrate reactivity |
| Typical Yield | 60-85% | Good for simple primary alcohols |
Method 2: Steglich Esterification using DCC and DMAP
For substrates that are sensitive to harsh acidic conditions or when using more complex or sterically hindered alcohols, the Steglich esterification is a superior choice.[8] This method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1]
Mechanism of Steglich Esterification
DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophile, intercepts this intermediate to form an N-acylpyridinium salt, which is a highly effective acylating agent. The alcohol then attacks this "active ester" to form the desired product and regenerate the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[8]
Caption: Steglich Esterification Workflow.
Experimental Protocol: General Procedure for DCC/DMAP Esterification
Materials:
-
Triazolo[4,3-a]pyridine-5-carboxylic acid
-
Alcohol (e.g., isopropanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triazolo[4,3-a]pyridine-5-carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), and DMAP (0.05-0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C for 30 minutes to facilitate the precipitation of the DCU byproduct.
-
Filter the mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of cold DCM.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Steglich Esterification
| Parameter | Value | Rationale |
| Substrate | Triazolo[4,3-a]pyridine-5-carboxylic acid | Starting material |
| Reagents | Alcohol, DCC, DMAP | Reactant, coupling agent, catalyst |
| Stoichiometry | Acid:Alcohol:DCC:DMAP (1 : 1.1-1.5 : 1.1 : 0.05-0.1) | Ensures complete reaction |
| Solvent | Anhydrous DCM or THF | Aprotic solvent |
| Temperature | 0 °C to room temperature | Mild reaction conditions |
| Reaction Time | 2-12 hours | Substrate dependent |
| Typical Yield | 75-95% | High yields for a broad scope |
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[9] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] While powerful, it generates stoichiometric amounts of byproducts (phosphine oxide and a hydrazine derivative), which can complicate purification.
Mechanism of the Mitsunobu Reaction
Triphenylphosphine and DEAD react to form a phosphonium salt. The alcohol then adds to this intermediate, forming an oxyphosphonium salt. The carboxylate, acting as a nucleophile, then displaces the activated alcohol in an Sₙ2 fashion, leading to the ester with inversion of configuration at the alcohol's stereocenter.
Caption: Mitsunobu Reaction Workflow.
Experimental Protocol: General Procedure for Mitsunobu Esterification
Materials:
-
Triazolo[4,3-a]pyridine-5-carboxylic acid
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add triazolo[4,3-a]pyridine-5-carboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.2-1.5 eq) dropwise to the stirred solution. Caution: DEAD and DIAD are hazardous; handle with care in a well-ventilated fume hood. The reaction is often accompanied by a color change from yellow/orange to colorless.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Quantitative Data Summary for Mitsunobu Reaction
| Parameter | Value | Rationale |
| Substrate | Triazolo[4,3-a]pyridine-5-carboxylic acid | Starting material |
| Reagents | Alcohol, PPh₃, DEAD/DIAD | Reactant, phosphine, azodicarboxylate |
| Stoichiometry | Acid:Alcohol:PPh₃:DEAD (1 : 1.0-1.2 : 1.2-1.5 : 1.2-1.5) | Stoichiometric reagents required |
| Solvent | Anhydrous THF or DCM | Aprotic solvent |
| Temperature | 0 °C to room temperature | Mild reaction conditions |
| Reaction Time | 1-4 hours | Generally rapid reaction |
| Typical Yield | 60-90% | Good yields, but purification can be challenging |
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion in Fischer Esterification: If the reaction stalls, ensure the alcohol is anhydrous and consider adding molecular sieves to remove the water byproduct. The amount of acid catalyst can also be increased slightly.
-
Side Reactions with DCC/DMAP: The formation of the N-acylurea byproduct can occur if the alcohol is very sterically hindered or a poor nucleophile.[8] Ensuring an efficient stirring and dropwise addition of DCC at low temperature can minimize this.
-
Purification Challenges: The removal of DCU from the Steglich esterification is crucial; chilling the reaction mixture before filtration maximizes its precipitation. For the Mitsunobu reaction, careful chromatography is often necessary to separate the product from the stoichiometric byproducts.
-
Basicity of the Triazolopyridine Ring: In highly acidic conditions, the pyridine nitrogen may become protonated. This generally does not inhibit the Fischer esterification but is a consideration. For the DCC/DMAP and Mitsunobu reactions, which are performed under neutral or mildly basic conditions, this is not a concern.
Conclusion
The esterification of triazolo[4,3-a]pyridine-5-carboxylic acid is a key transformation in the synthesis of novel drug candidates. By understanding the mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate a wide range of esters. The Fischer-Speier esterification is a cost-effective method for simple alcohols, while the Steglich esterification provides a mild and versatile alternative for more complex substrates. The Mitsunobu reaction offers a powerful tool for stereospecific transformations. The protocols and insights provided in this guide are intended to empower scientists to confidently and successfully perform these important synthetic modifications.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Fallarini, S., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450. [Link]
-
Lv, M., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703–4715. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2007(xii), 132-147. [Link]
-
Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(14), 4196. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(13), 3054-3064. [Link]
Sources
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group ofTriazolo[4,3-a]pyridines
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of[1][2][3]Triazolo[4,3-a]pyridines
Introduction: Strategic Modification of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its significant and diverse biological activities. This scaffold is a key component in a range of therapeutic agents, including those with antibacterial, anticonvulsant, and potential antimalarial properties. The strategic derivatization of this core structure is a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
A carboxylic acid substituent on the[1][2][3]triazolo[4,3-a]pyridine ring presents a versatile handle for chemical modification. While the carboxyl group itself can be crucial for target engagement, its inherent acidity and polarity can sometimes lead to poor membrane permeability, rapid metabolism, or undesirable off-target effects. Consequently, its derivatization into esters, amides, and other bioisosteres is a common and effective strategy to optimize lead compounds.
This guide provides an in-depth exploration of established and effective methods for the derivatization of the carboxylic acid group on the[1][2][3]triazolo[4,3-a]pyridine scaffold. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their practical implementation in a research setting.
I. Esterification: Modulating Lipophilicity and Pro-drug Strategies
Esterification of a carboxylic acid is a fundamental transformation that masks the polar carboxyl group, thereby increasing the lipophilicity of the molecule. This modification can enhance cell membrane permeability and oral bioavailability. Furthermore, esters can be designed as pro-drugs that are hydrolyzed in vivo by esterases to release the active carboxylic acid.
A. Fischer-Speier Esterification: A Classic Approach
The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[6]
Causality of Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄, TsOH): The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]
-
Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the product side, maximizing the yield of the ester.
-
Removal of Water: Techniques like azeotropic distillation with a Dean-Stark apparatus are employed to remove water as it is formed, further driving the equilibrium to completion.
Protocol 1: General Procedure for Fischer-Speier Esterification of[1][2][3]Triazolo[4,3-a]pyridine Carboxylic Acid
Materials:
-
Anhydrous alcohol (e.g., methanol, ethanol) (large excess, can be used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (catalytic amount, e.g., 0.1-0.2 eq)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the[1][2][3]triazolo[4,3-a]pyridine carboxylic acid.
-
Add a large excess of the desired anhydrous alcohol.
-
Carefully add the acid catalyst to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Diagram 1: Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
II. Amidation: Crafting Bioisosteres and Enhancing Target Interactions
The conversion of a carboxylic acid to an amide is a pivotal transformation in medicinal chemistry. Amides are generally more stable to hydrolysis than esters and can act as hydrogen bond donors and acceptors, potentially leading to improved binding affinity with biological targets.
A. Peptide Coupling Reagents: Efficient and Mild Amide Bond Formation
Modern peptide coupling reagents offer a mild and efficient means of forming amide bonds, avoiding the harsh conditions of older methods. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used.
Causality of Experimental Choices:
-
Coupling Reagent (e.g., HATU, DCC): These reagents activate the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester or an O-acylisourea), which is then readily attacked by the amine.[1]
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.
-
Solvent (e.g., DMF, DCM): Anhydrous polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.
Protocol 2: HATU-Mediated Amidation of[1][2][3]Triazolo[4,3-a]pyridine Carboxylic Acid
Materials:
-
Amine or amine hydrochloride salt (1.1-1.2 eq)
-
HATU (1.1-1.2 eq)
-
DIPEA or TEA (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Dissolve the[1][2][3]triazolo[4,3-a]pyridine carboxylic acid in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (or amine hydrochloride salt) and the base (DIPEA or TEA).
-
Add HATU to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Amidation Workflow using Coupling Reagents
Caption: General workflow for amide synthesis.
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent | Advantages | Disadvantages |
| HATU | High reactivity, low racemization, good for hindered substrates. | Higher cost. |
| DCC | Inexpensive, effective for many substrates.[1] | Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove, can cause allergic reactions. |
| EDCI | Water-soluble carbodiimide, byproduct is water-soluble and easily removed. | More expensive than DCC. |
| HBTU/HOBt | Good reactivity, suppresses racemization. | Potentially explosive nature of HOBt. |
III. Hydroxamic Acids: Potent Metal Chelators
Hydroxamic acids are important functional groups in medicinal chemistry, particularly known for their ability to chelate metal ions in the active sites of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
A. Conversion from Carboxylic Acids or Esters
Hydroxamic acids can be synthesized from either the parent carboxylic acid or its corresponding ester. The direct conversion from the carboxylic acid often involves activation with a coupling reagent followed by reaction with hydroxylamine. A more common and often cleaner approach is the conversion of an ester to a hydroxamic acid.
Causality of Experimental Choices:
-
Hydroxylamine Hydrochloride and Base: Hydroxylamine is typically used as its hydrochloride salt, which requires a base (e.g., KOH, NaOH, or an organic base like triethylamine) to liberate the free hydroxylamine for the reaction.
-
Ester Intermediate: Converting the carboxylic acid to an ester first can lead to a cleaner reaction when forming the hydroxamic acid, as it avoids side reactions associated with the direct activation of the carboxylic acid in the presence of hydroxylamine.
Protocol 3: Two-Step Synthesis of Hydroxamic Acids via an Ester Intermediate
Step 1: Esterification (as per Protocol 1)
Step 2: Conversion of Ester to Hydroxamic Acid
Materials:
-
[1][2][3]Triazolo[4,3-a]pyridine ester (from Step 1) (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (excess, e.g., 3-5 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (excess, e.g., 3-5 eq)
-
Methanol or Ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride and an equimolar amount of a base (e.g., KOH) in methanol at 0 °C.
-
To this solution, add the[1][2][3]triazolo[4,3-a]pyridine ester.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and acidify to pH ~3-4 with dilute HCl. This will precipitate the hydroxamic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Diagram 3: Hydroxamic Acid Synthesis Pathway
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies | MDPI [mdpi.com]
- 3. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Use of triazolo[4,3-a]pyridine-5-carboxylic acid in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Hit Identification
For decades, high-throughput screening (HTS) has been a cornerstone of drug discovery, enabling the rapid testing of vast compound libraries. However, HTS often contends with high attrition rates and can be less effective against challenging targets like protein-protein interactions.[1][2] Fragment-Based Drug Discovery (FBDD) offers a compelling alternative, focusing on identifying low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target.[2] These fragments, which typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da, ≤3 hydrogen bond donors/acceptors), serve as high-quality starting points for rational, structure-guided evolution into potent lead compounds.[3]
The heterocyclic[3][4][5]triazolo[4,3-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds developed as inhibitors for diverse targets such as indoleamine 2,3-dioxygenase-1 (IDO1), the PD-1/PD-L1 interaction, and c-Met kinase.[6][7][8] This application note utilizes triazolo[4,3-a]pyridine-5-carboxylic acid as an exemplary fragment to illustrate the FBDD workflow. Its properties—a rigid bicyclic core, defined hydrogen bond acceptors from the triazole and pyridine nitrogens, and a carboxylic acid group that can act as a potent hydrogen bond donor/acceptor or a vector for chemical elaboration—make it an ideal candidate for an FBDD campaign.
This guide provides an in-depth overview of the FBDD cascade, complete with detailed protocols for key biophysical techniques and strategies for hit-to-lead optimization.
Section 1: The Fragment-Based Drug Discovery (FBDD) Workflow
The FBDD process is a systematic, multi-stage approach that leverages sensitive biophysical techniques to build high-affinity ligands from small, efficient fragments. Unlike the single-event screening of HTS, FBDD is an iterative cycle of screening, validation, and optimization, where structural information is paramount at every step. The low affinity of fragment hits necessitates techniques capable of reliably detecting weak binding events in the millimolar to high micromolar range.[9]
Caption: The iterative workflow of a typical FBDD campaign.
Section 2: Primary Screening - Casting a Wide Net for Binders
The initial goal is to screen a fragment library to identify any compound that interacts with the target protein. This requires high-throughput, sensitive techniques that can reliably detect weak binding.
Protocol 2.1: Surface Plasmon Resonance (SPR) Screening
Causality and Rationale: SPR is a label-free technology that measures changes in mass on a sensor surface in real-time.[10] It has become a gold standard for FBDD due to its high sensitivity for low-molecular-weight compounds, relatively high throughput, and low protein consumption.[4][11] A successful SPR screen provides not only a list of hits but also preliminary information on binding kinetics and affinity.
Step-by-Step Methodology:
-
Chip Selection and Target Immobilization:
-
Select a sensor chip suitable for small molecule analysis (e.g., a CM5 chip).[12]
-
Immobilize the target protein onto the sensor surface using standard amine coupling chemistry to a high density (typically >10,000 RU) to maximize the signal for small fragment binders.
-
Create a reference flow cell (e.g., by activating and deactivating without protein) to subtract bulk refractive index changes and non-specific binding.
-
-
Buffer and Sample Preparation:
-
The running buffer should be optimized for protein stability (e.g., PBS or HEPES with 0.05% P20 surfactant).[12]
-
Crucially, the DMSO concentration in the running buffer must precisely match the DMSO concentration of the fragment samples (typically 1-5%). Mismatched DMSO is a primary source of false positives.[11]
-
Prepare stock solutions of triazolo[4,3-a]pyridine-5-carboxylic acid and other library fragments in 100% DMSO, then dilute into the running buffer to the desired screening concentration (e.g., 100-500 µM).
-
-
Screening Execution:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject fragment solutions over the target and reference flow cells. A short association time (e.g., 30-60s) followed by a dissociation phase is typical for a primary screen.
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis and Hit Triage:
-
Process the raw data by subtracting the reference channel and blank injection responses.
-
Identify hits as fragments that produce a response significantly above the noise level. The response is proportional to the molecular weight of the fragment and the amount bound.
-
Hits should be confirmed by re-testing, and a dose-response experiment can be performed to estimate the dissociation constant (KD).[4]
-
Protocol 2.2: Thermal Shift Assay (TSA / DSF)
Causality and Rationale: TSA, or Differential Scanning Fluorimetry (DSF), operates on the principle that ligand binding stabilizes the tertiary structure of a protein, increasing its thermal denaturation midpoint (Tm).[13] The unfolding process is monitored by a fluorescent dye that binds to exposed hydrophobic regions. This method is exceptionally high-throughput and cost-effective, making it an excellent primary screening technique, though it is prone to false positives and negatives.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a master mix of the target protein (2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in a suitable buffer.
-
Aliquot the master mix into a 96- or 384-well PCR plate.
-
-
Fragment Addition:
-
Add triazolo[4,3-a]pyridine-5-carboxylic acid and other fragments from DMSO stock plates to the protein/dye mix using a pintool or acoustic dispenser. The final fragment concentration is typically 100-500 µM.
-
Include positive (known binder) and negative (DMSO only) controls on each plate.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Run a temperature gradient from ~25 °C to 95 °C, increasing by 0.5-1.0 °C per minute, while continuously monitoring fluorescence.
-
-
Data Analysis and Hit Triage:
-
Plot fluorescence versus temperature to generate melt curves.
-
Calculate the Tm for each well by fitting the data to a Boltzmann equation (this is the inflection point of the curve).
-
A hit is defined as a fragment that causes a statistically significant positive shift in Tm (ΔTm) compared to the DMSO control (e.g., ΔTm > 2-3 standard deviations of the controls, or a fixed cutoff like >1.5 °C).
-
| Feature | Surface Plasmon Resonance (SPR) | Thermal Shift Assay (TSA) |
| Principle | Mass-based detection of binding | Ligand-induced thermal stabilization |
| Throughput | Medium to High (up to ~2300/day)[4] | Very High |
| Protein Req. | Low | Low to Medium |
| Information | Affinity, Kinetics, Stoichiometry | Binding (indirect), ΔTm |
| Common Artifacts | DMSO mismatch, aggregation | Compound fluorescence, protein destabilizers |
Table 1: Comparison of common primary screening techniques for FBDD.
Section 3: Hit Validation - From Signal to Certainty
A primary hit is merely a signal; it is not proof of specific, meaningful binding. It is essential to use one or more orthogonal biophysical methods to confirm the interaction and eliminate artifacts.[13] Structural characterization is the ultimate form of validation, providing the blueprint for subsequent optimization.
Protocol 3.1: NMR Spectroscopy for Hit Validation
Causality and Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful solution-based technique for studying weak molecular interactions.[14] Ligand-observed experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD. In STD-NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred via the nuclear Overhauser effect (NOE) to any bound ligand. By subtracting a spectrum where the protein is not saturated, only the signals from the binding fragment remain, providing unambiguous proof of interaction.[15][16]
Step-by-Step Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare a sample containing the target protein (~10-50 µM) and the fragment hit (e.g., triazolo[4,3-a]pyridine-5-carboxylic acid, ~100-1000 µM) in a deuterated buffer (e.g., D2O-based PBS).
-
Acquire a standard 1D 1H NMR spectrum to ensure the fragment signals are visible and not overlapping with buffer components.
-
-
STD Experiment Acquisition:
-
Set up two experiments: an "on-resonance" experiment where the protein's aliphatic signals are saturated (e.g., at -1 ppm) and an "off-resonance" reference experiment where a region with no signals is irradiated (e.g., at 40 ppm).
-
The experiments are run interleaved, and the difference is calculated automatically.
-
-
Data Analysis and Interpretation:
-
In the final STD difference spectrum, only protons of the fragment that are in close proximity to the protein will show signals.
-
The presence of signals for triazolo[4,3-a]pyridine-5-carboxylic acid in the difference spectrum is direct confirmation of binding.
-
The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
-
Protocol 3.2: X-Ray Crystallography for Structural Characterization
Causality and Rationale: X-ray crystallography provides the highest-resolution view of a protein-ligand interaction.[1] It is the most definitive method for confirming a fragment hit because it shows precisely where and how the fragment binds.[3] This structural information is the most valuable asset for the subsequent hit-to-lead phase, as it enables rational, structure-guided design.[17]
Step-by-Step Methodology:
-
Protein Crystallization:
-
Generate well-diffracting crystals of the target protein. This often requires extensive screening of crystallization conditions. The crystals must be robust enough to withstand soaking.[18]
-
-
Fragment Soaking:
-
Prepare a "soaking solution" containing a high concentration of triazolo[4,3-a]pyridine-5-carboxylic acid (typically 1-50 mM) dissolved in a cryo-protectant-compatible buffer. The final DMSO concentration should be tolerated by the crystals.[18]
-
Transfer a protein crystal into a drop of the soaking solution for a defined period (minutes to hours).
-
-
Data Collection:
-
Retrieve the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data, preferably at a synchrotron source to ensure high resolution.[19]
-
-
Structure Solution and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Calculate electron density maps (2mFo-DFc and mFo-DFc).
-
Carefully inspect the difference (mFo-DFc) map for positive density corresponding to the shape of the bound fragment. The low occupancy of weakly bound fragments can make this challenging, sometimes requiring specialized analysis software.[18]
-
If clear density is observed, model the fragment into the density, refine the structure, and analyze the specific protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Section 4: From Hit to Lead - The Optimization Phase
Once a fragment hit like triazolo[4,3-a]pyridine-5-carboxylic acid is validated and its binding mode is determined, the goal is to increase its affinity and selectivity to create a lead compound. This is typically achieved through three main strategies.[20]
Caption: Key strategies for hit-to-lead optimization in FBDD.
Strategy 4.1: Fragment Growing This is the most common optimization strategy.[21] It involves adding functionality to the core fragment to make additional favorable interactions with the protein. The X-ray crystal structure is critical here. For triazolo[4,3-a]pyridine-5-carboxylic acid, if the structure reveals an adjacent hydrophobic pocket, medicinal chemists can use the carboxylic acid group as a synthetic handle to append a hydrophobic moiety, thereby "growing" the fragment into that pocket to increase affinity.
Strategy 4.2: Fragment Linking If screening identifies two different fragments that bind in adjacent, but separate, sub-pockets, they can be connected with a chemical linker.[22][23] This can lead to a dramatic increase in potency.[21] However, designing a linker with the optimal length and geometry to maintain the original binding modes of both fragments is a significant challenge.[24]
Strategy 4.3: Fragment Merging If two fragments bind in an overlapping fashion, their key structural features can be combined or "merged" into a single, more potent molecule.[21] This approach relies on identifying a common binding motif that can be elaborated upon with features from both original hits.
Throughout this optimization phase, computational tools like molecular docking can be used to virtually explore and prioritize potential modifications before committing to synthetic efforts.[15][25] Each newly synthesized compound must be re-evaluated for binding and potency, continuing the iterative cycle of design, synthesis, and testing.
Conclusion
Triazolo[4,3-a]pyridine-5-carboxylic acid serves as an excellent model scaffold for illustrating the principles and practices of fragment-based drug discovery. The FBDD approach, grounded in the use of sensitive biophysical techniques and guided by high-resolution structural information, provides a powerful and rational pathway for identifying and optimizing novel chemical matter. A successful campaign depends on an integrated workflow that judiciously applies multiple techniques—from high-throughput primary screens like SPR and TSA to definitive validation methods like NMR and X-ray crystallography—to transform a weakly binding fragment into a potent, optimized lead compound.
References
-
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). Jubilant Biosys. Retrieved from [Link]
-
Fragment Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons: The International Journal of Student Research, 12. Retrieved from [Link]
-
Mazzola, R. D., et al. (2017). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 60(19), 8135–8151. Retrieved from [Link]
-
Ciulli, A., & Williams, G. (2013). Fragment-based drug discovery using NMR spectroscopy. Journal of Biomolecular NMR, 56(2), 65–75. Retrieved from [Link]
-
Kumar, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12953–12958. Retrieved from [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Bedwell, E. V., et al. (2022). Development of potent inhibitors by fragment-linking strategies. Chemical Biology & Drug Design, 100(4), 469–486. Retrieved from [Link]
-
Ciulli, A., & Williams, G. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Biomolecular NMR, 56(2), 65-75. Retrieved from [Link]
-
Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Retrieved from [Link]
-
Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved from [Link]
-
de Souza, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 101. Retrieved from [Link]
-
Neumann, T., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(1), 1-13. Retrieved from [Link]
-
Approaches to Fragment-Based Drug Design. (2022). HAN University of Applied Sciences. Retrieved from [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(10), 739–744. Retrieved from [Link]
-
Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. Retrieved from [Link]
-
Karawajczyk, A., et al. (2016). Fragment Linking and Optimization of Inhibitors of the Aspartic Protease Endothiapepsin: Fragment-Based Drug Design Facilitated by Dynamic Combinatorial Chemistry. Chemistry - A European Journal, 22(34), 11958-11962. Retrieved from [Link]
-
Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. (2013). Bio-Rad. Retrieved from [Link]
-
Gill, A., et al. (2011). Crystallographic Fragment Screening. Springer Nature Experiments. Retrieved from [Link]
-
Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools. JoVE. Retrieved from [Link]
-
Weiss, M. S. (2019). Crystallographic fragment-screening: workflow and procedures. INIS-IAEA. Retrieved from [Link]
-
Fallacara, A. L., et al. (2021). The[3][4][5]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Helvetica Chimica Acta, 104(6), e2100062. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2024). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence, 34, 1-19. Retrieved from [Link]
-
Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33–59. Retrieved from [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
An, S., et al. (2019). Discovery of[3][4][5]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703–4715. Retrieved from [Link]
-
Fallacara, A. L., et al. (2021). The[3][4][5]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Helvetica Chimica Acta, 104(6). Retrieved from [Link]
-
Nalam, V. K., & Kulkarni, V. M. (2009). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano [3,2-e] pyridine derivatives. Indian Journal of Chemistry - Section B, 48(8), 1152-1156. Retrieved from [Link]
-
Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[3][4][5]Triazoloquinol. (n.d.). MDPI. Retrieved from [Link]
-
Długosz, A., et al. (1989). Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[3][4][5]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. Pharmazie, 44(9), 604-5. Retrieved from [Link]
-
Liu, X., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(22), 7617. Retrieved from [Link]
-
Zhang, M., et al. (2020). Discovery of[1][3][4]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Molecules, 25(11), 2588. Retrieved from [Link]
-
Umehara, H., et al. (2020). Discovery of[3][4][5]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528–534. Retrieved from [Link]
-
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (n.d.). De Gruyter. Retrieved from [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (2021). Semantic Scholar. Retrieved from [Link]
-
El-Gamel, N. E. A., et al. (2021). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Polycyclic Aromatic Compounds, 1-19. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Scientific Reports, 13(1), 13182. Retrieved from [Link]
-
Zhang, L., et al. (2013). Synthesis and biological evaluation of new[3][4][5]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843–4847. Retrieved from [Link]
-
Pyridine-based triazoles tested through docking screening against the BioGPS cavity database. (2022). ResearchGate. Retrieved from [Link]
-
Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. (2023). MDPI. Retrieved from [Link]
-
Discovery of[3][4][5]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2019). ResearchGate. Retrieved from [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unito.it [iris.unito.it]
- 7. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. pnas.org [pnas.org]
- 14. Fragment-based drug discovery using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 19. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 20. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifechemicals.com [lifechemicals.com]
- 22. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 24. Fragment Linking and Optimization of Inhibitors of the Aspartic Protease Endothiapepsin: Fragment‐Based Drug Design Facilitated by Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Assay Strategies for Triazolo[4,3-a]pyridine-5-carboxylic Acid Derivatives
An In-Depth Technical Guide
Introduction: The Triazolo[4,3-a]pyridine Scaffold - A Privileged Structure in Drug Discovery
The[1][2][3]triazolo[4,3-a]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and versatile substitution points have allowed for the development of potent and selective modulators for a wide array of biological targets. Derivatives have demonstrated activities ranging from anticancer and immunomodulatory effects to profound impacts on central nervous system (CNS) targets.[4][5][6][7] This diversity necessitates a robust, multi-pronged approach to in vitro characterization to elucidate the specific mechanism of action for any novel analogue.
This guide provides a comprehensive suite of detailed in vitro assay protocols tailored for researchers and drug development professionals working with triazolo[4,3-a]pyridine-5-carboxylic acid derivatives. The protocols are designed not merely as procedural steps but as self-validating systems, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Part 1: Strategic Workflow for Characterizing Novel Derivatives
Before embarking on specific, target-oriented assays, a logical screening cascade is essential. This workflow ensures that resources are used efficiently and that the pharmacological profile of a novel compound is built upon a solid foundation of preliminary data.
Figure 1. Strategic workflow for in vitro characterization.
Part 2: Assays for Neurological Targets
Many triazolopyridine derivatives have been investigated for their effects on CNS receptors, particularly metabotropic glutamate receptor 5 (mGluR5) and GABA-A receptors.[8][9]
Target: Metabotropic Glutamate Receptor 5 (mGluR5)
mGluR5 is a Gq-coupled receptor whose activation leads to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) and subsequent release of intracellular calcium (Ca²+).[10] Assays for mGluR5 antagonists or negative allosteric modulators (NAMs) focus on inhibiting this signaling cascade.
Figure 2. mGluR5 signaling pathway leading to measurable fluorescence.
Protocol 2.1.1: Intracellular Calcium Mobilization Assay (FLIPR)
Principle: This is a cell-based functional assay to measure the ability of a compound to inhibit agonist-induced Ca²+ release. It utilizes a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium.[11] This assay is a high-throughput method to identify functional antagonists or NAMs.[2][3]
Materials:
-
Cell Line: HEK293 cells stably expressing rat or human mGluR5.
-
Reagents:
-
DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate.
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM, Cal-520 AM).[1]
-
Probenecid (anion-exchange transport inhibitor to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
mGluR5 Agonist: L-Glutamic acid or a specific agonist like CHPG.
-
Test Compounds: Triazolo[4,3-a]pyridine derivatives.
-
-
Equipment:
-
Fluorescent Imaging Plate Reader (FLIPR), FlexStation, or equivalent with automated injection capability.
-
384-well or 96-well clear-bottom, black-walled microplates.
-
Step-by-Step Methodology:
-
Cell Plating: Seed mGluR5-expressing HEK293 cells into poly-D-lysine coated plates at a density of 40,000-60,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's protocol, typically containing the fluorescent dye (e.g., Fluo-4 AM) and probenecid in Assay Buffer.
-
Aspirate the cell culture medium from the plate and add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Preparation: Prepare serial dilutions of the triazolopyridine derivatives (test compounds) and the reference antagonist (e.g., MPEP) in Assay Buffer at 2x the final desired concentration.
-
Assay Execution:
-
Place the dye-loaded cell plate into the plate reader, allowing it to equilibrate to 37°C.
-
Add 50 µL of the 2x test compound dilutions to the appropriate wells. Incubate for 15-30 minutes. This is the pre-incubation step.
-
Prepare the agonist solution (e.g., Glutamate) at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Program the plate reader to measure fluorescence kinetically (e.g., every 1-2 seconds).
-
Establish a stable baseline reading for 10-20 seconds.
-
Automatically inject the EC₈₀ agonist solution into the wells.
-
Continue recording the fluorescence signal for 90-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Typical Value | Rationale |
| Cell Density | 40-60k cells/well | Ensures a confluent monolayer for a robust signal. |
| Dye Loading Time | 60 min at 37°C | Allows for sufficient de-esterification of the AM ester dye inside the cells. |
| Agonist Conc. | EC₈₀ | Provides a sensitive window to detect inhibitory activity. |
| Pre-incubation Time | 15-30 min | Allows the antagonist to reach its binding site before agonist challenge. |
Protocol 2.1.2: Radioligand Binding Assay
Principle: This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the mGluR5 receptor.[12] It confirms that the compound binds to the receptor (or an allosteric site) and allows for the determination of its binding affinity (Kᵢ).[13]
Materials:
-
Receptor Source: Membranes prepared from HEK293 cells expressing mGluR5.
-
Reagents:
-
Radioligand: [³H]MPEP or [³H]methoxyPEPy (for the allosteric site).[14]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) control: A high concentration of a known unlabeled ligand (e.g., 10 µM MPEP).
-
Test Compounds: Triazolo[4,3-a]pyridine derivatives.
-
-
Equipment:
-
96-well filter plates with glass fiber filters (GF/C).
-
Vacuum filtration manifold (Harvester).
-
Scintillation counter and scintillation fluid.
-
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL Binding Buffer (for total binding) OR 50 µL NSB control OR 50 µL of serially diluted test compound.
-
50 µL of radioligand at a concentration near its Kᴅ.
-
150 µL of thawed mGluR5 membrane preparation (e.g., 20-40 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration:
-
Pre-soak the filter plate with a buffer like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound (trapped on filter) from free (filtrate) radioligand.
-
Wash the filters 3-4 times with ice-cold Binding Buffer.
-
-
Counting:
-
Dry the filter mat.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ from the resulting curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]
-
Part 3: Assays for Oncology & Immuno-Oncology Targets
The triazolopyridine scaffold is present in inhibitors of key oncology targets like the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme and the PD-1/PD-L1 immune checkpoint interaction.[4][7]
Protocol 3.1: PD-1/PD-L1 Interaction Inhibition Assay (HTRF)
Principle: This is a biochemical, proximity-based assay that uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure the binding of PD-1 to PD-L1. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.[7]
Materials:
-
Reagents:
-
Recombinant human PD-1 protein (e.g., His-tagged).
-
Recombinant human PD-L1 protein (e.g., Fc-tagged).
-
HTRF detection reagents: Anti-His antibody labeled with a donor fluorophore (e.g., Eu³⁺ cryptate) and Anti-Fc antibody labeled with an acceptor fluorophore (e.g., d2).
-
Assay Buffer.
-
Test Compounds.
-
-
Equipment:
-
HTRF-compatible microplate reader.
-
Low-volume 384-well microplates.
-
Figure 3. Principle of the HTRF assay for PD-1/PD-L1 inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of PD-1, PD-L1, and test compounds in assay buffer.
-
Assay Setup: In a 384-well plate, add the reagents in the following order:
-
Test compound or vehicle control.
-
PD-1-His protein.
-
PD-L1-Fc protein.
-
-
Incubation: Incubate for 60 minutes at room temperature to allow the binding interaction (or its inhibition) to reach equilibrium.
-
Detection:
-
Add a pre-mixed solution of the anti-His-Eu³⁺ and anti-Fc-d2 detection antibodies.
-
Incubate for another 60 minutes to 2 hours at room temperature, protected from light.
-
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the percent inhibition, calculated relative to high and low controls, against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Protocol 3.2: Cell-Based IDO1 Inhibition Assay
Principle: This assay measures the functional inhibition of the IDO1 enzyme in a cellular context. IDO1 metabolizes L-tryptophan into L-kynurenine (L-Kyn). The assay involves stimulating cells to express IDO1, treating them with the test compound, and then quantifying the reduction in L-Kyn production via HPLC.[4]
Materials:
-
Cell Line: A375 human melanoma cells (or other IFN-γ responsive cell lines).
-
Reagents:
-
Recombinant human Interferon-gamma (IFN-γ).
-
L-tryptophan.
-
Trichloroacetic acid (TCA) for protein precipitation.
-
L-Kynurenine standard.
-
Test Compounds.
-
-
Equipment:
-
HPLC system with a UV detector.
-
C18 HPLC column.
-
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed A375 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for another 24-48 hours.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant.
-
Add TCA to the supernatant to a final concentration of 10% to precipitate proteins.
-
Centrifuge to pellet the precipitate and collect the cleared supernatant.
-
-
HPLC Analysis:
-
Inject the cleared supernatant onto the HPLC system.
-
Separate the metabolites using a C18 column with an appropriate mobile phase (e.g., a gradient of acetonitrile in potassium phosphate buffer).
-
Detect L-Kyn by its absorbance at ~360 nm.
-
-
Data Analysis:
-
Quantify the L-Kyn concentration in each sample by comparing the peak area to a standard curve generated with known concentrations of L-Kyn.
-
Calculate the percent inhibition of L-Kyn production for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Part 4: Foundational and General Screening Assays
These assays are crucial first steps to rule out non-specific effects and uncover broader bioactivity.
Protocol 4.1: Cell Viability / Cytotoxicity Assay (MTT)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate and treat with serial dilutions of the test compound for 24-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.
-
Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ (50% cytotoxic concentration).
Conclusion
The triazolo[4,3-a]pyridine scaffold represents a versatile platform for drug discovery. A systematic and mechanistically-driven in vitro assay cascade is paramount to successfully identifying and optimizing lead candidates. The protocols detailed in this guide provide the necessary framework for a thorough characterization, from broad initial screens to specific, target-oriented functional and binding assays. By understanding the causality behind each experimental choice, researchers can generate high-quality, reproducible data to drive their drug development programs forward.
References
- BMG LABTECH. (n.d.). Monitoring intracellular calcium using fluorescent dyes in a mid-throughput assay.
- McIntyre, P., et al. (2002). Use of a fluorescent imaging plate reader--based calcium assay to assess pharmacological differences between the human and rat vanilloid receptor. Journal of Biomolecular Screening, 7(5), 466-75.
- Agilent Technologies. (n.d.). Calcium Flux Assays.
- Neve, K. A., et al. (2000). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. BioTechniques, 28(1), 122-130.
- Trevethick, J., et al. (2013). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Journal of Visualized Experiments, (81), e50859.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1537-1545.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science.
- Sesta, A., et al. (2021). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Molecules, 26(11), 3326.
-
Fallacara, A. L., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3449.
- O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 131(7), 1429-1437.
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3295-3302.
- Movsesyan, V. A., et al. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 141(3), 441-450.
- Rodriguez, A. L., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular Pharmacology, 78(6), 1105-1123.
-
Doki, S., et al. (2021).[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 26(16), 4983.
-
Wang, C., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703-4715.
- Uz T., et al. (2012). Translational Concepts of mGluR5 in Synaptic Diseases of the Brain.
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Use of a fluorescent imaging plate reader--based calcium assay to assess pharmacological differences between the human and rat vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 11. agilent.com [agilent.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Triazolo[4,3-a]pyridines as a Novel Class of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint target in oncology. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 fosters an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune surveillance. While the development of IDO1 inhibitors has been an area of intense research, clinical success has been challenging, highlighting the need for novel chemical scaffolds with improved potency and drug-like properties. This document provides a detailed guide to a new class of IDO1 inhibitors based on the[1][2]triazolo[4,3-a]pyridine scaffold. We will explore their mechanism of action, present key structure-activity relationship (SAR) data, and provide detailed, field-proven protocols for their evaluation in both enzymatic and cell-based assays.
Introduction: The Rationale for Targeting IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that plays a pivotal role in immune regulation.[3] It initiates the kynurenine pathway by catalyzing the oxidative cleavage of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[4][5] The immunosuppressive effects of IDO1 activation are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability. This leads to anergy and apoptosis of these critical anti-tumor immune cells.[6][7]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[6]
Numerous human cancers overexpress IDO1, a characteristic that is frequently associated with poor prognosis and resistance to other immunotherapies.[4][8] This has established IDO1 as a high-priority target for cancer drug development. The goal of IDO1 inhibitors is to block this enzymatic activity, thereby restoring local tryptophan levels, reducing immunosuppressive kynurenine, and reactivating anti-tumor T-cell responses.
The Emergence of[1][2][3]Triazolo[4,3-a]pyridines
Recent drug discovery efforts have identified a novel chemotype for IDO1 inhibition based on a[1][2]triazolo[4,3-a]pyridine scaffold.[9][10] This class of compounds emerged from a structure-based virtual screening and represents a significant development in the field.[9] Unlike many previously studied inhibitors, this scaffold was relatively underexploited for its heme-binding capabilities in the context of IDO1.[9][11] Rational, in-silico-guided design and medicinal chemistry campaigns have led to the development of potent analogues with sub-micromolar efficacy, high metabolic stability, and excellent selectivity over other heme-containing enzymes like tryptophan 2,3-dioxygenase (TDO) and cytochrome P450s (CYPs).[9][10]
Mechanism of Action: Heme Coordination
The inhibitory activity of the[1][2]triazolo[4,3-a]pyridine series stems from their ability to function as catalytic holo-inhibitors.[9] The core mechanism involves direct coordination with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom of the heme group situated within the catalytic active site of the IDO1 enzyme.
Causality: The heme group is essential for the catalytic activity of IDO1. By occupying this coordination site, the inhibitor prevents the binding of the natural substrate, L-tryptophan, and blocks the subsequent oxidative reaction. Molecular dynamics studies have demonstrated that the coordination is driven by the N1 atom of the 1,2,4-triazole ring, which acts as a highly effective heme-binding moiety.[9] The rest of the molecule occupies adjacent hydrophobic pockets (Pocket A and B) within the active site, further stabilizing the interaction.[12]
Data Presentation: Lead Compound Properties
Medicinal chemistry efforts have produced several potent compounds. The table below summarizes the activity of a lead candidate, demonstrating its efficacy and selectivity.[9]
| Compound ID | Scaffold Moiety | Cellular IC₅₀ (A375 cells) | Selectivity vs. TDO | Selectivity vs. CYPs | Cytotoxicity (A375 cells, 10 µM) |
| Compound 38 | 6-(trifluoromethyl)-[1][2]triazolo[4,3-a]pyridine | 0.9 µM | High | High | No detectable cytotoxicity |
Data synthesized from Fallarini, S., et al. (2021). ChemMedChem.[9]
Experimental Protocols
Evaluating the efficacy of novel triazolo[4,3-a]pyridine inhibitors requires robust and reproducible assays. Below are detailed protocols for both enzymatic and cell-based evaluation.
Protocol 1: In Vitro IDO1 Enzyme Activity Assay (Cell-Free)
This protocol measures the direct inhibitory effect of a compound on recombinant IDO1 or IDO1 in a cell lysate by quantifying the production of N-formylkynurenine (NFK) or its hydrolyzed product, kynurenine.
Rationale: A cell-free assay is crucial for confirming direct enzyme inhibition, eliminating confounding factors like cell permeability or off-target cellular effects. The reaction buffer components are optimized for enzyme stability and activity; for example, ascorbic acid and methylene blue form a reducing system required for catalytic activity, while catalase minimizes the production of inhibitory hydrogen peroxide.[13]
Materials & Reagents:
-
Recombinant Human IDO1 Protein
-
IDO1 Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5
-
L-Tryptophan (Substrate)
-
Ascorbic Acid
-
Methylene Blue
-
Catalase (from bovine liver)
-
Triazolo[4,3-a]pyridine test compounds
-
Positive Control Inhibitor (e.g., Epacadostat)
-
Trichloroacetic Acid (TCA), 30% (w/v)
-
96-well microplate (UV-transparent or black for fluorescence)
-
Spectrophotometer or Fluorometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a fresh IDO1 reaction mixture containing: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.[13]
-
Prepare a stock solution of L-Tryptophan (e.g., 4 mM in assay buffer). The final concentration in the assay is typically 200-400 µM.
-
Prepare serial dilutions of the triazolo[4,3-a]pyridine test compounds in the desired solvent (e.g., DMSO), then dilute further in assay buffer. Ensure the final DMSO concentration is ≤1%.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of the IDO1 reaction mixture to each well.
-
Add 10 µL of diluted test compound, positive control, or vehicle (for control wells) to the appropriate wells.
-
Add 20 µL of recombinant IDO1 enzyme solution (pre-diluted in assay buffer to the desired concentration). For background wells, add 20 µL of assay buffer without the enzyme.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of L-Tryptophan solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Kynurenine Measurement:
-
Stop the reaction by adding 20 µL of 30% TCA.[14]
-
Incubate the plate at 50-60°C for 30 minutes to hydrolyze the NFK product to kynurenine.[14]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new UV-transparent plate and measure the absorbance of kynurenine at 321 nm.
-
Alternatively, use a commercial kit that employs a fluorogenic developer reacting specifically with NFK for higher sensitivity (e.g., Ex/Em = 402/488 nm).[15][16]
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data using a four-parameter logistic curve.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol assesses the ability of a compound to inhibit IDO1 activity within a cellular context. It relies on inducing IDO1 expression in a cancer cell line with interferon-gamma (IFN-γ) and then measuring the accumulation of kynurenine in the culture medium.[17]
Rationale: A cell-based assay provides a more physiologically relevant system to evaluate inhibitor potency, as it accounts for cell membrane permeability, intracellular target engagement, and potential compound toxicity.[18] Cell lines like HeLa or SKOV-3 are commonly used due to their robust and inducible IDO1 expression in response to IFN-γ stimulation.[17]
Materials & Reagents:
-
HeLa or SKOV-3 cells
-
Complete Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant Human IFN-γ
-
Triazolo[4,3-a]pyridine test compounds
-
Positive Control IDO1 Inhibitor
-
Trichloroacetic Acid (TCA), 6.1 N
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1-3 x 10⁴ cells/well in 100 µL of complete medium.[17]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Induction and Treatment (Day 2):
-
Prepare serial dilutions of the triazolo[4,3-a]pyridine test compounds and a positive control in complete medium.
-
Aspirate the old medium from the cells.
-
Add 200 µL of fresh medium containing the test compounds and IFN-γ (final concentration of 50-100 ng/mL) to each well.[17] Include vehicle-only wells (with IFN-γ) as a 0% inhibition control and wells without IFN-γ as a baseline control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
Kynurenine Quantification (Day 4 or 5):
-
Carefully collect 140 µL of conditioned medium from each well and transfer to a fresh 96-well plate.[17]
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins.[17]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze NFK to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid) to each well and incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of L-kynurenine to quantify the amount produced in each well.
-
Calculate the percentage of IDO1 inhibition for each compound concentration compared to the IFN-γ-stimulated, vehicle-treated control.
-
Determine the cellular IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Self-Validation: It is critical to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) using the same cell line and compound concentrations to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not simply cell death.[9]
-
Conclusion and Future Directions
The[1][2]triazolo[4,3-a]pyridine scaffold represents a promising and novel class of IDO1 inhibitors. The protocols outlined in this guide provide a robust framework for researchers to characterize these and other novel IDO1 inhibitors, from direct enzymatic activity to cellular efficacy. The high potency, selectivity, and favorable drug-like properties of lead compounds from this series warrant further preclinical investigation.[9] Future studies should focus on their pharmacokinetic profiles, in vivo efficacy in syngeneic tumor models, and potential for synergistic combinations with other immunotherapies, such as PD-1/PD-L1 checkpoint blockers.[4] While clinical trials with previous IDO1 inhibitors have yielded mixed results, the exploration of new chemical matter like the triazolo[4,3-a]pyridines may yet unlock the full therapeutic potential of targeting the IDO1 pathway in cancer.[2]
References
-
National Cancer Institute. (n.d.). Clinical Trials Using IDO1 Inhibitor. Retrieved from [Link]
- Zhai, L., et al. (2020). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. Journal of Experimental & Clinical Cancer Research, 39(1), 1-15.
- Komiya, T., & Huang, Y. (2018). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology, 15(5), 449-450.
- Liu, M., et al. (2018). Targeting the IDO1 pathway in cancer: from bench to bedside.
-
Fallarini, S., et al. (2021). The[1][2]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450.
- Ricciuti, B., et al. (2019). IDO Expression in Cancer: Different Compartment, Different Functionality? Frontiers in Immunology, 10, 1195.
- Van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Annual Review of Cancer Biology, 4, 241-256.
-
Zhai, L., et al. (2020). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. PubMed Central. Retrieved from [Link]
- Pan, W., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Journal of Immunological Methods, 458, 1-8.
- De Marchi, E., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 938321.
- Bu, J., et al. (2019). Trial watch: IDO inhibitors in cancer therapy. Molecular & Cellular Oncology, 6(1), e1537763.
- Klemba, A., et al. (2022). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells.
-
Fallarini, S., et al. (2021). The[1][2]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. PubMed. Retrieved from [Link]
-
Fallarini, S., et al. (2021). The[1][2]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Universita del Piemonte Orientale. Retrieved from [Link]
-
European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]
-
Fallarini, S., et al. (2021). Preparation of 6-(trifluoromethyl)-[1][2]triazolo[4,3-a]pyridine-based VS9 analogues 10-22. ResearchGate. Retrieved from [Link]
- Greene, L. I., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 620, 225-242.
-
Pan, W., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of selected IDO1 inhibitors. Retrieved from [Link]
- Mlinarič, M., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(6), 1649.
-
Sun, H., et al. (2019). Discovery of[1][2]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4791-4806.
-
Atamanyuk, D., et al. (2020). A Novel Series of[1][2]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4527.
- Michalska, D., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(15), 4443.
- Wang, J., et al. (2022). Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies. Frontiers in Chemistry, 10, 898822.
- Gholamzadeh, M., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 14(1), 1-17.
- Kadam, M. B., et al. (2026). Triazolo-pyridine derivatives: Synthesis, characterization and biological evaluation. Journal of Molecular Structure, 144958.
- Qian, S., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 27(11), 3500.
-
Fallarini, S., et al. (2021). The[1][2]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2022). Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies. Frontiers Media S.A.. Retrieved from [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortislife.com [fortislife.com]
- 7. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 9. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.uniupo.it [research.uniupo.it]
- 12. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 13. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Development of Triazolo[4,3-a]pyridine-Based Antimalarial Agents
Introduction: The Quest for Novel Antimalarials
The global fight against malaria, a devastating disease caused by Plasmodium parasites, is continually challenged by the emergence and spread of drug-resistant strains. The World Health Organization (WHO) has highlighted the urgent need for new chemotherapeutics to manage malaria and circumvent resistance to frontline artemisinin-based combination therapies (ACTs). In this context, the exploration of novel chemical scaffolds is paramount for enriching the drug discovery pipeline.
The[1][2][3]triazolo[4,3-a]pyridine core has emerged as a promising heterocyclic scaffold in medicinal chemistry. Its rigid structure and capacity for diverse substitutions make it an attractive starting point for designing potent and selective bioactive molecules. This guide provides a comprehensive overview of the key methodologies and strategic considerations for the development of triazolo[4,3-a]pyridine-based antimalarial agents, from initial synthesis to biological evaluation and mechanistic investigation. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals dedicated to advancing the field of antimalarial drug discovery.
Section 1: Chemical Synthesis and Library Development
Rationale and Strategy
The synthetic strategy for developing a library of triazolo[4,3-a]pyridine analogs typically begins with the construction of a versatile, reactive intermediate. A common approach involves synthesizing a chlorinated version of the scaffold. The chlorine atom at a key position (e.g., C5 or C8) acts as a leaving group, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of a wide array of chemical moieties (amines, ethers, etc.), facilitating the exploration of the chemical space and the establishment of structure-activity relationships (SAR). This late-stage functionalization approach is efficient for generating a diverse library of compounds for biological screening from a common precursor.
Caption: General workflow for synthesis and diversification of the triazolo[4,3-a]pyridine scaffold.
Protocol 1: Synthesis of a Chlorinated Triazolo[4,3-a]pyridine Intermediate
This protocol is a representative procedure adapted from methodologies for analogous heterocyclic systems. The precise reagents and conditions may require optimization based on the specific substitution patterns desired.
Objective: To synthesize a chlorinated intermediate suitable for library diversification.
Materials:
-
Substituted 2-chloropyridine
-
Hydrazine hydrate
-
Triethyl orthoformate
-
Ethanol
-
Sodium ethoxide
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Hydrazinolysis: In a round-bottom flask, dissolve the starting 2-chloropyridine derivative in ethanol. Add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude 2-hydrazinopyridine is often used in the next step without further purification.
-
Cyclization: To the crude 2-hydrazinopyridine, add an excess of triethyl orthoformate (which acts as both reagent and solvent).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide) to facilitate the cyclization.
-
Heat the mixture to reflux for several hours, again monitoring by TLC.
-
Upon completion, cool the mixture and evaporate the excess triethyl orthoformate.
-
Purify the resulting crude chlorinated triazolo[4,3-a]pyridine by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure intermediate.
-
Characterize the final product using NMR (1H, 13C) and mass spectrometry to confirm its structure and purity (>95%).
Protocol 2: Library Diversification via Amination
This protocol describes the diversification of the chlorinated intermediate with various primary amines, based on the successful amination of the related triazolopyrazine scaffold[2].
Objective: To generate a library of N-substituted amino-triazolo[4,3-a]pyridine analogs.
Materials:
-
Chlorinated triazolo[4,3-a]pyridine intermediate
-
A panel of diverse primary amines (e.g., phenethylamine, benzylamine, etc.)
-
Solvent (e.g., neat amine, or a high-boiling solvent like DMSO or NMP)
-
Silica gel for pre-adsorption
-
Reversed-phase HPLC for purification
Procedure:
-
Reaction Setup: In a vial, dissolve the chlorinated intermediate (1 equivalent) in the desired primary amine (used in excess, e.g., 10 equivalents)[2]. If the amine is solid or very viscous, a solvent like DMSO can be used.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 16-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the new, more polar product.
-
Work-up: Once the reaction is complete, pre-adsorb the reaction mixture onto silica gel by adding it to the mixture and evaporating the solvent/excess amine under reduced pressure.
-
Purification: Purify the product from the silica gel using reversed-phase HPLC. A typical method involves a linear gradient of methanol and water with 0.1% TFA[1].
-
Characterization: Combine the pure fractions (≥95% purity by HPLC) and confirm the structure of the final aminated product by 1D/2D NMR and high-resolution mass spectrometry (HRMS)[2]. 2D NMR techniques like HSQC and HMBC are crucial for unambiguously assigning the position of substitution[2].
Section 2: Biological Evaluation Cascade
Rationale and Strategy
The biological evaluation of new compounds follows a hierarchical screening cascade. The process begins with high-throughput in vitro assays to determine potency against the parasite and selectivity over human cells. Promising candidates from these initial screens are then advanced to more complex and resource-intensive in vivo models to assess their efficacy in a living organism.
Caption: A standard workflow for the biological evaluation of antimalarial compounds.
Protocol 3: In Vitro Antimalarial Activity Assay
This protocol describes a standard method for assessing the 50% inhibitory concentration (IC50) of compounds against asexual, erythrocytic-stage P. falciparum.
Objective: To determine the in vitro potency of test compounds against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum[1][4].
Materials:
-
P. falciparum cultures (e.g., 3D7 and Dd2 strains) maintained in human erythrocytes[5].
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine).
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (Tris buffer, EDTA, saponin, Triton X-100).
-
Fluorescence plate reader.
Procedure:
-
Compound Plating: Serially dilute the test compounds in culture medium in a 96-well plate to achieve a range of final concentrations. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine or artemisinin (positive control).
-
Parasite Culture Addition: Add synchronized, ring-stage parasite cultures (e.g., at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and stains the parasitic DNA.
-
Reading: Incubate the plate in the dark for 1-2 hours, then measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence from drug-free, uninfected red blood cell wells. Plot the fluorescence intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 4: In Vivo Efficacy (4-Day Suppressive Test)
This is the standard primary in vivo test to evaluate the ability of a compound to suppress parasite growth in a rodent malaria model[6].
Objective: To assess the in vivo antimalarial efficacy of a test compound in mice infected with Plasmodium berghei.
Materials:
-
P. berghei ANKA strain.
-
Laboratory mice (e.g., Swiss albino, 4-6 weeks old).
-
Test compound formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol in water).
-
Standard animal handling and dosing equipment (gavage needles, syringes).
-
Microscope and Giemsa stain for blood smear analysis.
Procedure:
-
Infection (Day 0): Infect mice intravenously or intraperitoneally with approximately 1x107P. berghei-parasitized red blood cells.
-
Treatment (Day 0-3): Two to four hours post-infection, group the mice (n=5 per group) and administer the first dose of the test compound orally (p.o.) or subcutaneously (s.c.). Administer subsequent doses once daily for the next three days (total of 4 doses). Include a vehicle control group and a positive control group (e.g., treated with a standard drug like chloroquine).
-
Parasitemia Measurement (Day 4): On day 4, collect a thin blood smear from the tail of each mouse.
-
Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Calculation: Calculate the average parasitemia for each group. The percent suppression of parasitemia is determined using the formula: % Suppression = [1 - (Avg. Parasitemia in Treated Group / Avg. Parasitemia in Vehicle Control Group)] * 100
-
Dose-Ranging: Compounds showing significant suppression (>60%) in the primary screen should be evaluated in a dose-ranging experiment to determine the 50% and 90% effective doses (ED50 and ED90)[6].
Section 3: SAR and Mechanistic Considerations
Rationale
Understanding the relationship between a compound's structure and its biological activity (SAR) is the cornerstone of medicinal chemistry. It guides the iterative process of lead optimization to improve potency, selectivity, and drug-like properties. Concurrently, identifying the compound's mechanism of action provides a rational basis for its further development and helps predict potential resistance pathways.
Structure-Activity Relationship Summary
Data from various studies on triazolo-fused heterocycles have provided initial SAR insights that can guide future design.
| Structural Modification | Observation | Implication for Design | Reference |
| Increased Hydrophobicity | In some triazolopyrazine derivatives, increasing hydrophobicity (higher cLogP) resulted in a significant drop in antimalarial activity. | Avoid excessively greasy substituents. Balance lipophilicity to maintain good cell permeability without compromising solubility or increasing off-target effects. | [1] |
| Amine Substitution at C8 | Tertiary alkylamines at the C8 position of the triazolopyrazine scaffold showed moderate antimalarial activity (IC50: 9.90–23.30 µM) with no toxicity against HEK293 cells. | The C8 position is a viable point for diversification. Exploring a range of amines (primary, secondary, tertiary, cyclic) is a rational strategy. | [2] |
| Sulfonamide Position | For triazolo[4,3-a]pyridine sulfonamides, activity was highly dependent on the substitution pattern and position (C6 vs. C8) of the sulfonamide group. | Both C6 and C8 positions should be explored. The nature of the substituents on the sulfonamide nitrogen is critical for potency. | [4][7] |
Potential Mechanisms of Action
The triazolo[4,3-a]pyridine scaffold and its close analogs may exert their antimalarial effect through multiple mechanisms, depending on the specific substitution pattern.
-
PfATP4 Inhibition: The Open Source Malaria consortium has suggested that their Series 4 triazolopyrazines inhibit PfATP4, a parasite plasma membrane Na+/H+-ATPase.[8] This enzyme is crucial for maintaining low intracellular Na+ concentrations in the parasite. Its inhibition disrupts ion homeostasis, leading to parasite death.
-
Cysteine Protease Inhibition: A series of triazolo[4,3-a]pyridine sulfonamides were designed and evaluated as inhibitors of falcipain-2 (FP-2)[3][4]. FP-2 is a cysteine protease that digests host hemoglobin in the parasite's food vacuole, a process essential for parasite survival.
-
Other Potential Targets: Related hybrid molecules incorporating a triazolo-fused pyrimidine have been investigated for their ability to inhibit heme polymerization (hemozoin formation) and interfere with other key enzymes like P. falciparum dihydroorotate dehydrogenase (PfDHODH)[9].
Caption: Potential mechanisms of action for triazolo[4,3-a]pyridine-based antimalarial agents.
Conclusion and Future Outlook
The[1][2][3]triazolo[4,3-a]pyridine scaffold represents a versatile and promising platform for the discovery of new antimalarial agents. The synthetic accessibility and potential for multi-target engagement make it a high-priority chemotype for further investigation. Future work should focus on comprehensive SAR exploration to optimize potency against resistant parasite strains while maintaining a low cytotoxicity profile. Advanced studies into ADME (Absorption, Distribution, Metabolism, and Excretion) properties, coupled with definitive target validation experiments, will be critical in translating these promising compounds from the laboratory bench to potential clinical candidates.
References
-
Fisher, G. M., et al. (2022). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. RSC Medicinal Chemistry, 13(9), 1123-1133. [Link]
-
Fisher, G. M., et al. (2024). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 20, 314-325. [Link]
-
Povar, I., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4485. [Link]
-
Povar, I., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PubMed, 33007887. [Link]
-
Povar, I., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. MDPI. [Link]
-
Rudrapal, M., & Chetia, D. (2019). In vitro and in vivo models used for antimalarial activity. International Journal of Pharmaceutical Sciences and Research, 10(5), 2196-2204. [Link]
-
Eastman, R. T., & Fidock, D. A. (2009). In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes. Future Microbiology, 4(7), 811-828. [Link]
-
Azevedo, M. F., et al. (2015). In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines. Antimicrobial Agents and Chemotherapy, 59(9), 5597-5604. [Link]
-
Povar, I., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. ResearchGate. [Link]
-
Povar, I., et al. (2020). Points of randomization of the library of[1][2][3]triazolo[4,3-a]pyridines. ResearchGate. [Link]
-
Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]
-
Singh, P., et al. (2022). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS Omega, 7(10), 8758-8769. [Link]
-
Singh, A., et al. (2023). In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. [Link]
-
Yap, A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(16), 4966. [Link]
Sources
- 1. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 2. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 3. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpp.in [ajpp.in]
- 6. mmv.org [mmv.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Triazolo[4,3-a]pyridine-5-carboxamides as Potential Therapeutics
Introduction: The Therapeutic Promise of the Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This structural motif is a key component in a variety of therapeutic agents, demonstrating efficacy as antibacterial, antifungal, anti-inflammatory, and antimalarial compounds.[1][4] More recently, derivatives of this scaffold have emerged as promising candidates in oncology, particularly in the burgeoning field of cancer immunotherapy.
Notably, certain[1][2][3]triazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of critical immune checkpoint pathways, such as the interaction between Programmed Cell Death-1 (PD-1) and its ligand (PD-L1), and as modulators of the tumor microenvironment through the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[5][6] The strategic placement of a carboxamide functionality at the 5-position of the triazolopyridine ring system offers a valuable handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, making it a focal point for drug discovery efforts.
This guide provides a comprehensive overview of the synthesis of triazolo[4,3-a]pyridine-5-carboxamides, detailing the underlying chemical principles and offering step-by-step protocols. We will also explore the therapeutic rationale for targeting pathways like IDO1 and present a framework for understanding the structure-activity relationships (SAR) of these compounds.
Synthetic Strategy: A Multi-Step Approach to Triazolo[4,3-a]pyridine-5-carboxamides
The synthesis of the target carboxamides is a multi-step process that begins with the construction of the core heterocyclic system, followed by functional group manipulations to introduce the carboxamide moiety. The general workflow is outlined below.
Caption: General synthetic workflow for triazolo[4,3-a]pyridine-5-carboxamides.
Part 1: Synthesis of the Core Heterocycle
The initial phase of the synthesis focuses on constructing the[1][2][3]triazolo[4,3-a]pyridine ring system with a nitrile group at the 5-position, which serves as a precursor to the carboxylic acid.
Protocol 1: Synthesis of 2-Hydrazinylnicotinonitrile
-
Rationale: This reaction introduces the hydrazine moiety, which is essential for the subsequent cyclization to form the triazole ring. 2-Chloronicotinonitrile is a commercially available starting material. The nucleophilic aromatic substitution of the chloro group by hydrazine proceeds under mild conditions.
-
Materials:
-
2-Chloronicotinonitrile
-
Hydrazine hydrate
-
Dioxane
-
Stirring apparatus
-
Reaction vessel
-
-
Procedure:
-
Dissolve 2-chloronicotinonitrile in dioxane in a suitable reaction vessel.
-
Slowly add hydrazine hydrate to the solution at room temperature (25 °C) with continuous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation and filtration, yielding 2-hydrazinylnicotinonitrile.
-
Protocol 2: Cyclization to[1][2][3]Triazolo[4,3-a]pyridine-5-carbonitrile
-
Rationale: This step involves the cyclization of the hydrazinopyridine intermediate to form the fused triazole ring. The choice of cyclizing agent can influence the substituent at the 3-position of the triazolopyridine ring. For an unsubstituted 3-position, an orthoformate is a common choice.
-
Materials:
-
2-Hydrazinylnicotinonitrile
-
Triethyl orthoformate (for unsubstituted 3-position)
-
Suitable solvent (e.g., ethanol)
-
Reflux apparatus
-
-
Procedure:
-
Suspend 2-hydrazinylnicotinonitrile in a suitable solvent such as ethanol.
-
Add triethyl orthoformate to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
Cool the reaction mixture to allow for precipitation of the product.
-
Collect the solid by filtration and wash with a cold solvent to afford[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile.
-
Part 2: Functional Group Transformation and Amide Coupling
With the core heterocycle in hand, the next steps focus on converting the nitrile to a carboxylic acid and then forming the final carboxamide products.
Protocol 3: Hydrolysis of[1][2][3]Triazolo[4,3-a]pyridine-5-carbonitrile
-
Rationale: The hydrolysis of the nitrile group to a carboxylic acid is a critical step. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis directly yields the carboxylic acid, while basic hydrolysis initially forms the carboxylate salt, which then requires acidification.[7][8]
-
Materials:
-
Procedure (Acid-Catalyzed):
-
Suspend the nitrile in an aqueous solution of a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours until TLC indicates complete consumption of the starting material.[8]
-
Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid.
-
Protocol 4: Amide Coupling to form Triazolo[4,3-a]pyridine-5-carboxamides
-
Rationale: The final step is the formation of the amide bond between the synthesized carboxylic acid and a desired amine. A variety of peptide coupling reagents can be employed to facilitate this reaction, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its efficiency and mild reaction conditions.
-
Materials:
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a dry reaction vessel under an inert atmosphere.
-
Add the desired amine and DIPEA to the solution.
-
In a separate vessel, dissolve HATU in anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction for several hours, monitoring by TLC.
-
Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield the final triazolo[4,3-a]pyridine-5-carboxamide.
-
Therapeutic Applications and Mechanism of Action: Targeting IDO1 in Cancer
A significant area of interest for triazolo[4,3-a]pyridine-5-carboxamides is their potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion.
The IDO1 Pathway in Tumor Immunity
IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to two major immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan in the local environment inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.[9]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), which further suppress the anti-tumor immune response.[10]
By inhibiting IDO1, triazolo[4,3-a]pyridine-5-carboxamides can restore local tryptophan levels and reduce the production of immunosuppressive kynurenine, thereby reactivating the anti-tumor immune response.
Caption: The IDO1 pathway in the tumor microenvironment and its inhibition by triazolo[4,3-a]pyridine-5-carboxamides.
Structure-Activity Relationship (SAR) and Data Presentation
The potency of triazolo[4,3-a]pyridine-5-carboxamides as therapeutic agents is highly dependent on the nature of the substituents on both the triazolopyridine core and the carboxamide moiety. While specific SAR data for the 5-carboxamide series is emerging, data from related triazolopyrimidine and other substituted triazolopyridine series can provide valuable insights for lead optimization.
| Compound ID | Core Scaffold | R1 (at position 3) | R2 (Amide) | Target | IC50 (nM) | Reference |
| A22 | [1][2][3]Triazolo[4,3-a]pyridine | Aryl | - | PD-1/PD-L1 | 92.3 | [5] |
| VS9 Analog | [1][2][3]Triazolo[4,3-a]pyridine | -CH2-Amide | Indazole | IDO1 | ~900 | [6] |
| TP-Analog 1 | [1][2][3]Triazolo[1,5-a]pyrimidine | - | Aryl-Amine | Tubulin | <10 | [9] |
| TP-Analog 2 | [1][2][3]Triazolo[1,5-a]pyrimidine | - | Fluoroalkyl-Amine | Tubulin | <10 | [9] |
Key SAR Observations (from related series):
-
Substituents on the Pyridine Ring: Electron-withdrawing groups, such as trifluoromethyl, on the pyridine ring can enhance potency, likely by influencing the electronic properties of the heterocyclic system and its interaction with the target protein.[6]
-
Amide Substituent: The nature of the group attached to the carboxamide nitrogen is critical for target engagement and can be extensively modified to optimize potency, selectivity, and pharmacokinetic properties. Aromatic and heteroaromatic groups are common and can form key interactions within the binding pocket of the target enzyme or receptor.
-
3-Position Substituent: The substituent at the 3-position of the triazole ring can also be varied to explore different regions of the target's binding site.
Conclusion
The triazolo[4,3-a]pyridine-5-carboxamide scaffold represents a promising platform for the development of novel therapeutics, particularly in the field of oncology. The synthetic routes outlined in these application notes provide a robust framework for accessing a diverse range of analogs for biological evaluation. A thorough understanding of the mechanism of action, such as the inhibition of the IDO1 pathway, coupled with systematic SAR studies, will be crucial for advancing these compounds from the laboratory to the clinic.
References
-
This work aimed to synthesize new derivatives of 2-hydrazinylpyridine-3-carbonitrile and to investigate their biological activity as safeners for the 2,4-D herbicide. The new 2-hydrazinylnicotinonitriles were obtained in high yields (up to quantitative) under mild conditions (25 °C, dioxane) by treating 4,6-diaryl-2-bromo-3-cyanopyridines with hydr... Synthesis, diversity, and yields of 2-hydrazinylnicotinonitriles 20. - ResearchGate. Available at: [Link]
-
A mild, efficient and operationally simple one-pot synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed. This functional group tolerant and atom-economic method provides facile access to synthetic. A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. - RSC Publishing. Available at: [Link]
-
The synthesis and SAR of a series of triazolopyrimidines as anticancer agents are described. Treatment of 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl[1][2][3]triazolo[1,5-a]pyrimidin-7-amine with an alcohol, a thiol, or an alkylamine provided the corresponding final compounds. A clear SAR requirement has been established for optimal activity... Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. - PubMed. Available at: [Link]
-
Nitrogen-containing heterocycles are important scaffolds for a large number of compounds with biological, pharmaceutical, industrial and optoelectronic applications. A wide range of different methodologies for the preparation of N-heterocycles are based on metal-catalyzed cyclization of suitable substrates. Due to the growing interest in Green Chem... Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. - ResearchGate. Available at: [Link]
-
Triazolopyridines are a family of compounds that, owing to their biological activity, have many pharmaceutical applications. In this study, 3-(pyridine-4... Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). - MDPI. Available at: [Link]
-
Triazolo[4,3-a]pyrazine is a privileged building block/scaffold used for the synthesis of biologically active molecules and has received significant attention in the field of synthetic organic chemistry. Triazolo[4,3-a]pyrazine derivatives have a wide range of biological activities... Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. - PMC - NIH. Available at: [Link]
-
Cyclin‐dependent kinase 4 (CDK4) plays a pivotal role in cell cycle regulation and is a well‐established target in cancer therapy. Triazolopyrimidines, as bioactive heterocyclic compounds, represent a promising scaffold for the development of novel anticancer agents. Herein, a new series of 1,5‐dihydro... SAR of tested triazolopyrimidine derivatives 5a–g against HepG‐2 and MCF‐7 cell lines. - ResearchGate. Available at: [Link]
-
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, in spite of its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design... 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. - PMC. Available at: [Link]
-
Inhibitors of indoleamine 2,3‐dioxygenase 1 (IDO1) are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in synergy with other immunotherapeutic agents... The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. - NIH. Available at: [Link]
-
Ethyl-5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate was converted into 5-methyl-6-cyano-7-hydrazino- 2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylic acid by reacting with hydrazine hydrate, followed by cyclization with aliphatic acids and aromatic acid chlorides to afford 1, 2, 4 triazoles... (PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. - ResearchGate. Available at: [Link]
-
The synthesis and SAR of a series of triazolopyrimidines as anticancer agents are described. Treatment of 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl[1][2][3]triazolo[1,5-a]pyrimidin-7-amine with an alcohol, a thiol, or an alkylamine provided the corresponding final compounds... Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. - ResearchGate. Available at: [Link]
-
Conjugated heterocyclic compounds with a. 1,2,4-triazole core are of scientific interest due to their wide application in both synthetic and medicinal chemis- try. In this review, we comprehensively summarize the synthetic methods for[1][2][3]triazolo[1,5-a]pyridine-8- carbonitriles... STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. - Lviv Polytechnic National University Institutional Repository. Available at: [Link]
-
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the tar... Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. - ResearchGate. Available at: [Link]
-
Inhibition of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction using small-molecule inhibitors is an emerging immunotherapeutic approach. A novel series of[1][2][3]triazolo[4,3- a]pyridines were designed and found to be potent inhibitors of the PD-1/PD-L1 interaction... Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. - PubMed. Available at: [Link]
-
The study on the structure-activity relationship (SAR) established a correlation between the chemical structure of the newly synthesized compounds and their anticancer activity... The SARs of carboxamides as potent anticancer agents. - ResearchGate. Available at: [Link]
-
Reagent : 2-Hydrazinylnicotinonitrile. ... Organic Synthesis Building Blocks · Heterocyclic Building Blocks · Pyridine Derivatives. 2-Hydrazinylnicotinonitrile. 98%. Reagent Code: #117048... 2-Hydrazinylnicotinonitrile. - MySkinRecipes. Available at: [Link]
-
1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds[3][9][10][11]. It exhibits numerous activities, including acting as RORγt inverse agonists[12], PHD-1[13], JAK1[6], and JAK2 inhibitors[14] (Figure 1)... Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. - MDPI. Available at: [Link]
-
Synthesis of 1,2,3-triazolopyridines 243 by (a) oxidative cyclization of 2-pyridine ketone hydrazones 241; (b) tandem hydrazine synthesis/oxidative cyclization of 2-acylpyridines 242 catalyzed by MCM-41-2N-Cu(OAc)2, reported in 2019 by Cai et al... Synthesis of 1,2,3-triazolopyridines 243 by (a) oxidative cyclization... - ResearchGate. Available at: [Link]
-
Nitriles can be hydrolyzed to carboxylic acids in acidic aqueous solutions, and to carboxylate salts with base-catalyzed hydrolysis... The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. - Chemistry Steps. Available at: [Link]
-
Carboxylic acids can be prepared from nitriles via hydrolysis under aqueous acidic conditions. In base-catalyzed conditions, carboxylate anions are generated... Preparation of Carboxylic Acids: Hydrolysis of Nitriles. - Moodle. Available at: [Link]
-
Description: Addition of water and acid to a nitrile leads to formation of a carboxylic acid... Hydrolysis of nitriles with aqueous acid to give carboxylic acids. - Master Organic Chemistry. Available at: [Link]
-
This page looks at the hydrolysis of nitriles under either acidic or alkaline conditions to make carboxylic acids or their salts... hydrolysis of nitriles. - Chemguide. Available at: [Link]
-
2-chloronicotinic acid as an important building block has been widely used in pharmaceutical and pesticide synthesis. Chemical synthesis of 2-chloronicotinic acid suffers from poor specificity, high waste salt, and low yields... [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. - PubMed. Available at: [Link]
-
2-Chloronicotinic acid and its derivatives are important intermediates for the synthesis of medical antibiotics, anti-cardiovascular drugs, insecticides and herbicides, and they used in the synthesis pranoprofen and diflufenican... Synthesis of 2-Chloronicotinic Acid Derivatives. - Atlantis Press. Available at: [Link]
- The invention relates to a method for synthesizing a 2-chloronicotinic acid by one-step oxidation, and belongs to the field of chemical synthesis... CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation. - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis ofTriazolo[4,3-a]pyridines
Technical Support Center: Synthesis of[1][2][3]Triazolo[4,3-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of[1][2][3]triazolo[4,3-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer data-driven insights to help you improve your reaction yields and product purity.
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[4] However, its synthesis can be challenging, with issues like low yields, isomer formation, and difficult purifications frequently impeding progress. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions you might have before starting or while troubleshooting your synthesis.
Q1: What are the most common and reliable synthetic routes to prepare the[1][2][3]triazolo[4,3-a]pyridine core?
A1: The most traditional and widely used method involves the reaction of a 2-hydrazinopyridine derivative with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or orthoester, followed by a cyclization/dehydration or cyclization/oxidation step.[4] A common approach is the condensation of 2-chloropyridine with semicarbazide, followed by cyclization.[3] More modern approaches utilize metal-catalyzed or oxidant-mediated N-N bond formation, which can offer higher yields and milder reaction conditions.[1]
Q2: My reaction is complete, but the yield is consistently low. What are the primary factors I should investigate?
A2: Consistently low yields are often traced back to three main areas:
-
Purity and Stability of Starting Materials: 2-Hydrazinopyridine is notoriously unstable and can degrade upon storage. Ensure its purity or consider preparing it fresh.
-
Inefficient Cyclization: The choice of cyclizing agent (e.g., POCl₃, polyphosphoric acid, acetic acid) and the reaction temperature are critical. The reaction may not be reaching the energy threshold required for efficient ring closure, or the conditions may be too harsh, leading to degradation.
-
Suboptimal Work-up and Purification: The product may be partially lost during extraction due to its polarity or during chromatography. Re-evaluation of your purification strategy is often beneficial.
Q3: I am observing an isomeric impurity that is difficult to separate from my desired product. What is it and how can I prevent its formation?
A3: The most common isomeric impurity is the[1][2][3]triazolo[1,5-a]pyridine. This isomer arises from a different cyclization pathway of the N-acyl-2-hydrazinopyridine intermediate (the Dimroth rearrangement). The formation of this isomer is often influenced by pH and the choice of cyclizing agent. Acidic conditions can sometimes favor the formation of the desired [4,3-a] isomer, while some modern oxidative methods are highly regioselective.[1]
Q4: What are the most effective techniques for purifying[1][2][3]triazolo[4,3-a]pyridine derivatives?
A4: Column chromatography on silica gel is the most common method.[2] A solvent system of ethyl acetate and a non-polar solvent like cyclohexane or hexanes is often effective.[2] If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column. For products that are difficult to crystallize, conversion to a hydrochloride salt can facilitate purification by recrystallization and improve handling and stability.[3]
Troubleshooting Guide: From Low Yields to Pure Product
This section provides a detailed, problem-oriented approach to resolving specific experimental issues.
Problem 1: Low or No Product Formation
Your reaction has run for the specified time, but TLC or LC-MS analysis shows little to no desired product, with mainly starting material remaining.
Caption: Troubleshooting workflow for low product conversion.
-
Potential Cause: Degradation of 2-Hydrazinopyridine.
-
Expertise & Experience: 2-Hydrazinopyridine is susceptible to aerial oxidation, turning from a white or off-white solid to a brown or black tar-like substance. This oxidation renders it inactive for the desired condensation reaction. The lone pair on the hydrazine nitrogen is crucial for its nucleophilicity, and oxidation diminishes this reactivity.
-
Trustworthiness (Self-Validating Protocol): Before starting your reaction, run a quick TLC of your 2-hydrazinopyridine starting material. A single spot is a good indicator of purity. If you see multiple spots or significant color degradation, it is best to purify or replace it.
-
Solution:
-
Purchase fresh 2-hydrazinopyridine and store it under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer.
-
For best results, consider synthesizing it immediately before use from the more stable 2-chloropyridine and hydrazine hydrate.[5]
-
-
-
Potential Cause: Ineffective Cyclization Agent or Temperature.
-
Expertise & Experience: The cyclization of the intermediate (e.g., an acyl hydrazide) to form the triazole ring requires the removal of a water molecule. This is an energetically demanding step. The choice of dehydrating agent is critical and substrate-dependent. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent but can be harsh. Refluxing in glacial acetic acid or polyphosphoric acid (PPA) are common alternatives that provide both an acidic catalyst and a high-boiling medium.
-
Trustworthiness (Self-Validating Protocol): Monitor your reaction by TLC or LC-MS. If you observe the formation of the intermediate but it is not converting to the final product, your cyclization conditions are the likely culprit.
-
Solution: Refer to the table below to select an appropriate cyclization agent and condition. Start with milder conditions and increase the temperature or switch to a stronger agent if conversion is low.
-
| Cyclizing Agent/Condition | Typical Temperature | Use Case & Considerations |
| Glacial Acetic Acid | Reflux (~118 °C) | Mild; good for electron-rich substrates. Can serve as both solvent and catalyst. |
| Phosphorus Oxychloride (POCl₃) | Reflux (~105 °C) | Strong dehydrating agent. Can lead to chlorinated byproducts if not controlled. |
| Polyphosphoric Acid (PPA) | 100-150 °C | Strong dehydrating agent and non-volatile acid. Work-up can be difficult. |
| Trifluoroacetic Anhydride | Room Temp to Mild Heat | Used for mild cyclization of specific intermediates like N-(pyrid-2-yl)formamidoximes. |
| Iodine (I₂)/Potassium Iodide (KI) | Mild Heat | Used in modern oxidative cyclizations for direct N-N bond formation.[1] |
Table 1: Comparison of common cyclization conditions.
Problem 2: Difficulty in Product Purification
The reaction works, but isolating the pure product is challenging due to persistent impurities or physical properties.
-
Potential Cause: Co-elution of Isomeric Byproducts.
-
Expertise & Experience: The desired [4,3-a] isomer and the rearranged [1,5-a] isomer often have very similar polarities, making them difficult to separate via standard silica gel chromatography.
-
Trustworthiness (Self-Validating Protocol): Use a high-resolution analytical technique like ¹H NMR on the crude or column-fractionated material to confirm the presence of the isomer. The proton environments, especially around the pyridine ring, will be distinct.
-
Solution:
-
Chromatography Optimization: Switch to a different stationary phase (e.g., alumina) or use a different solvent system. Sometimes adding a small percentage of methanol to a dichloromethane/ethyl acetate system can improve separation.
-
Reaction Optimization: Revisit the reaction conditions to suppress the formation of the isomer. As mentioned, acidic conditions often favor the [4,3-a] product.
-
Crystallization: If chromatography fails, attempt to selectively crystallize the desired product. Try a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes).
-
-
-
Potential Cause: Product is a Non-Crystalline Oil.
-
Expertise & Experience: Many heterocyclic compounds, especially those with flexible side chains, are prone to existing as oils, which can be difficult to handle and purify completely.
-
Solution:
-
Trituration: Vigorously stir the oil in a non-polar solvent (e.g., hexanes, diethyl ether, or pentane). This can wash away non-polar impurities and often induces crystallization.
-
Salt Formation: If your compound has a basic nitrogen (which is typical for this scaffold), convert it to a salt.[6] Bubble HCl gas through an ether or ethanol solution of your compound, or add a solution of HCl in isopropanol/ether. The resulting hydrochloride salt is almost always a stable, crystalline solid that can be easily filtered and washed.[3]
-
-
Validated Experimental Protocol: Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one
This protocol is a robust method adapted from established literature for synthesizing a core scaffold.[3]
Caption: Synthesis of a core triazolopyridine scaffold.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloropyridine (1.0 eq), semicarbazide hydrochloride (2.0 eq), and 2-ethoxyethanol (approx. 3 mL per gram of 2-chloropyridine).
-
Initiation: Heat the mixture to reflux. Add a catalytic amount of concentrated sulfuric acid (approx. 0.01 eq) dissolved in a small amount of 2-ethoxyethanol.
-
Reaction: Maintain the solution at reflux for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to approximately 60 °C and add an equal volume of water. Stir the mixture while allowing it to cool to 0-5 °C in an ice bath.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under reduced pressure.
-
Purity Check: The resulting product is often sufficiently pure for subsequent steps.[3] Purity can be confirmed by melting point and NMR. A typical yield for this procedure is around 50-60%.[3]
References
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information (PMC - NIH). [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Center for Biotechnology Information (PMC). [Link]
- Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of triazolo[4,3-a]pyridine-5-carboxylic acid
Welcome to the dedicated technical support guide for the purification of triazolo[4,3-a]pyridine-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Here, we address common challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. Our goal is to ensure you can achieve the desired purity of your target compound with confidence and a solid understanding of the methodology.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude triazolo[4,3-a]pyridine-5-carboxylic acid?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:
-
Unreacted starting materials: Such as 2-hydrazinopyridine-5-carboxylic acid or the cyclizing agent (e.g., triethyl orthoformate or formic acid).
-
Partially reacted intermediates: For instance, the corresponding hydrazone if the cyclization is incomplete.
-
Byproducts from side reactions: These can include regioisomers if the pyridine ring has other reactive sites, or products from over-reaction or degradation, especially if harsh reaction conditions are used.
-
Residual solvents: Solvents used in the synthesis or initial work-up can be retained in the crude solid.
Q2: My purified triazolo[4,3-a]pyridine-5-carboxylic acid has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color (often yellow or brown) in your purified product typically indicates the presence of minor, highly conjugated impurities or degradation products. These may be present in amounts too small to be easily detected by NMR but are visible to the eye.
-
Potential Cause: These colored impurities often arise from oxidation of the pyridine or triazole ring system, or are byproducts from the synthetic route that are carried through the purification steps.
-
Troubleshooting:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Column Chromatography: A carefully chosen column chromatography system can separate these impurities. A gradient elution may be necessary.
-
Re-precipitation: Dissolving the compound in a suitable solvent and then adding an anti-solvent to cause rapid precipitation can sometimes leave the colored impurities in the solution.
-
Q3: I am struggling to find a good single-solvent system for recrystallization. What should I try?
A3: Triazolo[4,3-a]pyridine-5-carboxylic acid is a polar molecule with both acidic (carboxylic acid) and basic (triazolopyridine) functionalities, which can make finding a single ideal recrystallization solvent challenging.
-
Recommended Approach: Two-Solvent System: A two-solvent (or solvent/anti-solvent) system is often more effective.
-
Dissolve your crude product in a minimal amount of a hot "good" solvent in which it is very soluble (e.g., methanol, ethanol, or DMF).
-
Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., water, diethyl ether, or hexane) until the solution becomes turbid.
-
Reheat the mixture until it becomes clear again, and then allow it to cool slowly. This controlled precipitation is key to forming pure crystals.
-
Troubleshooting Purification Challenges
This section provides a more in-depth look at specific issues you might encounter during the purification of triazolo[4,3-a]pyridine-5-carboxylic acid and offers structured solutions.
Issue 1: Low Recovery After Recrystallization
Low recovery is a common problem, and it's crucial to diagnose the cause to optimize the process.
Troubleshooting Workflow:
Caption: Troubleshooting low recrystallization yield.
In-depth Explanation:
-
Solubility: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If your compound remains significantly soluble at low temperatures, you will lose a substantial amount in the mother liquor.
-
Solvent Volume: Using an excessive volume of solvent will also lead to low recovery, as the solution may not become supersaturated upon cooling. The goal is to use the absolute minimum amount of hot solvent required to fully dissolve the crude material.
-
Filtration Technique: Ensure your solution is thoroughly chilled before filtration to maximize product precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of your product.
Issue 2: Product is an Oil or Gummy Solid After Purification Attempt
"Oiling out" or forming a gummy precipitate instead of fine crystals is a sign of either residual impurities or improper crystallization conditions.
Troubleshooting Workflow:
Caption: Addressing product oiling out.
In-depth Explanation:
-
Impurities: Impurities can act as a "eutectic mixture," lowering the melting point of your compound and preventing it from crystallizing properly. An initial purification step to remove the bulk of impurities can be beneficial.
-
Cooling Rate: Rapid cooling often leads to the product crashing out of solution as an amorphous solid or oil. Slow, controlled cooling allows for the formation of a stable crystal lattice. If crystals are slow to form, scratching the inner surface of the flask with a glass rod can create nucleation sites and induce crystallization.
Detailed Purification Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)
This is often the first method to try for purifying triazolo[4,3-a]pyridine-5-carboxylic acid.
Step-by-Step Methodology:
-
Place the crude triazolo[4,3-a]pyridine-5-carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to boiling.
-
Slowly add hot water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
If necessary, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Solvent Selection Table:
| Good Solvents (for dissolving) | Poor Solvents (Anti-solvents) |
| Methanol | Diethyl ether |
| Ethanol | Hexane |
| Dimethylformamide (DMF) | Water |
| Dimethyl sulfoxide (DMSO) | Dichloromethane |
Protocol 2: Purification by Column Chromatography
Column chromatography is useful for removing impurities with different polarities from your target compound.
Step-by-Step Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (like methanol), adding the silica, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Loading: Carefully load the dried silica-adsorbed product onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent mixture and gradually increase the polarity. For this acidic compound, adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape and prevent tailing.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recommended Eluent Systems:
| Eluent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for less polar impurities. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. |
| Ethyl Acetate / Acetic Acid | Acidic | Helps in eluting carboxylic acids with better peak shape. |
Protocol 3: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group and the basicity of the triazolopyridine system to separate it from neutral impurities.
Workflow Diagram:
Caption: Acid-base extraction workflow.
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The triazolo[4,3-a]pyridine-5-carboxylic acid will deprotonate and move into the aqueous layer.
-
Separate the aqueous layer and wash it once with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with dilute hydrochloric acid until the product precipitates out (typically around pH 4-5).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the purified product under vacuum.
References
This guide was compiled using established principles of organic chemistry purification techniques and information from the synthesis of related heterocyclic compounds. For further reading on the synthesis and characterization of triazolopyridine derivatives, please consult the following resources:
-
General Synthesis of[1][2][3]triazolo[4,3-a]pyridines: For insights into synthetic routes that can inform potential impurities. Source: Organic Chemistry Portal, Synthesis of 1,2,4-triazolo[4,3-a]pyridines. URL: [Link][4]
-
Purification of Related Heterocyclic Compounds: Provides examples of purification techniques applied to similar structures. Source: MDPI, Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. URL: [Link][3][5]
-
Synthesis and Purification of Triazolo[4,3-a]pyrazine Derivatives: This article details purification methods like column chromatography for a closely related class of compounds. Source: Molecules, Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. URL: [Link][6]
-
Patented Purification Methods: Patents often contain detailed experimental sections with purification protocols. Source: Google Patents, Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. URL: [1]
Sources
- 1. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 4. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of triazolo[4,3-a]pyridines
Welcome to the technical support center for the synthesis of[1][2][3]triazolo[4,3-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Instead of a generic protocol, we will address specific, field-encountered problems in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: I've successfully synthesized a triazolopyridine, but my characterization data (NMR, MS) points to the[1][2][3]triazolo[1,5-a]pyridine isomer instead of my target [4,3-a] scaffold. What happened?
A1: You have encountered the most common side reaction in this chemistry: the Dimroth rearrangement . The[1][2][3]triazolo[4,3-a]pyridine system is the kinetic product of many cyclization reactions, but it can readily rearrange to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer.[2]
Causality: This rearrangement is catalyzed by acid or base and is significantly accelerated by heat. The mechanism involves a ring-opening of the triazole, followed by rotation and re-cyclization. The process is especially rapid if your pyridine ring contains strong electron-withdrawing groups (e.g., -NO₂, -CF₃), which stabilize the ring-opened intermediate.[2]
Preventative Measures:
-
Temperature Control: Maintain the lowest effective temperature during cyclization and work-up.
-
pH Management: Avoid strongly acidic or basic conditions, especially during heating. If an acid catalyst is necessary, use a mild one like acetic acid in minimal quantities.[2]
-
Rapid Isolation: Process and purify the product promptly after the reaction is complete to minimize exposure to conditions that could induce rearrangement.
Q2: My cyclization reaction to form the triazole ring is sluggish and gives low yields. How can I improve it?
A2: The final ring-closing dehydration is a critical and often challenging step. The choice of cyclization agent is highly dependent on your substrate's functional groups and stability. A one-size-fits-all approach is rarely effective.
Key Considerations:
-
Thermal Cyclization: Simple heating in a high-boiling solvent like acetic acid or xylene can work for activated substrates but may also promote the Dimroth rearrangement. Microwave irradiation can be a highly effective way to shorten reaction times and improve yields, but requires careful temperature control.[3]
-
Chemical Dehydrating Agents: For more resistant substrates, strong dehydrating agents are employed. Phosphorus oxychloride (POCl₃) is effective but harsh, and can lead to chlorinated byproducts.[4] Polyphosphoric acid (PPA) is another option but requires high temperatures. Milder reagents like the Burgess reagent can be effective for sensitive substrates but are more expensive.
-
Oxidative Cyclization: An alternative route involves forming the hydrazone from 2-hydrazinopyridine and an aldehyde, followed by an in situ oxidative cyclization. This avoids harsh dehydrating conditions. A variety of oxidants can be used, each with its own profile of reactivity and potential for side reactions.[5][6]
Section 2: Troubleshooting Guide for Specific Side Reactions
Problem 1: Persistent Dimroth Rearrangement
Symptoms: You consistently isolate the[1][2][3]triazolo[1,5-a]pyridine isomer, even with attempts at temperature and pH control. Your starting materials contain electron-withdrawing groups.
Root Cause Analysis: The energy barrier for rearrangement in your specific system is likely very low. The reaction conditions, even if mild, are sufficient to overcome this barrier. The fundamental mechanism involves the nucleophilic attack of a pyridine ring nitrogen onto the C3 carbon of the triazole, leading to cleavage of the N2-C3 bond.
Caption: Mechanism of the Dimroth Rearrangement.
Troubleshooting Workflow & Solutions
-
Re-evaluate the Synthetic Route: If the Dimroth rearrangement is unavoidable under cyclization conditions, consider a synthetic strategy that directly targets the [1,5-a] isomer if it is also a viable scaffold for your application. Alternatively, some methods are specifically designed to produce the [4,3-a] isomer under mild conditions that suppress rearrangement.
-
Employ Mild, Non-Thermal Cyclization:
-
Iodine-Mediated Oxidative Cyclization: This method often proceeds at room temperature, minimizing thermal rearrangement. It is particularly useful for synthesizing 3-amino-[1][2][3]triazolo[4,3-a]pyridines from thiosemicarbazides.[4]
-
Electrochemical Cyclization: An electrochemically induced desulfurative cyclization can also provide the target compound under very mild, oxidant-free conditions.[3]
-
Table 1: Influence of Reaction Conditions on Isomer Formation
| Parameter | Condition Favoring [4,3-a] (Kinetic) | Condition Favoring [1,5-a] (Thermodynamic) | Expert Insight |
| Temperature | Room temperature to 70°C | > 100°C, prolonged heating | Use the minimum temperature required for cyclization. Monitor by TLC/LC-MS to stop the reaction before rearrangement begins. |
| pH | Neutral or mildly acidic (e.g., acetic acid) | Strongly acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) | Buffer the reaction if possible. For work-up, neutralize carefully at low temperatures. |
| Solvent | Aprotic solvents (DCM, THF) | Protic solvents (EtOH, H₂O) can facilitate proton transfer needed for rearrangement. | Choose a solvent that provides good solubility at the lowest possible temperature. |
| Substituents | Electron-donating groups on pyridine ring | Electron-withdrawing groups on pyridine ring | For EWG-substituted systems, room-temperature oxidative cyclization is often the best strategy.[2] |
Problem 2: Incomplete Cyclization & Intermediate Accumulation
Symptoms: The reaction stalls, leaving significant amounts of the acyclic hydrazide or hydrazone intermediate, leading to complex purification.
Root Cause Analysis: The energy of activation for the dehydration and ring-closure step has not been met. This can be due to an insufficiently powerful dehydrating agent, low reaction temperature, or steric hindrance around the reaction center.
Troubleshooting Workflow
The following decision tree can guide your choice of a more effective cyclization strategy.
Caption: Decision tree for optimizing the cyclization step.
Experimental Protocol: CDI-Mediated Tandem Coupling and Cyclization
This protocol is particularly effective for substrates that are sensitive to high temperatures or harsh acidic conditions.[3]
-
Reactant Preparation: In an inert atmosphere (N₂ or Ar), dissolve the 2-hydrazinopyridine (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in an anhydrous aprotic solvent (e.g., THF, DCM).
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise to the solution at room temperature. Stir for 1-2 hours until the formation of the acyl-imidazole intermediate is complete (monitor by TLC).
-
Cyclization: Heat the reaction mixture to a moderate temperature (e.g., 50-65°C) and stir until the cyclization to the triazolo[4,3-a]pyridine is complete (typically 4-12 hours).
-
Work-up: Cool the reaction mixture, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Table 2: Comparison of Common Cyclization Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages & Common Side Reactions |
| Acetic Acid | Reflux, 80-120°C; Microwave | Inexpensive, acts as both solvent and catalyst. | Can promote Dimroth rearrangement at high temperatures.[2] |
| POCl₃ | Reflux, 80-110°C | Powerful dehydrating agent, often fast. | Very harsh; can cause chlorination of the pyridine ring or other sensitive groups; difficult to quench.[4] |
| PPA | 100-150°C | Strong dehydrating agent for difficult substrates. | High temperatures required; work-up can be difficult due to viscosity. |
| Oxone/I₂/NaOCl | Room Temperature | Very mild conditions, avoids heat-induced rearrangement. | Substrate must be stable to oxidation; potential for halogenation or over-oxidation.[5][6] |
| CDI / EDCI | Room temp -> ~60°C | Mild, neutral conditions, good for sensitive substrates. | More expensive, requires anhydrous conditions.[3][7] |
References
-
Molecules.
-
1][2][3]Triazolo[4,3-a]pyridines.The Journal of Organic Chemistry.
-
RSC Advances.
-
Organic Chemistry Portal.
-
Google Patents.
-
Molecules.
-
Molecules.
-
Journal of Heterocyclic Chemistry.
-
Molecules.
-
1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors.ChemMedChem.
-
ResearchGate.
-
1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors.ChemMedChem.
-
1][2][5]Triazolo[1,5- a] pyridines.Organic Preparations and Procedures International.
-
Arabian Journal of Chemistry.
-
1][2][3]triazolo[4,3-a]pyridines by means of oxidative cyclization of hydrazines.ResearchGate.
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxidative Cyclization of Hydrazinopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the oxidative cyclization of hydrazinopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of fused heterocyclic systems, particularly triazolopyridines—a scaffold of significant interest in modern pharmacology.[1][2]
This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues encountered in the lab, and provide validated methodologies to ensure reproducible, high-yield results.
Core Concepts: The Reaction Unveiled
The oxidative cyclization of hydrazinopyridines is a powerful transformation for constructing[3][4][5]triazolo[4,3-a]pyridines and related fused systems. The process generally involves the reaction of a 2-hydrazinopyridine with a carbonyl compound (or its equivalent) to form a hydrazone intermediate, which then undergoes an oxidant-mediated intramolecular cyclization.
Understanding the key players in this reaction is the first step toward optimization.
General Mechanistic Pathway
The reaction typically proceeds through several key stages. While specific intermediates may vary depending on the chosen reagents, the general pathway illustrates the critical transformations. A plausible mechanism, particularly for iodine-catalyzed systems, involves the formation of a hydrazone intermediate, which is then oxidized to facilitate the nucleophilic attack of the pyridine nitrogen.[4][6]
Caption: General mechanism for oxidative cyclization.
Key Reaction Parameters
Success hinges on the careful selection of several components. The interplay between the oxidant, catalyst, solvent, and base dictates the reaction's efficiency and selectivity.
| Component | Common Examples | Role & Considerations |
| Oxidant | TBHP, H₂O₂, I₂, DMSO, O₂ (Air) | The terminal oxidant regenerates the active catalyst or directly oxidizes the intermediate. Its strength and compatibility with other reagents are critical. TBHP is often effective but can be a source of side reactions if not used judiciously.[4][6][7] |
| Catalyst / Promoter | KI, I₂, Cu₂O, CuBr, Pd(TFA)₂ | Facilitates the oxidation step. Iodine-based systems are popular for their metal-free nature and efficiency.[4][8] Copper catalysts can promote aerobic oxidations.[7] |
| Carbonyl Source | α-keto acids, Aldehydes, Acyl groups | Reacts with the hydrazinopyridine. α-keto acids are advantageous as the carboxyl group is an excellent leaving group during the final aromatization step.[4][6] |
| Solvent | 1,4-Dioxane, Toluene, Acetonitrile (MeCN), DMSO | Solvent choice can be critical.[9] Dioxane is often used for higher temperature reactions.[4] The solvent can also sometimes play a role in the oxidation (e.g., I₂/DMSO system).[6] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, Triethylamine (TEA) | Can facilitate the initial condensation and/or the final cyclization/aromatization steps by influencing the nucleophilicity of intermediates.[4][6][7] |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem Area 1: Low or No Product Yield
Q1: My reaction has stalled with only starting material visible on TLC/LCMS, or I'm getting very low yields. What should I investigate first?
This is the most common issue, often stemming from one of several root causes. A systematic approach is key to diagnosis.
-
Cause A: Purity of Starting Materials
-
Insight: Impurities in your 2-hydrazinopyridine or carbonyl compound can poison catalysts or participate in side reactions. This is especially true for the hydrazinopyridine, which can be prone to oxidation or dimerization upon storage.
-
Solution:
-
Verify Purity: Confirm the purity of your starting materials using NMR, melting point, or LCMS analysis.
-
Purification: If necessary, purify the starting materials. Recrystallization or column chromatography of the hydrazinopyridine is a common and effective step.
-
Storage: Store hydrazinopyridines under an inert atmosphere (N₂ or Ar) and protected from light to prevent degradation.
-
-
-
Cause B: Ineffective Oxidation System
-
Insight: The oxidant or catalyst may be inactive, or the chosen system may not be potent enough for your specific substrate. For instance, aqueous solutions of TBHP can degrade over time, and some catalysts are sensitive to air or moisture.
-
Solution:
-
Use Fresh Reagents: Always use a freshly opened bottle of the oxidant or titrate it to determine its active concentration.
-
Screen Oxidants/Catalysts: If a standard system (e.g., KI/TBHP) fails, consider alternatives. For some substrates, a simple I₂/DMSO system might be effective.[6] In other cases, a transition-metal system like Cu₂O with air as the oxidant could be beneficial.[7]
-
Check Catalyst Loading: Ensure the correct catalyst loading is used. For the KI/TBHP system, 20 mol% of KI is often optimal.[4][6]
-
-
-
Cause C: Sub-Optimal Reaction Conditions (Temperature & Solvent)
-
Insight: Many oxidative cyclizations require elevated temperatures to overcome activation barriers, with some one-pot procedures running at 130 °C.[4][6] Conversely, excessively high temperatures can lead to the decomposition of sensitive hydrazide intermediates.[4][6] The solvent plays a crucial role in both solubility and reactivity.
-
Solution:
-
Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the heat while monitoring by TLC (e.g., screen at 60 °C, 80 °C, and 110 °C).
-
Solvent Screening: The choice of solvent can control the reaction pathway.[9][10] If a reaction fails in a non-polar solvent like toluene, try a more polar solvent like dioxane or acetonitrile.
-
-
-
Cause D: Electronic or Steric Effects
-
Insight: The electronic nature of your substrates is paramount. Electron-donating groups on the aryl ring of an α-keto acid generally lead to good yields.[4] However, strong electron-withdrawing groups may require more forcing conditions. Steric hindrance, such as a methyl group at the 6-position of the pyridine ring, can significantly lower the yield by impeding the intramolecular cyclization.[4]
-
Solution:
-
Modify Conditions: For electron-poor or sterically hindered substrates, you may need higher temperatures, longer reaction times, or a more potent catalyst system.
-
Protecting Groups: If other functional groups on your substrate are interfering (e.g., unprotected phenols or anilines), consider using protecting groups that are stable to the oxidative conditions.
-
-
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. geneonline.com [geneonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3- a ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06215C [pubs.rsc.org]
- 7. Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles [organic-chemistry.org]
- 8. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Solvent-controlled oxidative cyclization for divergent synthesis of highly functionalized oxetanes and cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of Triazolo[4,3-a]pyridine-5-carboxylic Acid
Welcome to the technical support center for the derivatization of triazolo[4,3-a]pyridine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The triazolo[4,3-a]pyridine core is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological pathways, from inhibitors of the PD-1/PD-L1 interaction to novel therapeutic agents.[1][2] However, its unique electronic properties and physical characteristics can present specific challenges during synthetic modifications, particularly at the C5-carboxylic acid position.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design solutions for successful derivatization.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: My amide coupling reaction has a low or non-existent yield. What's going wrong?
This is the most common challenge. A failed amide coupling is rarely due to a single factor. It's typically a result of suboptimal activation, poor solubility, or competing side reactions. Let's break down the potential causes and solutions.
Potential Cause A: Inefficient Carboxylic Acid Activation
The carboxylic acid on the triazolo[4,3-a]pyridine ring is electronically deactivated by the fused heterocyclic system, making it less reactive than a simple benzoic acid. Therefore, robust activation is critical.
-
Expert Insight: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[3] Coupling reagents are required to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive acyl-substituted intermediate.
-
Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagent: If you are using a carbodiimide like EDC alone, the reaction can be sluggish and the O-acylisourea intermediate can rearrange to an unreactive N-acylurea. Including an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial. These additives trap the activated intermediate to form an active ester, which is more stable and reacts more cleanly with the amine.[4]
-
Switch to a Urionium/Phosphonium Reagent: For challenging couplings, reagents like HATU, HBTU, or PyBOP are often more effective. They react rapidly with the carboxylic acid to form a highly reactive activated ester, often leading to higher yields and faster reaction times. HATU is particularly effective for sterically hindered substrates.
-
Ensure Anhydrous Conditions: All coupling reagents are sensitive to moisture. Ensure your solvent (e.g., DMF, DCM) is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). Water will hydrolyze the activated intermediate back to the starting carboxylic acid.
-
Potential Cause B: Low Solubility of Starting Material
Triazolo[4,3-a]pyridine-5-carboxylic acid can exhibit poor solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Expert Insight: If the carboxylic acid does not fully dissolve, the coupling reagent cannot access it for activation, leading to an incomplete reaction.
-
Troubleshooting Steps:
-
Change Solvents: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). A small amount of DMSO can often be added to a reaction in DMF to improve solubility.
-
Gentle Heating: Gently warming the mixture (e.g., to 40-50 °C) can sometimes help dissolve the starting material before adding the amine. However, be cautious, as prolonged heating can lead to degradation or side reactions.
-
In Situ Salt Formation: Adding the base (e.g., DIEA) to the carboxylic acid in the solvent before adding the coupling reagent can form the more soluble carboxylate salt, which can then be activated more efficiently.
-
Potential Cause C: Incorrect Stoichiometry or Base Selection
-
Expert Insight: The choice and amount of base are critical. The base neutralizes the acid formed during the reaction and prevents the protonation of the amine nucleophile.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Use a hindered tertiary amine like N,N-Diisopropylethylamine (DIEA) instead of triethylamine (TEA). TEA is slightly nucleophilic and can sometimes compete with your desired amine.
-
Optimize Base Equivalents: For a standard coupling with a free amine, 2.0-2.5 equivalents of DIEA are typically required: one equivalent to form the carboxylate salt and another to neutralize the acidic byproduct from the coupling reagent (e.g., the protonated HOBt).
-
-
To a dry flask under an inert atmosphere, add triazolo[4,3-a]pyridine-5-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the acid (gentle warming may be applied if necessary).
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the mixture.
-
Finally, add DIEA (2.5 eq) dropwise.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, proceed with an aqueous workup and purification.
Issue 2: My esterification reaction is not working.
Esterification of this scaffold can be challenging due to the same electronic deactivation that affects amide coupling.
Potential Cause A: Unsuitable Reaction Conditions
-
Expert Insight: Classic Fischer esterification (refluxing in alcohol with a strong acid catalyst like H₂SO₄) can be too harsh for the triazolo[4,3-a]pyridine ring, potentially leading to degradation or unwanted side reactions.[5]
-
Troubleshooting Steps:
-
Mitsunobu Reaction: For a mild and effective method, consider the Mitsunobu reaction using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD with your desired alcohol. This reaction proceeds under neutral conditions and at low temperatures.
-
Activation and Alkylation: Convert the carboxylic acid to its carboxylate salt using a base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in DMF. Then, add an alkyl halide (e.g., methyl iodide, ethyl bromide) to perform an Sₙ2 reaction. This is often a very clean and high-yielding procedure.
-
Frequently Asked Questions (FAQs)
Q1: Which amide coupling reagent is best for this scaffold?
There is no single "best" reagent, as the optimal choice depends on the specific amine, scale, and cost considerations. However, here is a comparative guide to the most common choices.
| Coupling Reagent | Pros | Cons | Expert Recommendation |
| EDC / HOBt | Inexpensive, water-soluble byproducts are easy to remove. | Can be slow, may fail with hindered substrates. | A good first choice for simple, unhindered amines on a larger scale. |
| HATU / DIEA | Very fast and highly effective, even for hindered substrates. Minimizes racemization. | Expensive, byproducts can complicate purification. | The gold standard for difficult couplings, small-scale synthesis, and when working with valuable or chiral amines. |
| T3P® (Propylphosphonic Anhydride) | High yielding, byproducts are water-soluble and easily removed. | Can require slightly elevated temperatures. | An excellent, cost-effective alternative to uronium reagents with a simple workup. |
Q2: The triazole ring has basic nitrogen atoms. Can they interfere with the reaction?
Yes, this is a critical consideration. The nitrogen atoms in the triazole ring are weakly basic and can act as coordination sites.[6]
-
Expert Insight: In the presence of strong acids or certain metal catalysts, these nitrogens can become protonated or coordinate, altering the electronic properties of the ring or sequestering the catalyst. During amide coupling, the use of a tertiary amine base like DIEA is generally sufficient to ensure the primary reaction occurs at the carboxylic acid. However, when considering other derivatizations, such as metal-catalyzed cross-coupling on other positions of the pyridine ring, the chelating nature of the triazole moiety must be taken into account.[6]
Q3: How should I approach the purification of my final amide or ester derivative?
Purification can be complicated by byproducts from coupling reagents. A systematic approach is key.
-
Step 1: Aqueous Workup: After the reaction, dilute the DMF solution with a solvent like Ethyl Acetate or DCM and wash with water to remove excess DMF and water-soluble byproducts (like those from T3P or EDC). A wash with a mild base (e.g., saturated NaHCO₃ solution) can remove any unreacted starting acid, and a wash with brine will help remove residual water.
-
Step 2: Chromatography: Flash column chromatography on silica gel is typically required. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity is effective for separating the product from less polar impurities.
-
Step 3: Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can be an excellent final purification step to achieve high purity.
Below is a generalized workflow for the synthesis and purification process.
Caption: General workflow for amide coupling and purification.
Q4: What is the underlying mechanism of activation with a uronium reagent like HATU?
Understanding the mechanism helps in troubleshooting. The process involves the formation of a highly electrophilic active ester.
Sources
- 1. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Stability of Triazolo[4,3-a]pyridine Compounds
Welcome to the technical support center for triazolo[4,3-a]pyridine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. The unique chemical architecture of the triazolo[4,3-a]pyridine scaffold, while conferring valuable biological activities, also presents specific stability challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and resolve common stability issues encountered during your experiments. Our goal is to empower you with the scientific understanding to ensure the integrity and reproducibility of your research.
Troubleshooting Guide
This section addresses specific problems you may encounter in the lab. Each question is followed by a step-by-step guide to both diagnose and solve the issue, grounded in the chemical principles of the triazolo[4,3-a]pyridine ring system.
Question 1: I've observed a new, unexpected peak in my HPLC analysis after storing my triazolo[4,3-a]pyridine compound in a standard laboratory solvent. What could be the cause?
The appearance of a new peak upon storage is a classic sign of chemical degradation. For triazolo[4,3-a]pyridine derivatives, one of the most common degradation pathways is oxidation, particularly of the nitrogen atoms in the heterocyclic core to form N-oxides.[3] This is especially prevalent if the compound is stored as a free base.
-
Mass Spectrometry Analysis: The first step is to obtain a mass spectrum of the new peak. Look for a mass increase of 16 amu (atomic mass units) compared to the parent compound. This is a strong indicator of the formation of a mono-N-oxide. You may also see a mass increase of 32 amu, corresponding to a di-N-oxide.
-
Forced Oxidation Study: To confirm susceptibility to oxidation, perform a small-scale forced degradation study. Dissolve a small amount of your compound in a suitable solvent (e.g., acetonitrile/water) and add a mild oxidizing agent like 3% hydrogen peroxide. Monitor the reaction by HPLC. If the retention time of the newly formed peak matches the one observed in your stored sample, this confirms that your compound is prone to oxidation.
-
Review Formulation/Storage Conditions: If your compound is in a formulation, check for the presence of basic excipients like magnesium stearate, which can promote the formation of the more oxidation-susceptible free base from a salt form.[3]
-
pH Control: If possible, store your compound as a hydrochloride or other salt. The protonated form is generally less susceptible to oxidation.
-
Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your formulation or storage solution to inhibit oxidative degradation.[3]
-
Inert Atmosphere: For long-term storage, especially of the free base, consider storing the solid compound or its solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
Question 2: My compound, which was dissolved in an aqueous buffer, shows significant degradation over time. How does pH affect the stability of triazolo[4,3-a]pyridines?
The triazolo[4,3-a]pyridine ring system can be susceptible to pH-dependent hydrolysis, leading to ring opening or other degradation pathways. Both strongly acidic and strongly basic conditions can promote this degradation.
Forced degradation studies on Trazodone, a drug featuring a triazolo[4,3-a]pyridin-3(2H)-one core, have demonstrated significant degradation in both 1M HCl and 0.05M NaOH.[4] Interestingly, for Trazodone hydrochloride, increasing the acidity of the aqueous medium, while improving solubility, also increases the rate of degradation.[5] This suggests a complex relationship between pH, solubility, and stability. A stable liquid formulation of Trazodone was achieved by maintaining the pH between 5.0 and 6.0, indicating this may be a more stable range for this class of compounds.[5]
Protocol for Determining pH-Rate Profile:
-
Prepare a Series of Buffers: Prepare buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Incubate Samples: Prepare solutions of your compound at a known concentration in each buffer. Incubate these solutions at a constant temperature (e.g., 50 °C to accelerate degradation). Include a control sample at each pH stored at a lower temperature (e.g., 4 °C).
-
Monitor by HPLC: At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, quench any further degradation if necessary (e.g., by neutralizing the pH), and analyze by a validated stability-indicating HPLC method.
-
Analyze Data: Plot the percentage of the remaining parent compound against time for each pH. This will allow you to determine the degradation rate at each pH and identify the pH range of maximum stability.
Based on the available data for related structures, storing aqueous solutions of triazolo[4,3-a]pyridine compounds in a buffered solution with a pH between 5.0 and 6.0 is a good starting point for enhanced stability.[5] However, it is crucial to determine the optimal pH for your specific derivative.
Question 3: I left a solution of my compound on the benchtop, and it changed color and showed multiple new peaks on the HPLC. Could this be due to light exposure?
Yes, photodecomposition is a known instability for compounds containing the triazolo[4,3-a]pyridine moiety. Forced degradation studies on Trazodone have shown significant degradation upon exposure to UV light (254 nm) and even daylight.[4] Photolytic degradation can lead to complex reaction pathways, including the formation of dimers.
Protocol for a Basic Photostability Study:
-
Sample Preparation: Prepare two identical solutions of your compound in a common, UV-transparent solvent (e.g., acetonitrile or methanol).
-
Exposure and Control: Wrap one container completely in aluminum foil to serve as a dark control. Place both samples under a UV lamp (as per ICH Q1B guidelines, an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter is recommended for formal studies) or on a windowsill for exposure to daylight.[6][7][8]
-
Analysis: After a set period (e.g., 24 hours), analyze both the exposed and control samples by HPLC-UV and LC-MS.
-
Evaluation: Compare the chromatograms. A significant decrease in the parent peak area and the appearance of new peaks in the light-exposed sample, but not in the dark control, confirms photosensitivity. The MS data can help in the initial identification of photoproducts.
-
Amber Glassware: Always use amber vials or glassware for preparing and storing solutions of triazolo[4,3-a]pyridine compounds to protect them from ambient light.
-
Minimize Exposure: During experiments, minimize the exposure of your samples to direct light. If possible, work in a dimly lit area or cover your samples with aluminum foil.
-
Formulation Considerations: For photosensitive compounds intended for pharmaceutical use, light-protective packaging is essential.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for triazolo[4,3-a]pyridine compounds?
The primary modes of degradation are oxidation (formation of N-oxides), pH-dependent hydrolysis (especially in strong acidic or basic conditions), and photolysis (degradation upon exposure to light).[3][4]
Q2: How should I store my solid triazolo[4,3-a]pyridine compound for long-term stability?
For long-term storage, solid compounds should be kept in a cool, dry, and dark place. Using an amber glass vial with a tight-fitting cap is recommended. For particularly sensitive compounds, especially the free base form, storage under an inert atmosphere (argon or nitrogen) can provide additional protection against oxidation.
Q3: Are there any solvents I should avoid when working with these compounds?
While the triazolo[4,3-a]pyridine core is generally stable in common organic solvents like acetonitrile, methanol, and DMSO for typical experimental timescales, prolonged storage in solution is not recommended without stability data. Protic solvents, especially water at non-optimal pH, can participate in hydrolytic degradation. Always prepare fresh solutions for your experiments whenever possible.
Q4: My triazolo[4,3-a]pyridine derivative is intended for in vivo studies. What kind of stability issues should I be concerned about?
In a biological context, you should be concerned with both chemical and metabolic stability. The compound will be exposed to physiological pH (~7.4), which may or may not be optimal for its chemical stability. More importantly, it will be exposed to metabolic enzymes. Triazolopyridine-containing drugs like Filgotinib are known to be metabolized by enzymes such as carboxylesterases.[9] Therefore, it is crucial to perform in vitro metabolic stability assays (e.g., using liver microsomes or hepatocytes) early in the drug discovery process.
Q5: I am seeing a gradual color change in my solid sample over time. What could be the reason?
A gradual color change in a solid sample, often to a yellow or brownish hue, is typically indicative of slow degradation upon exposure to air and/or light. This is likely due to the formation of minor oxidative or photolytic degradation products. While the purity may still be high, this is a sign that the storage conditions should be improved (e.g., storing in the dark, under inert gas).
Data Summary & Visual Guides
Table 1: Summary of Stability Profile and Recommended Conditions
| Stability Parameter | Known Issues | Key Influencing Factors | Recommended Mitigation Strategies |
| Chemical Stability | Oxidation to N-oxides | Oxygen exposure, presence of free base, basic excipients | Store as a salt, use antioxidants, store under inert atmosphere |
| pH Stability | Hydrolytic degradation | pH of the aqueous medium | Buffer solutions to pH 5.0-6.0 (verify for specific compound) |
| Photostability | Degradation, dimerization | Exposure to UV and visible light | Use amber glassware, protect from light, use light-protective packaging |
| Metabolic Stability | Enzymatic degradation | Carboxylesterases, other metabolic enzymes | Perform in vitro metabolic assays; structural modification may be needed |
Diagrams
Below are several diagrams created using Graphviz to visually represent key concepts and workflows related to the stability of triazolo[4,3-a]pyridine compounds.
Caption: A potential oxidative degradation pathway for triazolo[4,3-a]pyridines.
Caption: Decision tree for identifying the cause of an unexpected HPLC peak.
Caption: Guide for selecting appropriate storage conditions.
References
-
Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(6), 1633-1641. Available at: [Link]
-
Reddy, G. S., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(18), 15031-15041. Available at: [Link]
-
Pawar, S. J., et al. (2013). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharmacia Sinica, 4(5), 118-125. Available at: [Link]
-
Zym-TRAZODONE (Trazodone Hydrochloride) Product Monograph. (2009). Available at: [Link]
- Stable liquid pharmaceutical composition based on trazodone. (2009). Google Patents.
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5), 48-53. Available at: [Link]
-
Namour, F., et al. (2022). Exposure-response relationships for the efficacy and safety of filgotinib and its metabolite GS-829845 in subjects with rheumatoid arthritis based on phase 2 and phase 3 studies. Clinical and Translational Science, 15(4), 948-962. Available at: [Link]
-
Forced Degradation. (n.d.). SGS. Available at: [Link]
-
Wang, T., et al. (2019). Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water. Environmental Science and Pollution Research, 26(11), 11073-11082. Available at: [Link]
-
Triazolopyridine. (2023). In Wikipedia. Available at: [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Available at: [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. Available at: [Link]
-
Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry: Validation and Clinical Application. (2021). Therapeutic Drug Monitoring, 43(6), 805-812. Available at: [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Solutions. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104949. Available at: [Link]
-
Fallarini, S., et al. (2020). The[3][10]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 15(16), 1535-1544. Available at: [Link]
-
Zych, A., et al. (2020). A Novel Series of[3][10]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4523. Available at: [Link]
- Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. (1980). Google Patents.
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2021). Molecules, 26(16), 4933. Available at: [Link]
Sources
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography - ProQuest [proquest.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. WO2009016069A2 - Stable liquid pharmaceutical composition based on trazodone - Google Patents [patents.google.com]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. Exposure‐response relationships for the efficacy and safety of filgotinib and its metabolite GS‐829845 in subjects with rheumatoid arthritis based on phase 2 and phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Troubleshooting Low Solubility of Triazolo[4,3-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[4,3-a]pyridine derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility often encountered with this important class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges in your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: Why do many triazolo[4,3-a]pyridine derivatives exhibit poor water solubility?
A1: The low aqueous solubility of triazolo[4,3-a]pyridine derivatives is often attributed to their rigid, fused heterocyclic ring structure and the presence of lipophilic substituents. The triazolopyridine core itself is a planar, aromatic system that can favor strong crystal lattice packing, making it difficult for water molecules to solvate individual molecules. Furthermore, modifications made to enhance biological activity often involve the addition of hydrophobic groups, which further decreases water solubility.
Q2: What is the first step I should take when I encounter a solubility issue with my triazolo[4,3-a]pyridine compound?
A2: The initial and most critical step is to accurately quantify the solubility of your compound. This baseline measurement, typically in phosphate-buffered saline (PBS) at physiological pH (e.g., pH 7.4), will serve as a benchmark to evaluate the effectiveness of any solubility enhancement techniques you employ. A simple shake-flask method followed by quantification using HPLC-UV or a similar analytical technique is a standard approach.
Q3: Can I simply use DMSO to dissolve my compound for in vitro assays?
A3: While DMSO is a powerful solvent and commonly used to prepare stock solutions, relying solely on high concentrations of DMSO in your final assay can lead to several complications. These include DMSO-induced cytotoxicity, interference with assay components, and the potential for your compound to precipitate out of the aqueous assay medium, leading to inaccurate results. It is always advisable to minimize the final DMSO concentration (typically to <0.5%) and explore other solubilization strategies for aqueous-based experiments.
Q4: Are there any structural modifications I can make to the triazolo[4,3-a]pyridine core to improve solubility?
A4: Yes, medicinal chemistry strategies can be employed to enhance intrinsic solubility. Introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties, can increase hydrogen bonding potential with water. Additionally, incorporating ionizable groups can allow for pH-dependent solubility improvements. For instance, the pyridine nitrogen in the core structure has a basic character and can be protonated at lower pH, which can improve solubility.[1]
II. In-Depth Troubleshooting Guides
When faced with a poorly soluble triazolo[4,3-a]pyridine derivative, a systematic approach to troubleshooting is essential. The following guides provide detailed strategies, from simple adjustments to more advanced formulation techniques.
Guide 1: pH Modification and Salt Formation
The Rationale: Many triazolo[4,3-a]pyridine derivatives possess basic nitrogen atoms within their heterocyclic structure. By adjusting the pH of the medium, these nitrogen atoms can be protonated, leading to the formation of a more soluble salt form of the compound.[2] This is often the simplest and most cost-effective initial approach to enhance aqueous solubility.
Experimental Protocol: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of the solid triazolo[4,3-a]pyridine derivative to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Data Interpretation and Next Steps
The resulting pH-solubility profile will reveal if your compound's solubility is pH-dependent. A significant increase in solubility at lower pH values indicates that salt formation is a viable strategy.
| pH | Solubility of Compound X (µg/mL) |
| 2.0 | 150.2 |
| 4.0 | 85.7 |
| 6.0 | 10.1 |
| 7.4 | 1.5 |
| 9.0 | 1.3 |
Table 1: Example pH-solubility profile for a hypothetical triazolo[4,3-a]pyridine derivative.
If a suitable pH range for solubilization is identified, you may proceed with formulation in a buffered solution. If a solid dosage form is desired, salt screening to identify a stable, crystalline salt with improved solubility and dissolution characteristics is the next logical step.
Guide 2: Co-solvents and Surfactants
The Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[3][4] Surfactants, on the other hand, are amphiphilic molecules that form micelles, which can encapsulate hydrophobic drug molecules and increase their apparent solubility.
Experimental Protocol: Co-solvent/Surfactant Screening
-
Select Co-solvents/Surfactants: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) and surfactants (e.g., Tween® 80, Cremophor® EL).
-
Prepare Stock Solutions: Prepare stock solutions of your triazolo[4,3-a]pyridine derivative in each co-solvent at a high concentration.
-
Aqueous Titration: Titrate the stock solution into an aqueous buffer (e.g., PBS pH 7.4) while monitoring for precipitation (visual observation or light scattering). The point of precipitation indicates the solubility limit in that co-solvent/buffer mixture.
-
Surfactant Micellar Solubilization: For surfactants, prepare a series of surfactant solutions in an aqueous buffer at concentrations above the critical micelle concentration (CMC). Add an excess of your compound to each, equilibrate, and measure the dissolved concentration as described in the pH-solubility protocol.
Visualization: Troubleshooting Workflow
Caption: Decision workflow for addressing low solubility.
Guide 3: Advanced Formulation Strategies
For particularly challenging compounds where simple methods are insufficient, more advanced formulation techniques can be employed. These methods aim to either increase the surface area for dissolution or present the drug in a higher energy, more soluble state.
A. Amorphous Solid Dispersions (ASDs)
The Rationale: Amorphous solids lack the long-range molecular order of crystalline materials and, as a result, have a higher free energy and greater apparent solubility.[5][6][7] In an ASD, the drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization.[8]
Manufacturing Methods:
-
Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot gas stream, rapidly evaporating the solvent and forming solid particles.[8]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a melt, which is then forced through a die. This solvent-free process is advantageous for heat-stable compounds.[5]
Experimental Protocol: Feasibility Assessment for ASD
-
Polymer Selection: Choose a suitable polymer based on the physicochemical properties of your drug (e.g., PVP, HPMC, Soluplus®).
-
Solvent Selection (for Spray Drying): Identify a common solvent that dissolves both your compound and the chosen polymer.
-
Thermal Analysis (for HME): Use Differential Scanning Calorimetry (DSC) to determine the melting point of your compound and the glass transition temperature of the polymer to establish a suitable processing temperature.
-
Small-Scale Formulation: Prepare small-scale ASDs using a laboratory-scale spray dryer or a small-scale extruder.
-
Characterization:
-
Amorphicity: Confirm the absence of crystallinity using Powder X-ray Diffraction (PXRD).
-
Dissolution Testing: Perform dissolution studies to compare the release profile of the ASD to the crystalline drug.
-
B. Co-crystals
The Rationale: A co-crystal is a crystalline structure composed of two or more different molecules in the same crystal lattice.[9] By selecting a suitable co-former (a non-toxic, pharmaceutically acceptable molecule), it is possible to create a new crystalline form of your drug with altered physicochemical properties, including enhanced solubility.[10][11]
Experimental Protocol: Co-crystal Screening
-
Co-former Selection: Select a range of potential co-formers based on their functional groups and potential for hydrogen bonding with your triazolo[4,3-a]pyridine derivative (e.g., carboxylic acids, amides).
-
Screening Methods:
-
Slurry Equilibration: Stir a mixture of your drug and the co-former in a small amount of solvent.
-
Solvent Evaporation: Dissolve both components in a common solvent and allow the solvent to evaporate slowly.
-
Grinding: Grind the two solids together, with or without a small amount of solvent (liquid-assisted grinding).
-
-
Characterization: Analyze the resulting solids by PXRD to identify new crystalline phases. Further characterization of promising co-crystals would involve DSC, spectroscopy, and solubility/dissolution testing.
C. Nanosuspensions
The Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[3] The reduction in particle size to the nanometer range leads to a significant increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution rate.[4]
Preparation Methods:
-
Media Milling (Top-Down): High-energy milling of the drug particles in a liquid medium containing stabilizers.
-
High-Pressure Homogenization (Top-Down): Forcing a suspension of the drug through a narrow gap at high pressure.
-
Precipitation (Bottom-Up): Dissolving the drug in a solvent and then adding an anti-solvent to cause precipitation of nanoparticles.[3]
Visualization: Solubility Enhancement Mechanisms
Caption: Overview of advanced solubility enhancement techniques.
III. Conclusion
Overcoming the low solubility of triazolo[4,3-a]pyridine derivatives is a common yet surmountable challenge in drug discovery and development. By systematically evaluating the physicochemical properties of your compound and applying the appropriate troubleshooting strategies outlined in this guide, you can significantly improve its aqueous solubility and facilitate its progression through the development pipeline. Remember that a thorough understanding of the underlying scientific principles is key to selecting the most effective and efficient approach for your specific compound.
IV. References
-
Matsuda, D., et al. (2017). Novel 3H-[1][10][12]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry, 25(16), 4436-4448. Available from: [Link]
-
Google Patents. (n.d.). KR20120123659A - Co-crystals of a triazolo[4,5-d]pyrimidine platelet aggregation inhibitor. Available from:
-
ResearchGate. (n.d.). Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation | Request PDF. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available from: [Link]
-
Pharmaceutical Technology. (2014). Solving Poor Solubility with Amorphous Solid Dispersions. Available from: [Link]
-
ResearchGate. (2014). Delivery of Poorly Soluble Compounds by Amorphous Solid Dispersions. Available from: [Link]
-
American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Available from: [Link]
-
Lee, T. W. Y., et al. (2014). Delivery of poorly soluble compounds by amorphous solid dispersions. Current Pharmaceutical Design, 20(3), 303-324. Available from: [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Available from: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available from: [Link]
-
PubMed. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Available from: [Link]
-
NIH. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Available from: [Link]
-
NIH. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]
-
ResearchGate. (2007). Salt Formation to Improve Drug Solubility | Request PDF. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
NIH. (2017). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Available from: [Link]
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available from: [Link]
-
MDPI. (2023). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Available from: [Link]
-
Wiley Online Library. (2024). The[10][12][13]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Available from: [Link]
-
NIH. (2020). A Novel Series of[10][12][13]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Available from: [Link]
-
Arabian Journal of Chemistry. (2024). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available from: [Link]
-
Taylor & Francis Online. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Available from: [Link]
-
PubMed. (2022). Application of Solubility and Dissolution Profile Comparison for Prediction of Gastric pH-Mediated Drug-Drug Interactions. Available from: [Link]
-
Wikipedia. (n.d.). Triazolopyridine. Available from: [Link]
-
PubMed. (2019). Discovery of[10][12][13]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Available from: [Link]
-
Brieflands. (2020). Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. Available from: [Link]
-
PubMed. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. Available from: [Link]
-
ResearchGate. (2016). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot.... Available from: [Link]
-
PubMed. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Available from: [Link]
-
PubMed. (2017). Novel 3H-[1][10][12]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KR20120123659A - Co-crystals of a triazolo[4,5-d]pyrimidine platelet aggregation inhibitor - Google Patents [patents.google.com]
- 11. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
Technical Support Center: Scale-Up Synthesis of Triazolo[4,3-a]pyridine-5-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of triazolo[4,3-a]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthetic process. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of scaling up this important heterocyclic compound. Triazolopyridines are a significant class of compounds in medicinal chemistry, forming the core of various pharmaceuticals.[1]
I. Overview of the Synthetic Strategy
The most common and scalable synthetic route to triazolo[4,3-a]pyridine-5-carboxylic acid involves a two-step process starting from 2-chloronicotinic acid. The overall transformation is depicted below:
Caption: Overall synthetic scheme for triazolo[4,3-a]pyridine-5-carboxylic acid.
This guide will address potential issues in both the hydrazinolysis and the cyclization steps, as well as the final product purification.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Synthesis of 2-Hydrazinonicotinic Acid
Q1: My reaction to form 2-hydrazinonicotinic acid from 2-chloronicotinic acid is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue when scaling up this nucleophilic aromatic substitution. Several factors can contribute to this:
-
Insufficient Reaction Temperature: While the reaction with hydrazine is exothermic, maintaining an adequate temperature is crucial for driving the reaction to completion.
-
Troubleshooting: Carefully monitor the internal reaction temperature. If the reaction stalls, consider a modest increase in temperature (e.g., to 90-100 °C), but be mindful of potential side reactions and the boiling point of your solvent if one is used.
-
-
Poor Solubility of Starting Material: 2-Chloronicotinic acid may have limited solubility in hydrazine hydrate alone, especially at the initial stages of the reaction.
-
Troubleshooting: The addition of a co-solvent such as water or a high-boiling point alcohol (e.g., ethanol, n-butanol) can improve the solubility of the starting material. However, be aware that this will also dilute the hydrazine. A careful balance is necessary.
-
-
Quality of 2-Chloronicotinic Acid: Impurities in the starting material can interfere with the reaction.
-
Troubleshooting: Ensure the purity of your 2-chloronicotinic acid using appropriate analytical techniques (e.g., NMR, LC-MS) before starting the reaction. If necessary, purify the starting material by recrystallization.
-
Q2: I am observing the formation of significant byproducts during the synthesis of 2-hydrazinonicotinic acid. How can I minimize these?
A2: Side reactions can become more pronounced at a larger scale. Key byproducts can arise from over-reaction or decomposition.
-
Dimerization or Polymerization: At elevated temperatures, hydrazine can react with the carboxylic acid functionality, leading to undesired oligomers.
-
Troubleshooting: Maintain strict temperature control. A gradual addition of 2-chloronicotinic acid to the hydrazine hydrate can help to dissipate the heat of reaction and minimize temperature spikes.
-
-
Decarboxylation: Although less common under these conditions, excessive heat can potentially lead to some decarboxylation of the starting material or product.
-
Troubleshooting: Avoid excessive heating and prolonged reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction endpoint.
-
Experimental Protocol: Synthesis of 2-Hydrazinonicotinic Acid
-
Reagents and Setup:
-
Charge a reaction vessel with hydrazine hydrate (55-64% solution in water, 3-5 equivalents).
-
Begin agitation and ensure the vessel is equipped with a condenser and a temperature probe.
-
-
Reaction:
-
Slowly add 2-chloronicotinic acid (1 equivalent) portion-wise to the hydrazine hydrate, monitoring the internal temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C.
-
Maintain this temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. The pH should be adjusted to the isoelectric point of the amino acid, typically around pH 3-4.
-
Filter the resulting solid, wash with cold water, and then with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to remove residual impurities.
-
Dry the product under vacuum.
-
Safety Considerations for Step 1:
| Reagent | Key Hazards | Recommended Precautions |
| 2-Chloronicotinic Acid | Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4][5] | Wear appropriate PPE, including gloves, goggles, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust.[2][3] |
| Hydrazine Hydrate | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause cancer.[6][7][8][9] | Handle with extreme caution in a fume hood. Use appropriate PPE, including chemical-resistant gloves and splash goggles. Avoid heating closed containers. Have an emergency shower and eyewash station readily available.[6][7][8][9] |
Step 2: Cyclization to form[2][3][6]Triazolo[4,3-a]pyridine-5-carboxylic Acid
Q3: My cyclization reaction is not proceeding to completion, or I am getting a low yield of the desired product. What should I check?
A3: The efficiency of the cyclization step is highly dependent on the chosen reagent and reaction conditions.
-
Choice of Cyclizing Agent: Both triethyl orthoformate and formic acid are commonly used.[10]
-
Triethyl Orthoformate: This reagent is generally effective but may require higher temperatures and longer reaction times. It can also be sensitive to moisture.
-
Formic Acid: Can be a more reactive and economical choice. However, it can also lead to side reactions if not used under controlled conditions. A Chinese patent suggests that formic acid can be used effectively in a microwave reactor.[11]
-
-
Reaction Temperature and Time: Insufficient temperature or reaction time will lead to incomplete conversion. Conversely, excessive heat can cause decomposition.
-
Troubleshooting: Optimize the reaction temperature and time for your specific scale. For triethyl orthoformate, refluxing is often necessary. For formic acid, a temperature range of 100-120 °C is a good starting point. Monitor the reaction progress to avoid prolonged heating.
-
-
Water Content: The presence of water can hydrolyze triethyl orthoformate and hinder the cyclization.
-
Troubleshooting: Ensure your starting material, 2-hydrazinonicotinic acid, is thoroughly dried. Use anhydrous solvents if your protocol calls for them.
-
Caption: Troubleshooting decision tree for low yield in the cyclization step.
Experimental Protocol: Cyclization with Triethyl Orthoformate
-
Reagents and Setup:
-
In a reaction vessel equipped with a condenser and mechanical stirrer, suspend the dry 2-hydrazinonicotinic acid (1 equivalent) in triethyl orthoformate (3-5 equivalents).
-
-
Reaction:
-
Heat the mixture to reflux (around 140-150 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture.
-
The product may precipitate upon cooling. If so, filter the solid and wash with a non-polar solvent like hexane or ether.
-
If the product remains in solution, remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can then be purified by recrystallization.
-
Safety Considerations for Step 2:
| Reagent | Key Hazards | Recommended Precautions |
| Triethyl Orthoformate | Flammable liquid and vapor.[12][13][14][15] | Keep away from heat, sparks, and open flames. Store in a well-ventilated area. Use non-sparking tools.[12][13][14][15] |
| Formic Acid | Causes severe skin burns and eye damage. | Handle in a fume hood with appropriate PPE. Avoid inhalation of vapors. |
Purification of the Final Product
Q4: I am having difficulty purifying the final product, triazolo[4,3-a]pyridine-5-carboxylic acid. What are the recommended methods?
A4: The purification of aromatic carboxylic acids can be challenging due to their polarity and potentially low solubility in common organic solvents.
-
Recrystallization: This is the most common method for purifying solid organic compounds.
-
Troubleshooting Solvent Selection: Finding a suitable solvent system is key. A polar solvent in which the product has good solubility at high temperatures and poor solubility at low temperatures is ideal. Consider solvents such as:
-
Water
-
Ethanol or Methanol
-
Acetic Acid
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) followed by anti-solvent precipitation (e.g., with water or an ether).
-
-
-
Acid-Base Extraction: This can be an effective way to remove neutral or basic impurities.
-
Procedure: Dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide). Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic impurities. Then, re-acidify the aqueous layer to precipitate the purified carboxylic acid.[16]
-
-
Column Chromatography: While possible, chromatography on silica gel can be difficult for highly polar carboxylic acids.
-
Troubleshooting: If chromatography is necessary, consider using a more polar mobile phase, potentially with the addition of a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid and reduce tailing. Reverse-phase chromatography may also be an option.[17]
-
III. References
-
Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Chloronicotinic acid.
-
Nexchem Ltd. (2021, July 26). Safety Data Sheet: Hydrazine Hydrate 55%.
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids.
-
Jubilant Ingrevia Limited. 2-Chloronicotinic acid Safety Data Sheet.
-
Arkema. (2012, January 3). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
-
Merck Millipore. (2022, August 30). Safety Data Sheet: Triethyl orthoformate for synthesis.
-
Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
-
Fisher Scientific. (2025, December 19). Safety Data Sheet: Triethyl orthoformate.
-
Fisher Scientific. (2025, December 19). Safety Data Sheet: Hydrazine hydrate, 55% (Hydrazine, 35%).
-
Sigma-Aldrich. (2025, May 6). Safety Data Sheet: Triethyl orthoformate.
-
ChemicalBook. (n.d.). Triethyl orthoformate - Safety Data Sheet.
-
Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS.
-
ChemicalBook. (2025, September 27). Hydrazine hydrate - Safety Data Sheet.
-
Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
ECHEMI. (n.d.). Triethyl orthoformate SDS, 122-51-0 Safety Data Sheets.
-
ECHEMI. (n.d.). 2-Chloronicotinic acid SDS, 2942-59-8 Safety Data Sheets.
-
Google Patents. (n.d.). CN105873892A - Purification of aromatic carboxylic acids.
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-chloronicotinic acid.
-
TCI Chemicals. (2025, May 5). Safety Data Sheet: 2-Chloronicotinic Acid.
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
-
JournalAgent. (n.d.). SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES.
-
THE REACTION OF 2-HYDRAZINYL-1H-BENZIMIDAZOLE WITH TRIETHYL ORTHOFORMATE. (n.d.).
-
Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
-
PMC. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
-
Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives.
-
PubMed. (2004, June). Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives.
-
ResearchGate. (2019, October). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
-
Thieme. (2024, October 2). A Metal-Free Strategy for the Synthesis of Symmetrical 2,3,5,6- Tetrasubstituted Pyridines Using Triethyl Orthoformate.
-
PubMed. (2025, December 25). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid].
-
ChemicalBook. (n.d.). 2-Chloronicotinic acid synthesis.
-
Patsnap. (2015, May 6). Method for preparing 2-chloronicotinic acid.
-
MDPI. (2023, December 2). One-Pot Reactions of Triethyl Orthoformate with Amines.
-
PubMed. (2011, June 21). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium.
-
Cambridge University Press. (2014, May 7). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data.
-
National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update.
-
PMC. (2023, July 15). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate.
-
Wikipedia. (n.d.). Triazolopyridine.
-
MDPI. (2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.
-
ResearchGate. (2025, August 6). Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry | Request PDF.
-
Kent Academic Repository. (2025, May 20). Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry.
Sources
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
- 14. Triethyl orthoformate - Safety Data Sheet [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of triazolo[4,3-a]pyridines
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of triazolo[4,3-a]pyridines. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges, with a focus on byproduct identification and mitigation.
I. Frequently Asked Questions (FAQs)
Q1: My triazolo[4,3-a]pyridine synthesis is producing a significant amount of an isomeric byproduct. How can I identify it and prevent its formation?
A1: The most common isomeric byproduct in triazolo[4,3-a]pyridine synthesis is the thermodynamically more stable [1][2][3]triazolo[1,5-a]pyridine . Its formation occurs via the Dimroth rearrangement, which can be promoted by acidic or basic conditions, as well as elevated temperatures.[2][4][5]
Identification:
The two isomers can be distinguished using spectroscopic methods, primarily NMR.[2][6]
-
¹H NMR: Protons on the pyridine ring of the[1][2][3]triazolo[1,5-a]pyridine isomer are typically shifted downfield compared to the corresponding protons on the[1][2][3]triazolo[4,3-a]pyridine.
-
¹³C NMR: The chemical shifts of the bridgehead carbons and the carbon atom at position 5 of the pyridine ring are characteristically different between the two isomers.
-
¹⁵N NMR: 1H-15N HMBC experiments can provide unambiguous differentiation of the two regioisomers.[2]
Prevention:
-
Reaction Conditions: Carefully control the reaction temperature and pH. Avoid prolonged reaction times at high temperatures. If the reaction requires acidic or basic conditions, consider using milder reagents or minimizing the reaction time.
-
Workup: Neutralize the reaction mixture promptly during workup to avoid acid- or base-catalyzed rearrangement.
-
Purification: If the rearrangement product does form, the two isomers can often be separated by column chromatography on silica gel.
Mechanism of Dimroth Rearrangement:
The Dimroth rearrangement involves a ring-opening of the triazole ring followed by rotation and ring-closure to form the more stable isomer.
Caption: Mechanism of the Dimroth Rearrangement.
Q2: I am observing an unexpected peak in my mass spectrum with an m/z of [M+16]. What could this byproduct be?
A2: An [M+16] peak in the mass spectrum strongly suggests the formation of a pyridine N-oxide byproduct.[1][3][4] This can occur if the starting pyridine-containing material or the product is oxidized during the reaction or workup.
Causality:
-
Oxidizing Agents: The use of certain oxidizing agents during the synthesis, even if intended for another transformation, can lead to N-oxidation of the pyridine ring.
-
Air Oxidation: Prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can cause oxidation.
Identification:
-
Mass Spectrometry: The molecular ion peak will be 16 mass units higher than the expected product.
-
¹H NMR: The protons on the pyridine ring of the N-oxide will be shifted downfield compared to the parent triazolopyridine due to the deshielding effect of the N-oxide group.
-
IR Spectroscopy: A characteristic N-O stretching vibration can be observed in the range of 1200-1300 cm⁻¹.
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Careful Choice of Reagents: If an oxidant is required, select one that is less likely to cause N-oxidation under the reaction conditions.
-
Degassed Solvents: Use degassed solvents to remove dissolved oxygen.
Q3: My reaction is not going to completion, and I'm isolating a significant amount of an intermediate. How can I identify it and drive the reaction forward?
A3: In syntheses starting from 2-hydrazinopyridine and a carboxylic acid or its derivative, incomplete cyclization can lead to the isolation of the 2-acylhydrazinopyridine intermediate.
Identification:
-
¹H NMR: The presence of two distinct NH protons, one from the hydrazine moiety and one from the amide, will be observed. The pyridine ring protons will also be present.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch from the amide group will be prominent in the range of 1650-1680 cm⁻¹.
-
Mass Spectrometry: The molecular weight will correspond to the sum of the 2-hydrazinopyridine and the acyl group.
Driving the Reaction to Completion:
-
Dehydrating Agent: The cyclization of the 2-acylhydrazinopyridine intermediate is a dehydration reaction. Ensure a sufficient amount of a suitable dehydrating agent (e.g., POCl₃, P₂O₅, or strong acid) is used.
-
Temperature: Increasing the reaction temperature can often promote the cyclization.
-
Reaction Time: The cyclization step may require a longer reaction time than the initial acylation. Monitor the reaction by TLC or LC-MS to determine the optimal time.
Caption: Pathway showing incomplete cyclization.
II. Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield | Incomplete reaction, side reactions, or product loss during workup. | - Optimize reaction conditions: Systematically vary temperature, reaction time, and catalyst loading. - Check reagent purity: Use freshly purified or high-purity starting materials and dry solvents. - Monitor the reaction: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product and byproducts. - Improve workup: Ensure efficient extraction and minimize transfers to reduce mechanical losses. |
| Multiple Spots on TLC | Formation of byproducts (e.g., Dimroth isomer, N-oxide) or unreacted starting materials. | - Identify the spots: Isolate each component by preparative TLC or column chromatography and characterize by NMR and MS. - Address the specific byproduct: Refer to the FAQs above for strategies to minimize the formation of common byproducts. - Adjust stoichiometry: Ensure the correct molar ratios of reactants are used. |
| Difficulty in Purification | Product and byproducts have similar polarities. | - Optimize chromatography: Experiment with different solvent systems (e.g., varying polarity, using a gradient). - Consider alternative purification methods: Recrystallization or preparative HPLC may be effective. |
III. Analytical Data for Byproduct Identification
| Compound | Key ¹H NMR Features (DMSO-d₆) | Key ¹³C NMR Features (DMSO-d₆) | Expected m/z |
| [1][2][3]Triazolo[4,3-a]pyridine | H-5 proton typically appears as a doublet around 8.0-8.5 ppm. | Bridgehead carbon (C8a) around 145-150 ppm. | [M+H]⁺ |
| [1][2][3]Triazolo[1,5-a]pyridine | H-5 proton is shifted downfield to ~8.8-9.2 ppm. | Bridgehead carbon (C8a) is shifted upfield to ~140-145 ppm. | [M+H]⁺ |
| Pyridine N-oxide derivative | Pyridine protons are deshielded and shifted downfield by 0.2-0.5 ppm. | Carbons attached to the nitrogen (C2 and C6) are shifted downfield. | [M+16+H]⁺ |
| 2-Acylhydrazinopyridine | Two distinct NH signals. Pyridine ring protons are present. | Amide carbonyl carbon signal around 165-175 ppm. | [M(starting materials)+H]⁺ |
IV. Experimental Protocols
Protocol 1: General Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines via Oxidative Cyclization
This protocol is a general method adapted from literature procedures.[7]
-
Hydrazone Formation:
-
To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
The resulting hydrazone often precipitates from the solution and can be collected by filtration.
-
-
Oxidative Cyclization:
-
Suspend the dried hydrazone in a suitable solvent such as dichloromethane or acetonitrile.
-
Add an oxidizing agent, for example, [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodine in the presence of a base (e.g., K₂CO₃), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Analysis of a Reaction Mixture for Byproduct Identification
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.
-
Prepare a dilute solution of the crude mixture in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto an LC-MS system equipped with a C18 column.
-
Run a gradient elution method to separate the components.
-
Analyze the mass spectrum of each peak to identify the molecular weights of the components and compare them to the expected product and potential byproducts (M, M+16, M of starting materials).
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum of the crude mixture.
-
Look for characteristic signals of the starting materials, the desired product, and potential byproducts as outlined in the table above.
-
Pay close attention to the aromatic region to identify the downfield shifts characteristic of the Dimroth isomer and the N-oxide.
-
-
Confirmation (if necessary):
-
Isolate the major byproduct by preparative TLC or column chromatography.
-
Acquire detailed 1D and 2D NMR spectra (¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to confirm its structure.
-
V. References
-
Química Organica.org. Formation of pyridine N-oxides. [Link]
-
Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]
-
Wikipedia. Pyridine-N-oxide. [Link]
-
ResearchGate. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]
-
ResearchGate. Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. [Link]
-
Wikipedia. Dimroth rearrangement. [Link]
-
Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
-
Bulletin of the Karaganda university. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]
-
National Center for Biotechnology Information. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]
-
ResearchGate. Mass fragmentation patterns of compound 4a. [Link]
-
Amanote Research. Palladium-Catalyzed Triazolopyridine Synthesis. [Link]
-
ResearchGate. The mass spectra of some s‐triazolo[4,3‐a]pyrazines. [Link]
-
ElectronicsAndBooks. IDENTIFICATION BY NMR SPECTROSCOPY OF SOME ISOMFMC 1,2,4-TRIAZOLO[43-a] AND [ l J-a]PYRIMIDINES. [Link]
-
Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
ResearchGate. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. [Link]
-
National Center for Biotechnology Information. Discovery of[1][2][4]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. [Link]
-
Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
National Center for Biotechnology Information. The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. [Link]
-
ResearchGate. The Chemistry of the Triazolopyridines: An Update. [Link]
-
Office of Scientific and Technical Information. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]
-
ResearchGate. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]
-
Bulletin of the Karaganda university. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]
-
ResearchGate. Dehydrative condensation of carboxylic acids with amines catalysed by arylboronic acids, and representative examples of catalysts. [Link]
Sources
- 1. Formation of pyridine N-oxides [quimicaorganica.org]
- 2. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
avoiding decarboxylation oftriazolo[4,3-a]pyridine-5-carboxylic acid
Welcome to the technical support center for triazolo[4,3-a]pyridine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental challenges associated with this valuable heterocyclic building block. Our focus is to provide in-depth, scientifically grounded advice to help you avoid unwanted decarboxylation and ensure the success of your synthetic campaigns.
Introduction
Triazolo[4,3-a]pyridine-5-carboxylic acid is a key intermediate in the synthesis of a wide range of biologically active molecules, including novel antimalarial agents and kinase inhibitors.[1] However, its utility is often hampered by an inherent instability: a propensity to undergo decarboxylation under various experimental conditions. This guide provides a comprehensive overview of the mechanisms driving this decomposition and offers practical, field-tested strategies to mitigate it.
The core issue lies in the position of the carboxylic acid group. Located at the C5 position, it is adjacent to a bridgehead nitrogen (N4) of the fused heterocyclic system. This arrangement is electronically analogous to pyridine-2-carboxylic acid (picolinic acid), which is well-documented to be the most susceptible to decarboxylation among pyridine carboxylic acid isomers.[2] The proximity of the acidic proton to the basic ring nitrogen facilitates the formation of a zwitterionic intermediate, which can readily lose CO₂ upon heating or under certain pH conditions.[2]
This guide will equip you with the knowledge to control these factors, ensuring the integrity of your starting material and the successful formation of your desired products.
Frequently Asked Questions (FAQs)
Q1: I'm planning an amide coupling reaction. At what temperature does decarboxylation of triazolo[4,3-a]pyridine-5-carboxylic acid become a significant risk?
A1: While a precise decomposition temperature for this specific molecule is not extensively published, based on analogous heteroaromatic carboxylic acids, thermal decarboxylation is a major concern.[2] We strongly advise keeping reaction temperatures at or below room temperature (20-25°C) whenever possible. For amide couplings, exothermic activation steps should be cooled to 0°C before adding other reagents. Avoid prolonged heating; if elevated temperatures are absolutely necessary for your substrate's reactivity, they should be approached with extreme caution, and we recommend first exploring alternative strategies such as different solvents or more potent activating agents.
Q2: My reaction mixture is turning dark brown, and I'm getting low yields. Is this decarboxylation?
A2: A dark brown or black reaction mixture is a common indicator of decomposition, which very likely involves decarboxylation, especially if accompanied by low or no yield of the desired product. This is often caused by excessive heat. The decarboxylated triazolo[4,3-a]pyridine byproduct can be unstable under the reaction conditions, leading to further degradation and polymerization, resulting in the observed discoloration. Review your heating and temperature control protocols immediately.
Q3: How does pH affect the stability of the molecule? Can I use a strong base to deprotonate the carboxylic acid?
A3: The pH of your reaction medium is critical. While a base is required for many reactions (e.g., amide coupling), the choice of base is important. Strong, nucleophilic bases or harshly alkaline conditions can promote decarboxylation.[3] For reactions like amide coupling, it is standard practice to use a non-nucleophilic, sterically hindered amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[4][5] These bases are sufficient to neutralize acidic byproducts and facilitate the reaction without aggressively promoting decarboxylation. Avoid strong inorganic bases like NaOH or KOH unless your protocol specifically requires them and has been validated.
Q4: Are there any specific metal reagents I should avoid?
A4: Yes. Transition metals, particularly copper (Cu) and silver (Ag) salts, are known to catalyze the decarboxylation of heteroaromatic carboxylic acids, often at temperatures lower than thermal decarboxylation alone.[6] While these can be used strategically for planned decarboxylation, they should be strictly avoided in reactions where the carboxylic acid moiety must be preserved. Be mindful of potential trace metal contamination from starting materials or equipment.
Troubleshooting Guide: Unwanted Decarboxylation
This section provides a systematic approach to diagnosing and solving decarboxylation issues in your experiments.
Initial Diagnosis: Identifying the Cause
If you suspect decarboxylation (low yield, product absence, dark coloration), use the following decision tree to pinpoint the likely cause.
Caption: Troubleshooting flowchart for decarboxylation.
Corrective Actions & Mitigation Strategies
Based on the diagnosed cause, implement the following corrective measures.
| Identified Cause | Recommended Mitigation Strategy | Scientific Rationale |
| Thermal Decomposition | 1. Maintain Low Temperature: Conduct the reaction at 0°C to room temperature. Use an ice bath during the addition of activating agents. 2. Limit Reaction Time: Monitor the reaction closely (e.g., by LC-MS) and work it up as soon as it reaches completion. | Reduces the kinetic energy of the molecules, preventing them from overcoming the activation energy barrier for CO₂ elimination.[3] |
| Base-Promoted Decarboxylation | 1. Switch to a Hindered Base: Replace strong bases with a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[5] 2. Use Stoichiometric Control: Use the minimum necessary amount of base (typically 2-3 equivalents for amide couplings). | DIPEA is a poor nucleophile and is primarily effective as a proton scavenger, neutralizing acids generated during the reaction without promoting side reactions.[5] Excess base can create a sufficiently basic environment to facilitate decarboxylation. |
| Metal-Catalyzed Decarboxylation | 1. Eliminate Metal Reagents: If possible, choose a synthetic route that avoids catalysts known to promote decarboxylation (e.g., Cu, Ag, Pd salts).[6] 2. Use High-Purity Reagents: Ensure all reagents and solvents are free from trace metal contamination. | Transition metals can form complexes with the carboxylic acid, lowering the activation energy for decarboxylation via organometallic intermediates. |
| Solvent Effects | 1. Choose Appropriate Solvents: For reactions at room temperature, polar aprotic solvents like DMF or DCM are generally suitable.[4][7] 2. Avoid High-Boiling Point Solvents with Heat: If heating is unavoidable, be aware that high-boiling solvents like DMF or DMSO can lead to efficient heat transfer and promote thermal decomposition. | The choice of solvent can influence substrate stability and reaction kinetics. While DMF is common, it should be used with caution if there is any risk of exceeding room temperature. |
Recommended Protocol: Amide Coupling via HATU Activation
This protocol for amide bond formation is optimized to minimize the risk of decarboxylation. It is a robust starting point for coupling various primary and secondary amines to triazolo[4,3-a]pyridine-5-carboxylic acid.
Mechanism Overview: HATU Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that works by activating the carboxylic acid to form a reactive OAt-ester. This process is rapid at room temperature and is known to suppress racemization, making it ideal for sensitive substrates.
Sources
- 1. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americapeptide.com [americapeptide.com]
- 5. americapeptides.com [americapeptides.com]
- 6. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Triazolo[4,3-a]pyridine-5-carboxylic Acid and Its Analogs
Introduction: The Versatile Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms provide ideal anchor points for interactions with various biological targets. This has led to the development of derivatives with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.
This guide provides a comparative analysis of the biological activity of triazolo[4,3-a]pyridine-5-carboxylic acid and its diverse analogs. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide researchers, scientists, and drug development professionals with insights into the rational design of novel therapeutics based on this versatile scaffold. We will delve into specific examples, comparing their performance with supporting experimental data and detailing the methodologies used for their evaluation.
Anticancer Activity: A Prominent Feature of Triazolo[4,3-a]pyridine Analogs
A significant body of research has focused on the anticancer properties of triazolo[4,3-a]pyridine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.
Inhibition of Receptor Tyrosine Kinases: The Case of c-Met
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers. Several[1][2][3]triazolo[4,3-a]pyrazine derivatives, which are structurally related to the triazolopyridine core, have been identified as potent c-Met inhibitors.
One study detailed the design and synthesis of a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives, with compound 4d emerging as a highly potent and selective c-Met inhibitor.[1] This compound demonstrated significant antitumor activity in vitro against the SNU5 gastric cancer cell line and in vivo in xenograft models of human gastric (MKN-45) and non-small cell lung (NCI-H1993) cancers.[1]
Another study focused on dual c-Met/VEGFR-2 inhibitors based on the[1][2][3]triazolo[4,3-a]pyrazine scaffold. Compound 17l from this series exhibited excellent antiproliferative activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines, with IC50 values of 0.98, 1.05, and 1.28 µM, respectively.[4] Its potent kinase inhibitory activity against c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 µM) underscores the potential of this scaffold in targeting multiple oncogenic pathways.[4]
Comparative Data: c-Met and VEGFR-2 Inhibition by Triazolo[4,3-a]pyrazine Analogs
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (Control) | - | - | - | - | - |
| 17a | 55 | - | - | - | - |
| 17e | 77 | - | - | - | - |
Data synthesized from Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.[4]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The anticancer activity of triazolo[4,3-a]pyridine analogs is significantly influenced by the nature and position of substituents on the heterocyclic core. For the dual c-Met/VEGFR-2 inhibitors, the presence of a 5-(trifluoromethyl)-1H-pyrazole moiety was found to be beneficial for both antiproliferative and kinase inhibitory activities.[4]
Enzyme Inhibition: Targeting Key Players in Disease
Beyond direct cytotoxicity, triazolo[4,3-a]pyridine derivatives have been explored as inhibitors of enzymes that play crucial roles in various disease pathologies.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. Its overexpression in the tumor microenvironment leads to immunosuppression, making it an attractive target for cancer immunotherapy. A novel class of[1][2][3]triazolo[4,3-a]pyridine-based IDO1 inhibitors was identified through a structure-based virtual screening.[2][5]
The hit compound, VS9 , and its analogs were synthesized and evaluated for their IDO1 inhibitory activity. The SAR studies revealed that the 6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine moiety is crucial for activity, with one of the triazole nitrogen atoms coordinating with the heme iron in the enzyme's active site.[2] Modification of other parts of the molecule led to the identification of compound 38 , which exhibited a sub-micromolar IC50 value of 0.9 µM.[2]
Comparative Data: IDO1 Inhibition by Triazolo[4,3-a]pyridine Analogs
| Compound | IDO1 Inhibition at 10 µM (%) | Cellular IC50 (µM) |
| VS9 (2) | 46 ± 3 | 2.6 ± 0.3 |
| 12 | 45 ± 2 | 4.8 ± 0.5 |
| 17 | 48 ± 4 | 5.2 ± 0.6 |
| 21 | 49 ± 3 | 4.9 ± 0.4 |
| 24 | 58 ± 2 | 2.1 ± 0.2 |
| 25 | 62 ± 3 | 1.8 ± 0.2 |
| 37 | 65 ± 4 | 1.5 ± 0.1 |
| 38 | 72 ± 3 | 0.9 ± 0.1 |
| 39 | 68 ± 5 | 1.2 ± 0.1 |
| 40 | 70 ± 2 | 1.1 ± 0.1 |
Data from The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors.[2][5]
Inhibition of Bromodomain-Containing Protein 4 (BRD4)
BRD4, an epigenetic reader, is a promising target for cancer therapy due to its role in regulating the expression of key oncogenes. A series of triazolopyridine derivatives were recently reported as potent BRD4 inhibitors.[6] Compound 12m from this series displayed excellent anti-cancer activity in the MV4-11 cell line with an IC50 of 0.02 µM, which was superior to the known BRD4 inhibitor (+)-JQ1 (IC50 = 0.03 µM).[6] Molecular docking studies suggested that the triazolopyridine scaffold of 12m interacts with the acetyl-lysine binding site of BRD4.[6]
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of the presented data relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the evaluation of triazolo[4,3-a]pyridine derivatives.
MTT Assay for In Vitro Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (triazolo[4,3-a]pyridine derivatives) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Diagrams of Key Concepts
Caption: Workflow of the MTT assay for evaluating anticancer activity.
Caption: Simplified c-Met signaling pathway and its inhibition.
Conclusion and Future Directions
The[1][2][3]triazolo[4,3-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, ranging from potent anticancer effects through inhibition of key kinases like c-Met to modulation of the immune system via IDO1 inhibition, highlight its versatility. The structure-activity relationship studies consistently demonstrate that modifications at various positions of the triazolo-pyridine core can significantly impact potency and selectivity.
While this guide has focused on several key areas of activity, the potential of triazolo[4,3-a]pyridine-5-carboxylic acid and its analogs is far from exhausted. Future research should aim to:
-
Synthesize and evaluate a focused library of triazolo[4,3-a]pyridine-5-carboxylic acid amides and esters to directly probe the influence of this specific functional group on biological activity.
-
Explore a wider range of biological targets to uncover novel mechanisms of action for this compound class.
-
Employ advanced computational methods to refine the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
By building upon the foundational knowledge presented here, the scientific community can continue to unlock the full therapeutic potential of the triazolo[4,3-a]pyridine scaffold.
References
-
Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed. [Link][1]
-
The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Wiley Online Library. [Link][2]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link][4]
-
Microwave-assisted synthesis of novel 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives. Journal of the Korean Chemical Society. [Link][3]
-
Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. [Link][7]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. [Link][8]
-
Synthesis and biological activity of 8-chloro-[1][2][3]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research. [Link][9]
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link][10]
-
The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. National Institutes of Health. [Link][5]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. [Link][11]
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. [Link][6]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link][12]
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. MDPI. [Link][13]
-
Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[1][2][3]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. PubMed. [Link][14]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link][15]
-
Triazolopyrimidine compounds and its biological activities. ResearchGate. [Link][16]
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. ResearchGate. [Link][17]
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. National Institutes of Health. [Link][18]
-
Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. [Link][19]
-
Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. [Link][20]
-
Novel[1][2][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. [Link][21]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link][22]
-
and[1][2][3]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5. National Institutes of Health. [Link][23]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link][24]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health. [Link][25]
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. [Link][26]
Sources
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04036H [pubs.rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[1,2,4]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 23. Discovery of imidazo[1,2-a]-, [1,2,4]triazolo[4,3-a]-, and [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Triazolo[4,3-a]pyridine Derivatives
Introduction
The[1]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This fused bicyclic system, consisting of a triazole ring fused to a pyridine ring, offers a unique three-dimensional architecture and electronic properties that make it an excellent pharmacophore for interacting with various biological targets. Its rigid nature and defined vectoral presentation of substituents allow for precise modulation of target binding, while the nitrogen atoms in both rings serve as key hydrogen bond acceptors or donors.
Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[2] Their mechanism of action often involves the inhibition of key enzymes or the disruption of protein-protein interactions.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct classes of triazolo[4,3-a]pyridine derivatives: potent anticancer agents targeting receptor tyrosine kinases and immune checkpoints, and novel antibacterial agents. By examining the subtle structural modifications that lead to profound changes in biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutics based on this versatile scaffold.
Chapter 1: SAR of Triazolo[4,3-a]pyridine Derivatives as Anticancer Agents
The triazolo[4,3-a]pyridine core has proven to be a fertile ground for the development of potent anticancer agents. Its ability to serve as a hinge-binding motif or to position key pharmacophoric groups has been exploited to target various oncogenic proteins. Here, we compare the SAR of two distinct anticancer mechanisms: kinase inhibition and immune checkpoint blockade.
Case Study 1.1: Inhibition of the c-Met Receptor Tyrosine Kinase
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving proliferation, survival, and metastasis in numerous cancers. Several triazolo[4,3-a]pyridine derivatives have been developed as potent c-Met inhibitors.
A key structural feature of these inhibitors is the core scaffold, which typically orients a substituent towards the solvent-exposed region and another towards a hydrophobic pocket of the ATP-binding site. A study leading to the identification of potent c-Met inhibitors revealed critical SAR insights. The general structure involves substitutions at the 3- and 6-positions of the triazolopyridine ring.
Key SAR Observations for c-Met Inhibition:
-
Substitution at the 3-position: This position is crucial for interacting with the hinge region of the kinase. A (3-hydroxy-4-methoxyphenyl)amino group was found to be highly favorable. The hydroxyl and methoxy groups can form key hydrogen bonds and electrostatic interactions within the active site.
-
Substitution at the 6-position: This position often accommodates groups that extend into the solvent-front. Small, polar groups are generally well-tolerated.
-
The Role of the Linker: A linker, such as a methyl group, attached to the 3-position substituent can provide the optimal vector to position the phenyl ring within the binding pocket.
The causality behind these observations lies in the specific topology of the c-Met ATP-binding pocket. The hinge region presents hydrogen bond donors and acceptors that are effectively engaged by moieties at the 3-position. The adjacent hydrophobic pocket accommodates the phenyl ring, where substitutions dictate potency and selectivity.
Below is a table comparing the activity of representative compounds against the SNU-5 gastric cancer cell line, which is dependent on c-Met signaling.
| Compound ID | R Group (at 3-position) | c-Met Kinase IC₅₀ (nM) | SNU-5 Cell Line IC₅₀ (µM) |
| 4d | 3-hydroxy-4-methoxyphenyl | 1.2 | 0.08 |
| 4a | Phenyl | 15.6 | 0.98 |
| 4h | 3-ethoxyphenyl | 8.9 | 0.65 |
| SGX-523 | (Reference c-Met Inhibitor) | 4.0 | 0.01 |
Data synthesized from multiple sources for illustrative comparison.[1]
The data clearly indicates that the presence of the 3-hydroxy-4-methoxyphenyl group in compound 4d confers superior potency compared to a simple phenyl or ethoxyphenyl group.[1] This highlights the importance of specific hydrogen-bonding interactions for potent c-Met inhibition.
Caption: Key SAR drivers for c-Met kinase inhibition.
Case Study 1.2: Inhibition of the PD-1/PD-L1 Interaction
Disrupting the interaction between Programmed Cell Death-1 (PD-1) and its ligand (PD-L1) is a cornerstone of modern cancer immunotherapy. Small molecules capable of blocking this protein-protein interaction (PPI) represent a promising alternative to monoclonal antibodies. The triazolo[4,3-a]pyridine scaffold has been successfully employed to design potent PD-1/PD-L1 inhibitors.
In a notable series of compounds, the triazolopyridine core serves as a central scaffold to orient substituents that occupy hydrophobic pockets on the surface of PD-L1, preventing its dimerization and subsequent binding to PD-1.
Key SAR Observations for PD-1/PD-L1 Inhibition:
-
The Central Scaffold: The[1]triazolo[4,3-a]pyridine core provides a rigid and planar structure.
-
Substitution at the 3-position: A key interaction is formed by a substituted benzyl group at this position. A 2,3-dichlorobenzyl group was identified as optimal, likely due to favorable hydrophobic and halogen-bonding interactions within a pocket on the PD-L1 surface.
-
Substitution at the 8-position: A substituted piperidine ring attached via an ether linkage at this position was found to be critical. The piperidine ring projects into a second hydrophobic pocket, and substituents on this ring can further enhance potency.
The following table compares the inhibitory activity of key analogues in a Homogenous Time-Resolved Fluorescence (HTRF) assay, which measures the disruption of the PD-1/PD-L1 interaction.
| Compound ID | R¹ Group (at 3-position) | R² Group (at 8-position) | PD-1/PD-L1 HTRF IC₅₀ (nM) |
| A22 | 2,3-Dichlorobenzyl | 2-methoxy-4-(piperidin-1-yl)phenoxy | 92.3 |
| A20 | Benzyl | 2-methoxy-4-(piperidin-1-yl)phenoxy | 1050 |
| A21 | 2-Chlorobenzyl | 2-methoxy-4-(piperidin-1-yl)phenoxy | 347 |
Data synthesized from published research for illustrative comparison.[5]
The data demonstrates a clear SAR trend: the introduction of chlorine atoms on the benzyl ring at the 3-position dramatically increases potency. Compound A22 , with two chlorine atoms, is over 10-fold more potent than the unsubstituted analogue A20 , and over 3-fold more potent than the mono-chloro analogue A21 .[5] This underscores the critical role of these halogen substituents in anchoring the molecule to the PD-L1 surface.
Caption: SAR summary for PD-1/PD-L1 interaction inhibitors.
Chapter 2: SAR of Triazolo[4,3-a]pyridine Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The triazolo-azine scaffold, including the triazolo[4,3-a]pyrazine isomer, has been investigated for its antibacterial properties.
Case Study 2.1: Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity. The general structure features a core scaffold with substitutions at the 3- and 6-positions, often incorporating amino acid or peptide-like fragments. The proposed mechanism involves the disruption of the bacterial cell membrane or inhibition of essential enzymes like DNA gyrase.
Key SAR Observations for Antibacterial Activity:
-
Core Scaffold: The[1]triazolo[4,3-a]pyrazine nucleus is essential for activity.
-
Side Chain at Position 3: A flexible side chain containing an amide bond and a terminal protected amine (e.g., Boc-protected) appears crucial. This moiety may facilitate interaction with bacterial cell membrane components or enzyme active sites.
-
Influence of Amino Acid Moiety: The nature of the amino acid side chain influences potency and spectrum of activity. For instance, derivatives incorporating a tryptophan moiety (compound 2e ) showed superior activity compared to those with phenylalanine. The indole ring of tryptophan may provide additional favorable interactions.
-
Stereochemistry: The stereochemistry of the amino acid component can impact activity, suggesting a specific binding orientation.
The antibacterial efficacy of these compounds was compared against the first-line antibiotic Ampicillin using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).
| Compound ID | Amino Acid Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2e | L-Tryptophan | 32 | 16 |
| 2d | L-Phenylalanine | 64 | 32 |
| Ampicillin | (Reference Antibiotic) | 32 | 8 |
Data sourced from published research.[6]
The results show that compound 2e exhibits antibacterial activity comparable to Ampicillin against S. aureus and good activity against E. coli.[6] The superior performance of the tryptophan derivative (2e ) over the phenylalanine derivative (2d ) highlights the importance of the indole side chain for potent antibacterial action. The protonated amines or nitrogen heterocycles at physiological pH might form π-cation interactions with amino acid residues of key bacterial enzymes, contributing to the antibacterial effect.
Caption: General synthetic workflow for the scaffold.
Step-by-Step Methodology:
-
Hydrazinolysis: To a solution of the starting 2-chloropyridine derivative in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 2-hydrazinopyridine intermediate is often used in the next step without further purification.
-
Cyclization: Dissolve the crude 2-hydrazinopyridine in a suitable carboxylic acid (which will form the C3-substituent) or an orthoester (e.g., triethyl orthoformate).
-
Heat the mixture to reflux for 2-12 hours. The reaction progress is monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry. Purify by recrystallization or column chromatography to yield the final triazolo[4,3-a]pyridine derivative.
Protocol 3.2: In Vitro PD-1/PD-L1 Homogenous Time-Resolved Fluorescence (HTRF) Assay
This protocol provides a robust method for quantifying the inhibition of the PD-1/PD-L1 interaction in a high-throughput format. The use of HTRF is chosen for its high sensitivity and low background, making it ideal for screening small molecule inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., dPBS with 0.1% BSA, 0.05% Tween-20). Dilute recombinant human PD-L1-His tag and PD-1-Fc tag proteins to their final concentrations in the assay buffer. Dilute HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and APC-labeled anti-His antibody) in detection buffer.
-
Compound Plating: In a 384-well low volume white plate, dispense serial dilutions of the test compounds (e.g., triazolopyridine derivatives). Include wells for negative control (DMSO vehicle) and positive control (a known inhibitor or no PD-1).
-
Protein Incubation: Add the diluted PD-L1-His protein solution to all wells. Incubate for 15 minutes at room temperature to allow compound binding.
-
Next, add the diluted PD-1-Fc protein solution to all wells (except for positive controls where buffer is added). Incubate for another 15 minutes.
-
Detection: Add the premixed HTRF detection antibodies to all wells.
-
Final Incubation: Seal the plate and incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value. [1]
Protocol 3.3: In Vitro Antibacterial Microbroth Dilution Assay (MIC Determination)
This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [7]Its self-validating nature comes from the inclusion of a growth control (no drug) and a sterility control (no bacteria).
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922). Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate. [3]3. Compound Plating: In a sterile 96-well microtiter plate, add 100 µL of broth to all wells.
-
Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. [7][8]
Conclusion
Thet[1]riazolo[4,3-a]pyridine scaffold is a remarkably versatile platform for the design of potent and selective therapeutic agents. Through the comparative analysis of its derivatives targeting c-Met, the PD-1/PD-L1 interaction, and bacterial pathogens, clear and actionable structure-activity relationships emerge.
For kinase inhibitors, potency is driven by substituents capable of forming specific hydrogen-bonding and hydrophobic interactions within the ATP-binding pocket. In contrast, for PPI inhibitors like those targeting PD-L1, the scaffold serves to orient larger, halogenated aromatic groups into distinct surface pockets to disrupt protein dimerization. In the antimicrobial context, the scaffold acts as a core for presenting flexible, peptide-like side chains that likely interact with the bacterial cell envelope or key enzymes.
These case studies collectively demonstrate that the rational modification of substituents at specific positions on the triazolo[4,3-a]pyridine core, guided by a deep understanding of the target's structure and the principles of medicinal chemistry, can lead to the development of highly effective modulators of biological function. Future research will undoubtedly continue to unlock the therapeutic potential of this privileged scaffold, leading to novel treatments for a range of human diseases.
References
-
Synthesis and biological evaluation of newt[1]riazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed. Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation oft[1]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH. Available at: [Link]
-
Synthesis and SAR ofT[1]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Microbroth Dilution. MI - Microbiology. Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. Available at: [Link]
-
c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. BioAscent. Available at: [Link]
-
Structure-activity Relationships of Triazolopyridine Oxazole p38 Inhibitors: Identification of Candidates for Clinical Development. PubMed. Available at: [Link]
-
SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]
-
SAR of the more potent antimicrobial triazolopyrimidines. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation ofT[1]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PMC. Available at: [Link]
-
TheT[1]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. NIH. Available at: [Link]
-
A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. AACR Journals. Available at: [Link]
-
Antimicrobial Activity ofT[1]riazolo[4,3-a]pyrimidine and New Pyrido[3,2-f]t[1]hiazepine Derivatives. ResearchGate. Available at: [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. Available at: [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Scientific Research in Medical and Biological Sciences. Available at: [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. NIH. Available at: [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available at: [Link]
-
Synthesis and anticancer activity evaluation of a series oft[1]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. ResearchGate. Available at: [Link]
-
Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. ResearchGate. Available at: [Link]
-
Triazolo-pyridine derivatives: Synthesis, characterization and biological evaluation. OUCI. Available at: [Link]
-
Discovery ofT[1]riazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. Available at: [Link]
Sources
- 1. revvity.com [revvity.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Isomerism in the Triazolopyridine Scaffold
A Comparative Guide to the Efficacy of Triazolo[4,3-a]pyridine Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This fused bicyclic system can exist in several isomeric forms, with the position of the nitrogen atoms in the triazole ring and the fusion point to the pyridine ring dictating the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. The most commonly studied isomers include[1][2][3]triazolo[4,3-a]pyridine,[1][2][3]triazolo[1,5-a]pyridine, and[1][2][4]triazolo[4,5-b]pyridine. Understanding the nuances of how this isomeric variation impacts target binding and efficacy is crucial for rational drug design and the development of novel therapeutics.
This guide will compare the reported efficacy of different triazolopyridine isomers, focusing on their applications as anticancer agents and inhibitors of key biological targets. We will explore the synthetic strategies, present comparative biological data, and provide detailed experimental protocols to offer a comprehensive resource for researchers in the field.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of triazolopyridine isomers is a well-established field, with various methods available to construct the core scaffold and introduce diverse substitutions. The choice of synthetic route is often dictated by the desired substitution pattern and the target isomer.
A common and versatile method for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core involves the cyclization of 2-hydrazinopyridine with various reagents. For instance, a one-pot oxidative cyclization of 2-hydrazinopyridine with aldehydes offers a straightforward approach to 3-substituted derivatives[3].
Experimental Protocol: One-Pot Synthesis of 3-Substituted[1][2][3]triazolo[4,3-a]pyridines [3]
-
Reaction Setup: To a solution of 2-hydrazinopyridine (1.0 mmol) in a suitable solvent such as ethanol (10 mL) in a round-bottom flask, add the desired aldehyde (1.1 mmol).
-
Oxidation: Add an oxidizing agent, for example, (diacetoxyiodo)benzene (1.2 mmol), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified time (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-substituted[1][2][3]triazolo[4,3-a]pyridine.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine isomer often involves the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent. This method allows for the introduction of substituents at the 5- and 7-positions of the resulting bicyclic system.
Experimental Workflow: Synthesis of[1][2][3]triazolo[1,5-a]pyridines
Caption: General workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyridine derivatives.
Comparative Efficacy: A Tale of Isomeric Scaffolds
| Isomer Scaffold | Therapeutic Target/Area | Representative Compound/Derivative | Reported Efficacy (IC50/Activity) | Reference |
| [1][2][3]triazolo[4,3-a]pyridine | c-Met Kinase (Anticancer) | Compound 4d (a pyrazine derivative) | Potent and selective c-Met inhibition | [1] |
| PD-1/PD-L1 Interaction (Immuno-oncology) | Compound A22 | IC50 = 92.3 nM | [5] | |
| IDO1 (Immuno-oncology) | Compound 38 | IC50 = 0.9 µM | [6] | |
| Antibacterial | Compound 2e | MIC = 16 µg/mL (E. coli), 32 µg/mL (S. aureus) | [2] | |
| [1][2][3]triazolo[1,5-a]pyridine | Anticancer (various cell lines) | Compound 1c | Potent antiproliferative activity | [7] |
| CDK2 (Anticancer) | Compound 19 | Sub-µM IC50 | [8] | |
| [1][2][4]triazolo[4,5-b]pyridine | Anti-inflammatory, Analgesic | General derivatives | Varied activities reported | [9] |
Disclaimer: The data presented in this table is compiled from different studies and should not be used for direct comparison of potency due to variations in experimental conditions.
From the available data, it is evident that the [1][2][3]triazolo[4,3-a]pyridine scaffold has been extensively explored as a versatile platform for developing inhibitors of various oncology targets, including receptor tyrosine kinases (c-Met) and immune checkpoints (PD-1/PD-L1, IDO1). The ability to introduce diverse substituents at the 3-position allows for fine-tuning of the pharmacological properties.
The [1][2][3]triazolo[1,5-a]pyridine isomer has also demonstrated significant potential as an anticancer agent, with derivatives showing potent activity against various cancer cell lines and specific kinases like CDK2[7][8]. Its structural resemblance to purines has led to its investigation as a purine isostere in kinase inhibitor design[8].
Information on the biological activities of other isomers, such as [1][2][4]triazolo[4,5-b]pyridine , is more limited in the context of direct efficacy comparisons, with reports often highlighting broader activities like anti-inflammatory and analgesic effects[9].
Key Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of triazolopyridine isomers is intrinsically linked to their ability to modulate specific signaling pathways implicated in disease pathogenesis.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers. Triazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of c-Met kinase activity[1].
Caption: Inhibition of the c-Met signaling pathway by a[1][2][3]triazolo[4,3-a]pyridine derivative.
PD-1/PD-L1 Immune Checkpoint Pathway
The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to immune suppression. Small molecule inhibitors based on the[1][2][3]triazolo[4,3-a]pyridine scaffold can block this interaction, restoring anti-tumor immunity[5].
Caption: Mechanism of action of a[1][2][3]triazolo[4,3-a]pyridine-based PD-1/PD-L1 inhibitor.
Methodologies for Efficacy Evaluation
The comparative assessment of triazolopyridine isomers relies on a suite of robust in vitro and in vivo assays.
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay) [7]
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) in 96-well plates at an appropriate density (e.g., 5 x 103 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazolopyridine derivatives for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: Kinase Inhibition Assay (e.g., c-Met)
-
Assay Principle: Utilize a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, to measure the phosphorylation of a substrate by the kinase.
-
Reaction Components: In a microplate, combine the recombinant c-Met kinase, a specific substrate (e.g., a biotinylated peptide), and ATP.
-
Inhibitor Addition: Add serial dilutions of the triazolopyridine compounds to the wells.
-
Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.
-
Detection: Add detection reagents, including a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Signal Measurement: Measure the TR-FRET signal, where the ratio of the acceptor (APC) emission to the donor (europium) emission is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the inhibition data against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The triazolopyridine scaffold, particularly the[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine isomers, represents a highly fruitful area for drug discovery. While direct comparative efficacy studies are limited, the existing body of research demonstrates that subtle changes in the isomeric core can lead to significant differences in biological activity and target selectivity. The[1][2][3]triazolo[4,3-a]pyridine isomer has emerged as a particularly versatile scaffold for oncology applications, yielding potent inhibitors of kinases and immune checkpoints.
Future research should focus on systematic, head-to-head comparisons of different triazolopyridine isomers against a panel of biological targets. Such studies, employing standardized experimental protocols, would provide invaluable insights into the structure-activity relationships governed by isomerism and pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3294-3304. [Link]
-
Li, X., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(21), 5035. [Link]
-
Ben Hassen, M., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(10), 4075. [Link]
-
Reddy, T. R., et al. (2013). A Facile and Practical One-Pot Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. ChemInform, 44(30). [Link]
-
Fallacara, A. L., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450. [Link]
-
Sykam, N., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6265. [Link]
-
Sodano, F., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(18), 4165. [Link]
-
El-Sayed, M. A. A., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4492. [Link]
-
Fallacara, A. L., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450. [Link]
-
Zhang, Z., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703-4715. [Link]
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]
-
Sodano, F., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(18), 4165. [Link]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-MET [abbviescience.com]
A Researcher's Guide to the Validation of Triazolo[4,3-a]pyridine-5-carboxylic Acid as a Chemical Probe for TGF-β Type I Receptor (ALK5)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and utilize triazolo[4,3-a]pyridine-5-carboxylic acid as a chemical probe for the Transforming Growth Factor-β (TGF-β) Type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). We will objectively compare its performance with alternative probes and provide the rationale behind the necessary validation experiments.
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, most notably cancer and fibrosis.[3][4] High-quality chemical probes are indispensable tools for dissecting the complexities of this pathway and for the validation of new therapeutic targets.[5][6] A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of its biological function.[5]
Triazolo[4,3-a]pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, with compounds from this class showing activity against various targets, including Indoleamine 2,3-dioxygenase 1 (IDO1), PD-1/PD-L1, and Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt).[7][8][9] This guide focuses specifically on the validation of triazolo[4,3-a]pyridine-5-carboxylic acid as a selective inhibitor of ALK5.
The Hallmarks of a Validated Chemical Probe
Before delving into experimental specifics, it is crucial to understand the essential characteristics that define a high-quality chemical probe. These criteria ensure that any observed biological effect can be confidently attributed to the modulation of the intended target.[10][11][12]
-
Potency: The probe should inhibit its target at low concentrations, typically with an IC50 or Kd value in the nanomolar range.
-
Selectivity: The probe must be highly selective for its intended target over other related and unrelated proteins. Off-target effects can lead to misinterpretation of experimental results.[10]
-
Mechanism of Action (MoA): The mode of inhibition (e.g., competitive, non-competitive, allosteric) should be well-defined.
-
On-Target Cellular Activity: The probe must engage the target protein within a cellular context and elicit a measurable downstream biological response.
-
Availability of a Negative Control: An ideal probe set includes a structurally similar but biologically inactive molecule. This helps to control for off-target or compound-specific effects not related to the inhibition of the primary target.
Comparative Analysis: Triazolo[4,3-a]pyridine-5-carboxylic acid vs. Alternative ALK5 Probes
To establish the utility of triazolo[4,3-a]pyridine-5-carboxylic acid, its performance must be benchmarked against existing, well-characterized ALK5 inhibitors. For this guide, we will compare it to Galunisertib (LY2157299) and RepSox , two widely used ALK5 inhibitors.[13][14][15]
| Parameter | Triazolo[4,3-a]pyridine-5-carboxylic acid | Galunisertib (LY2157299) | RepSox |
| Target | TGFβRI / ALK5 | TGFβRI / ALK5 | TGFβRI / ALK5 |
| Biochemical Potency (IC50) | ~25-50 nM (Hypothetical) | 56 nM[13] | 4 nM (Autophosphorylation)[13] |
| Cellular Potency (pSMAD2 IC50) | ~75-150 nM (Hypothetical) | ~100-200 nM | ~50-100 nM |
| Kinome Selectivity | To Be Determined | High, characterized | Good, characterized |
| Negative Control Available | To Be Synthesized | No | No |
| Oral Bioavailability | To Be Determined | Yes[13] | No |
Table 1: Comparative data for ALK5 chemical probes. Hypothetical data for the topic compound is included to illustrate validation goals.
Experimental Validation Workflow
A rigorous, multi-step process is required to validate a new chemical probe. The following workflow provides a logical sequence of experiments to characterize triazolo[4,3-a]pyridine-5-carboxylic acid.
Caption: A logical workflow for the validation of a new chemical probe, from initial biochemical assessment to advanced cellular confirmation.
Detailed Experimental Protocols
Biochemical Potency and Selectivity
Rationale: The initial step is to determine the compound's direct inhibitory activity against the purified ALK5 kinase domain and to assess its selectivity across the human kinome. This establishes the fundamental potency and specificity.
Protocol: ALK5 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Prepare a dilution series of triazolo[4,3-a]pyridine-5-carboxylic acid, Galunisertib, and RepSox in assay buffer (e.g., 1% DMSO final concentration).
-
Add the ALK5 kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer to the wells of a 384-well plate.
-
Add the compound dilutions to the assay plate.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Protocol: Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
-
Submit triazolo[4,3-a]pyridine-5-carboxylic acid to a commercial service (e.g., Eurofins DiscoverX).
-
The compound is tested at a standard concentration (e.g., 1 µM) against a panel of over 400 human kinases.
-
Binding interactions are quantified, and results are reported as '% Control'.
-
Analyze the data to identify any potential off-targets (typically defined as >90% inhibition). A selective compound will show potent inhibition of ALK5 with minimal interaction with other kinases.
Cellular Target Engagement and Functional Response
Rationale: It is essential to confirm that the probe can cross the cell membrane, engage ALK5, and inhibit its signaling activity within a cellular environment. The canonical TGF-β pathway involves the phosphorylation of SMAD2 and SMAD3 by ALK5.[16][17] Therefore, measuring the levels of phosphorylated SMAD2 (pSMAD2) is a direct and robust readout of target engagement.
Caption: Simplified TGF-β/SMAD signaling pathway showing the inhibitory action of the chemical probe on ALK5.
Protocol: pSMAD2 Western Blot Assay
-
Culture a responsive cell line (e.g., A549 lung carcinoma cells) in 6-well plates until 80-90% confluent.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with a dose range of triazolo[4,3-a]pyridine-5-carboxylic acid (and controls) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSMAD2 (Ser465/467) and total SMAD2 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
Quantify band intensities to determine the IC50 for pSMAD2 inhibition.
Orthogonal Target Engagement and Negative Control Validation
Rationale: To build a truly compelling case for a chemical probe, it is crucial to confirm target engagement using a method with a different physical principle than the primary assays. The Cellular Thermal Shift Assay (CETSA) is an excellent orthogonal method that measures the thermal stabilization of a target protein upon ligand binding.[11] Additionally, synthesizing and testing a structurally similar but inactive analog (a negative control) is the gold standard for ruling out non-specific, structure-related artifacts.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x cellular IC50) of triazolo[4,3-a]pyridine-5-carboxylic acid.
-
Harvest, wash, and resuspend the cells.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot for ALK5.
-
A successful probe will show a rightward shift in the melting curve of ALK5, indicating thermal stabilization upon binding.
Conclusion and Recommendations
The validation of a chemical probe is a rigorous but essential process for generating reliable biological data. This guide outlines a systematic approach to characterize triazolo[4,3-a]pyridine-5-carboxylic acid as a probe for ALK5. By demonstrating high potency, clean selectivity, and on-target cellular activity confirmed by orthogonal methods, this compound can be established as a valuable tool for the research community. For robust experimental design, it is strongly recommended to always compare its effects to a well-characterized probe like Galunisertib and, where possible, to utilize a validated negative control.
References
-
Wikipedia. (2023). TGF beta signaling pathway. Retrieved from [Link]
-
Lo, Y. H., & Schlegel, R. (2018). Targeting BRAF-mutant tumours with TGFBR1 inhibitors. Oncogenesis, 7(1), 5. Retrieved from [Link]
-
Ungefroren, H., Wittel, U. A., & Giehl, K. (2018). TGF-β Signaling. International Journal of Molecular Sciences, 19(12), 3975. Retrieved from [Link]
-
Targeted Oncology. (2018). TGF-BR1 Inhibitor Shows Early Activity and Tolerability in Advanced Cancers. Retrieved from [Link]
-
JoVE. (2023). Video: TGF-β Signaling Pathway. Retrieved from [Link]
-
My Cancer Genome. (n.d.). TGF-Beta signaling. Retrieved from [Link]
-
Wikipedia. (2023). TGF beta receptor 1. Retrieved from [Link]
-
Alto Predict. (2016). Best Practices for Chemical Probes. Retrieved from [Link]
-
Annual Reviews. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]
-
YouTube. (2020). Best Practices: Chemical Probes Webinar. Retrieved from [Link]
-
Chemical Probes Portal. (n.d.). Definitions, criteria and guidelines. Retrieved from [Link]
-
Bunnage, M. E., Piatnitski Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. Retrieved from [Link]
-
Ialongo, C., et al. (2021). The[1][2][16]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Chemistry – A European Journal, 27(56), 14002-14011. Retrieved from [Link]
-
Herold, M. M., et al. (2020). A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. bioRxiv. Retrieved from [Link]
-
Tunoori, A. R., et al. (2020). Discovery of[1][2][16]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528–534. Retrieved from [Link]
-
Wang, L., et al. (2019). Discovery of[1][2][16]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703–4715. Retrieved from [Link]
-
Wieczorowska, N., et al. (2020). A Novel Series of[1][2][16]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4509. Retrieved from [Link]
-
Michalska, D., & Wysokiński, M. (2019). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 24(18), 3326. Retrieved from [Link]
-
Li, Y., et al. (2016). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1021–1026. Retrieved from [Link]
Sources
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Targeting BRAF-mutant tumours with TGFBR1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. youtube.com [youtube.com]
- 6. Target validation using chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Definitions, criteria and guidelines | Chemical Probes Portal [chemicalprobes.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TGF beta receptor 1 - Wikipedia [en.wikipedia.org]
- 15. selleckchem.com [selleckchem.com]
- 16. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: TGF - β Signaling Pathway [jove.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Triazolo[4,3-a]pyridine Derivatives
In the landscape of medicinal chemistry, the triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of molecular docking studies performed on this versatile heterocyclic system. We will dissect the computational approaches, compare findings across different therapeutic targets, and critically evaluate the correlation with experimental data, thereby offering a comprehensive technical resource for designing future in silico and in vitro studies.
Introduction: The Therapeutic Promise of the Triazolo[4,3-a]pyridine Core
The[1][2][3]triazolo[4,3-a]pyridine core is a rigid, planar heterocyclic system that has garnered significant attention in drug discovery. Its unique electronic properties and structural features allow it to interact with a variety of biological targets, leading to a broad range of pharmacological effects. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and immunomodulatory agents.[4] The rationale behind its widespread investigation lies in its ability to act as a bioisosteric replacement for other aromatic systems and its capacity to engage in crucial hydrogen bonding, hydrophobic, and coordination interactions within protein active sites.[5]
Molecular docking, a powerful computational tool, has been instrumental in elucidating the potential binding modes of triazolo[4,3-a]pyridine derivatives and guiding the synthesis of more potent and selective compounds. This guide will compare and contrast several key studies to provide a holistic understanding of how this scaffold interacts with different protein targets.
The "Why": Deconstructing the Molecular Docking Workflow
Before delving into comparative results, it is crucial to understand the causality behind the typical experimental choices in a molecular docking workflow. The goal is not merely to obtain a binding score but to generate a biochemically meaningful hypothesis of the ligand's binding mode, which can then be validated experimentally.
A generalized, yet robust, docking protocol is outlined below. The rationale for each step is critical for ensuring the trustworthiness and validity of the results.
Caption: A typical molecular docking workflow, from structure preparation to experimental validation.
-
Protein and Ligand Preparation: This is arguably the most critical phase. The "garbage in, garbage out" principle applies. Proper protonation states of residues at physiological pH, correct assignment of bond orders, and the generation of low-energy ligand conformers are paramount for achieving a realistic simulation of the molecular recognition process. For instance, the protonation state of histidine residues can dramatically alter the hydrogen bond network in the active site.
-
Receptor Grid Generation: The grid defines the search space for the docking algorithm. Its size and location are chosen based on the known binding site of a co-crystallized ligand or through blind docking if the binding site is unknown. A well-defined grid focuses the computational effort on the relevant area, increasing the efficiency and accuracy of the docking.
-
Docking and Scoring: Different algorithms (e.g., rigid or flexible docking) and scoring functions are available. The choice depends on the specific biological question. For example, the Glide software from Schrödinger is often used for its accuracy in pose prediction and scoring.[6] Scoring functions estimate the binding free energy, allowing for the ranking of different ligands. However, it is crucial to remember that these scores are approximations and should be interpreted in the context of the predicted binding pose and interactions.
-
Pose Analysis and Validation: The top-ranked poses are visually inspected to identify key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. A crucial validation step is to re-dock a known co-crystallized ligand and ensure the software can reproduce the experimental binding mode, typically by measuring the Root Mean Square Deviation (RMSD). This self-validating step builds confidence in the docking protocol's ability to predict the binding of novel compounds.[1]
Comparative Analysis Across Therapeutic Targets
The versatility of the triazolo[4,3-a]pyridine scaffold is evident from the diverse range of proteins it has been shown to target. Below, we compare the docking studies against several key protein families.
Anticancer Targets: Kinases and Immune Checkpoints
Cancer remains a primary focus for the development of triazolo[4,3-a]pyridine derivatives. Docking studies have been instrumental in designing inhibitors for various oncogenic proteins.
A study on triazolo[4,3-b]pyridazine derivatives (a closely related scaffold) as dual c-Met and Pim-1 kinase inhibitors highlights the typical interactions observed in kinase active sites.[2] The docking of the most potent compound, 4g , revealed a binding mode similar to known ATP-competitive inhibitors.[2] Key interactions involved hydrogen bonds with the hinge region of the kinases, a critical interaction for stabilizing the inhibitor in the ATP-binding pocket.[2][6]
In the realm of immunotherapy, triazolo[4,3-a]pyridines have been identified as potent small-molecule inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction.[7] One of the most active compounds, A22 , was shown to effectively disrupt this protein-protein interaction.[7] Docking studies were crucial in the design of these inhibitors, likely by identifying key hydrophobic pockets and hydrogen bonding opportunities at the PD-1/PD-L1 interface that the triazolopyridine scaffold could exploit.
Another important cancer target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion. A structure-based virtual screening identified a novel[1][2][3]triazolo[4,3-a]pyridine chemotype as an IDO1 inhibitor.[5][8] Docking studies predicted that a nitrogen atom of the triazole ring coordinates with the iron of the heme group in the enzyme's active site.[5][8] This crucial interaction was validated through molecular dynamics simulations and subsequent synthesis and in vitro testing, which led to the development of a sub-micromolar inhibitor.[5][8]
| Target Protein | Docking Software | Key Predicted Interactions | Experimental Validation (IC50) | Reference |
| c-Met/Pim-1 Kinase | Not Specified | H-bonds in ATP-binding site | 0.163 µM (c-Met), 0.283 µM (Pim-1) | [2] |
| PD-1/PD-L1 | Not Specified | Disruption of protein-protein interface | 92.3 nM | [7] |
| IDO1 | Not Specified | Coordination with heme iron, interactions in pockets A and B | Sub-micromolar for optimized analogs | [5][8] |
Antimicrobial Targets: DNA Gyrase
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The triazolo[4,3-a]pyrimidine scaffold has been investigated for its potential to inhibit DNA gyrase, an essential bacterial enzyme.
A study involving new 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivatives demonstrated favorable binding with the DNA gyrase receptor through molecular docking.[1] The reliability of the docking methodology was confirmed by re-docking experiments. The results indicated that the synthesized compounds occupied similar positions and orientations within the putative binding site, suggesting a common mechanism of action.[1] The predicted binding free energies (ΔG) correlated well with the observed antimicrobial activity against both Gram-positive and Gram-negative bacteria, validating the computational approach.[1]
| Target Protein | Docking Software | Key Predicted Interactions | Experimental Validation | Reference |
| DNA Gyrase B | Not Specified | Favorable binding in the putative binding site | Good agreement with antimicrobial activity | [1] |
Anti-inflammatory Targets: Phosphodiesterases (PDEs)
Phosphodiesterases are enzymes that regulate intracellular signaling pathways and are attractive targets for inflammatory disorders.[4] While the provided search results focus more on triazole amine derivatives and quinazolines as PDE inhibitors, the principles of targeting these enzymes are applicable.[4][9][10] Docking studies of PDE inhibitors typically show interactions with a conserved glutamine residue in the active site, which is crucial for substrate recognition, as well as interactions with hydrophobic pockets that contribute to binding affinity and selectivity. The triazolopyridine scaffold, with its hydrogen bond acceptors and aromatic nature, is well-suited to engage in such interactions.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of the findings presented in this guide, detailed methodologies for key experiments are essential.
Molecular Docking Protocol (Exemplar)
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 2WGJ for c-Met kinase).
-
Utilize the Protein Preparation Wizard in the Schrödinger Suite.
-
Assign bond orders, add hydrogens, create disulfide bonds, and fill in missing side chains and loops using Prime.
-
Optimize the hydrogen bond network and perform a restrained minimization of the protein structure.
-
-
Ligand Preparation:
-
Draw the 2D structures of the triazolo[4,3-a]pyridine derivatives.
-
Use LigPrep to generate low-energy 3D conformers, considering different ionization states at physiological pH (7.4 ± 0.5).
-
-
Receptor Grid Generation:
-
Define the active site by generating a receptor grid centered on the co-crystallized ligand.
-
The grid box dimensions should be sufficient to accommodate the synthesized ligands.
-
-
Docking and Scoring:
-
Perform docking using the Glide module in Standard Precision (SP) or Extra Precision (XP) mode.
-
Analyze the docking scores (e.g., GlideScore) and visually inspect the top-ranked poses for key interactions.
-
-
Validation:
-
Re-dock the native ligand and calculate the RMSD to validate the docking protocol. An RMSD value < 2.0 Å is generally considered acceptable.
-
In Vitro Kinase Assay (Exemplar for c-Met)
-
Reagents: Recombinant human c-Met kinase, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the triazolo[4,3-a]pyridine inhibitor in a suitable buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA or a fluorescence-based assay).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This comparative guide demonstrates that molecular docking is a powerful and indispensable tool in the exploration of the therapeutic potential of triazolo[4,3-a]pyridine derivatives. The scaffold has proven to be a versatile binder, capable of interacting with a diverse range of protein targets through various mechanisms, including ATP-competitive inhibition, disruption of protein-protein interactions, and coordination with metal cofactors.
The key to successful in silico studies lies in a rigorous and well-validated methodology. As demonstrated, when docking predictions are closely integrated with experimental validation, they can significantly accelerate the drug discovery process. Future research should continue to leverage this synergistic approach to design novel triazolo[4,3-a]pyridine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for a variety of therapeutic applications.
References
[1] Al-Hourani, B. J., et al. (2023). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Molecular Structure, 1282, 135157. [Link]
[2] Mahmoud, M. E., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(42), 30194-30215. [Link]
[6] Kumar, A., et al. (2022). Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry, 8(3), 101. [Link]
[3] Appiah, A. A., et al. (2025). Molecular docking, design, synthesis and in vitro analysis identify[1][2][3]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase. Journal of Parasitic Diseases, 49(4), 987-1011. [Link]
[5] Fallarini, S., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3448. [Link]
[11] El-Sayed, M. A. A., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(11), 2936. [Link]
[9] Ghorab, M. M., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1378893. [Link]
[12] Alzain, M. A., et al. (2025). Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. Molecular Diversity. [Link]
[4] Kumar, S., et al. (2020). Synthesis, Docking and Anti-Inflammatory Activity of Triazole Amine Derivatives as Potential Phosphodiesterase-4 Inhibitors. Letters in Drug Design & Discovery, 17(5), 623-633. [Link]
[13] Mahmoud, M. E., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. [Link]
[14] Al-Omair, M. A., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(17), 3978. [Link]
[15] Mahmoud, M. E., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(42), 30194-30215. [Link]
[8] Fallarini, S., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439–3448. [Link]
[7] Zhang, Y., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4519-4530. [Link]
[16] El-Sayed, M. A. A., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Semantic Scholar. [Link]
[10] Ghorab, M. M., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12. [Link]
[17] Alzain, M. A., et al. (2025). Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. Molecular Diversity. [Link]
Sources
- 1. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Molecular docking, design, synthesis and in vitro analysis identify [1,2,4]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Docking and Anti-Inflammatory Activity of Triazole Amine Derivatives as Potential Phosphodiesterase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.vensel.org [pubs.vensel.org]
- 7. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. Frontiers | Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors [frontiersin.org]
- 10. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04036H [pubs.rsc.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Efficacy of Triazolo[4,3-a]pyridine-Based Compounds: A Comparative Guide for Drug Development Professionals
The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the in vivo efficacy of various triazolo[4,3-a]pyridine-based compounds and their structurally related analogs across key therapeutic areas: oncology, inflammation, and central nervous system (CNS) disorders. By synthesizing data from multiple preclinical studies, this document aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the potential of this chemical class, supported by experimental evidence and mechanistic insights.
I. Anticancer Efficacy: Targeting Key Oncogenic Pathways
Triazolo[4,3-a]pyridine derivatives have emerged as potent anticancer agents by targeting critical signaling pathways involved in tumor growth and proliferation. Here, we compare the in vivo performance of two notable examples against established benchmarks.
A. Targeting the c-Met Receptor in Gastric and Lung Cancer
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth and metastasis. A[1][2][3]triazolo[4,3-a]pyrazine derivative, 4d·CH3SO3H , has demonstrated significant in vivo antitumor activity by potently and selectively inhibiting c-Met.[4]
In preclinical xenograft models, 4d·CH3SO3H exhibited superior efficacy compared to SGX-523 , a known c-Met inhibitor. In a human gastric carcinoma (MKN-45) xenograft model, oral administration of 4d·CH3SO3H resulted in a dose-dependent inhibition of tumor growth.[4] Similarly, in a non-small cell lung cancer (NCI-H1993) xenograft model, this compound showed pronounced tumor growth inhibition.[4]
Pharmacokinetic profiling of 4d·CH3SO3H in mice revealed favorable properties, including higher plasma exposure and a longer biological half-life compared to another c-Met inhibitor, JNJ-38877605, suggesting its potential for less frequent dosing. Acute and long-term toxicity studies also indicated an acceptable safety profile, marking 4d·CH3SO3H as a promising drug candidate.[4]
B. Inhibiting the Hedgehog Pathway with Smoothened (Smo) Antagonists
The Hedgehog (Hh) signaling pathway is another critical driver of tumorigenesis, particularly in cancers like triple-negative breast cancer (TNBC). The G protein-coupled receptor Smoothened (Smo) is a key transducer in this pathway. A novel[1][2][3]triazolo[4,3-a]pyridine derivative, TPB15 , has been identified as a potent Smo inhibitor with improved in vivo antitumor activity compared to the FDA-approved drug Vismodegib .[1]
In a TNBC xenograft mouse model, TPB15 demonstrated greater tumor growth inhibition than Vismodegib. Mechanistically, TPB15 was shown to block the translocation of Smo to the primary cilia and reduce both Smo protein and mRNA expression, leading to the downstream inhibition of the Gli1 transcription factor.[1] A notable advantage of TPB15 is its lower toxicity profile compared to Vismodegib, a significant consideration for clinical translation.[1]
Comparative In Vivo Anticancer Efficacy Data
| Compound | Target | Animal Model | Tumor Type | Comparator | Key Efficacy Finding | Reference |
| 4d·CH3SO3H | c-Met | Nude Mouse Xenograft | Human Gastric (MKN-45) & Lung (NCI-H1993) | SGX-523 | Better inhibiting activity in a dose-dependent manner. | [4] |
| TPB15 | Smoothened (Hedgehog Pathway) | Mouse Xenograft | Triple-Negative Breast Cancer | Vismodegib | Greater anti-tumor activity with lower toxicity. | [1] |
Signaling Pathway of Smoothened (Smo) Inhibition
Caption: Inhibition of the Smoothened receptor by TPB15 blocks the Hedgehog signaling cascade.
II. Anti-inflammatory Activity: Efficacy in Acute Inflammation Models
The triazole core is a well-known pharmacophore in many anti-inflammatory agents. Derivatives of the triazolo[4,3-a]pyridine scaffold have demonstrated potent anti-inflammatory effects in preclinical models, often comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs).
The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity. In this model, two 1,2,4-triazole derivatives, referred to as Compound A ((S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol) and Compound B ((S)-1-(6-Phenyl-7H-[1][2][3]triazolo[3,4-b][1][3][5]thiadiazin-3-yl)ethanol), have shown significant and dose-dependent edema inhibition.
At 3 hours post-carrageenan injection, Compound A exhibited a 91% inhibition of paw edema, which was superior to the 82% inhibition observed with the standard drug ibuprofen . Compound B demonstrated equipotent activity to ibuprofen with an 81% inhibition.[6] These findings highlight the potential of these triazole derivatives as effective anti-inflammatory agents.
Comparative In Vivo Anti-inflammatory Efficacy Data
| Compound | Animal Model | Assay | Comparator | Efficacy (% Inhibition of Edema at 3h) | Reference |
| Compound A | Mouse | Carrageenan-Induced Paw Edema | Ibuprofen | 91% | [6] |
| Compound B | Mouse | Carrageenan-Induced Paw Edema | Ibuprofen | 81% | [6] |
| Ibuprofen (Standard) | Mouse | Carrageenan-Induced Paw Edema | - | 82% | [6] |
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Evaluation of the Antibacterial Activity of Some Novel Thiazolo- [1,2,4] Triazolo [1,5-a] Pyridine Derivatives | Indian Journal of Advanced Chemistry (IJAC) [journals.latticescipub.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of Triazolo[4,3-a]pyridines for Pharmaceutical Research
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds. Its presence in molecules with antibacterial, antithrombotic, anti-inflammatory, and antiproliferative properties underscores its significance in medicinal chemistry and drug development.[4][5] The development of efficient, scalable, and versatile synthetic routes to access this core is, therefore, a critical endeavor for researchers in the field.
This guide provides an in-depth comparison of three prominent synthetic strategies for the construction of the[1][2][3]triazolo[4,3-a]pyridine ring system. We will delve into the mechanistic underpinnings, operational considerations, substrate scope, and overall efficiency of each method, supported by experimental data from peer-reviewed literature. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route for their specific research and development goals.
Route 1: One-Pot Oxidative Cyclization of 2-Hydrazinopyridines and Aldehydes
This approach is one of the most direct and atom-economical methods for synthesizing 3-substituted[1][2][3]triazolo[4,3-a]pyridines. The strategy relies on the initial formation of a 2-pyridylhydrazone intermediate via condensation of 2-hydrazinopyridine with an aldehyde, followed by an in-situ oxidative cyclization to yield the aromatic fused-ring system. Various oxidants have been successfully employed, offering a range of reaction conditions.[3][6]
Mechanistic Rationale
The reaction proceeds in a sequential one-pot manner. First, the nucleophilic terminal nitrogen of 2-hydrazinopyridine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hydrazone intermediate after dehydration. The subsequent step is an intramolecular electrophilic cyclization onto the pyridine nitrogen, facilitated by an oxidizing agent. The oxidant promotes the formation of a reactive intermediate (e.g., a nitrilimine or a related species) that readily undergoes ring closure.[7] Final aromatization, often involving the elimination of a proton and the reduced form of the oxidant, furnishes the stable triazolopyridine ring.
Caption: General workflow for the one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines via oxidative cyclization.
Representative Experimental Protocol: NCS-Mediated Oxidative Cyclization
This protocol is adapted from a procedure utilizing N-Chlorosuccinimide (NCS) as a mild and efficient oxidant at low temperatures.[7]
-
Hydrazone Formation: In a round-bottom flask, dissolve the desired aldehyde (1.0 mmol) and 2-hydrazinopyridine (1.0 mmol) in a minimal amount of dry N,N-Dimethylformamide (DMF, ~20 mL). Stir the mixture at room temperature until Thin Layer Chromatography (TLC) indicates complete consumption of the starting materials.
-
Oxidative Cyclization: Cool the reaction mixture in an ice bath to 0 °C.
-
Add N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv) portion-wise to the cooled solution. Caution: The reaction can be exothermic.[2]
-
Stir the reaction mixture at 0 °C for approximately 1 hour.
-
Allow the mixture to warm to room temperature and continue stirring until TLC analysis confirms the formation of the product.
-
Work-up: Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to obtain the pure[1][2][3]triazolo[4,3-a]pyridine.
Performance Analysis
| Feature | Assessment |
| Yields | Generally good to excellent (often >80%).[6] |
| Substrate Scope | Broad tolerance for various aromatic and heteroaromatic aldehydes with both electron-donating and electron-withdrawing groups.[3][6] |
| Conditions | Mild (often room temperature or 0 °C), transition-metal-free.[3][7] |
| Advantages | Operational simplicity (one-pot), atom economy, readily available starting materials, rapid reaction times.[3] |
| Disadvantages | Requires a stoichiometric amount of an oxidizing agent, which may not be suitable for all functional groups and generates waste. The exothermicity with some oxidants requires careful control.[2] |
Route 2: Palladium-Catalyzed Synthesis from 2-Chloropyridines
Representing a modern cross-coupling approach, this strategy provides access to the triazolopyridine core from readily available 2-chloropyridines and acid hydrazides. The methodology involves a two-step sequence: a palladium-catalyzed N-arylation of the hydrazide followed by a dehydrative cyclization.[4][8][9]
Mechanistic Rationale
The synthesis begins with a palladium-catalyzed Buchwald-Hartwig-type amination. The reaction chemoselectively couples the terminal nitrogen atom of the acid hydrazide with the 2-position of the chloropyridine.[4][8] This selectivity is crucial and avoids reaction at the internal, less nucleophilic nitrogen of the hydrazide. The resulting N-(pyridin-2-yl)hydrazide intermediate is then subjected to dehydrative cyclization. Under thermal or microwave conditions, often in the presence of an acid like acetic acid, intramolecular condensation occurs between the amide carbonyl and the pyridine nitrogen, eliminating a molecule of water to form the aromatic triazole ring.[10]
Caption: Workflow for the palladium-catalyzed synthesis of[1][2][3]triazolo[4,3-a]pyridines.
Representative Experimental Protocol
This protocol is based on the work of Reichelt et al.[4][8][9]
-
Palladium-Catalyzed Coupling: To a vial, add the acid hydrazide (1.2 mmol), 2-chloropyridine (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02-0.05 mmol), and a suitable phosphine ligand (e.g., Josiphos, 0.05-0.12 mmol).
-
Seal the vial and purge with argon. Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 100 °C for 13-15 hours, or until TLC/LC-MS analysis indicates complete consumption of the 2-chloropyridine.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude N-(pyridin-2-yl)hydrazide can often be used directly in the next step.
-
Dehydrative Cyclization: Place the crude intermediate in a microwave vial and add glacial acetic acid.
-
Seal the vial and heat the mixture in a microwave reactor at 180 °C for 30 minutes.
-
Work-up and Purification: After cooling, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to yield the final product.
Performance Analysis
| Feature | Assessment |
| Yields | Good to excellent over two steps.[4] |
| Substrate Scope | Tolerates a wide range of aryl, alkyl, and alkenyl hydrazides.[4] Effective for substituted 2-chloropyridines, allowing for handles for further functionalization.[10] |
| Conditions | Requires high temperatures and an inert atmosphere for the coupling step. Microwave irradiation significantly shortens the cyclization time. |
| Advantages | High functional group tolerance, excellent chemoselectivity at the terminal nitrogen of the hydrazide, and provides access to derivatives not easily made by other routes.[4][8] |
| Disadvantages | Requires an expensive palladium catalyst and phosphine ligand. High temperatures and the use of a strong base (NaOtBu) may not be compatible with sensitive substrates. Two distinct reaction steps are required. |
Route 3: Cyclization of 2-Hydrazinopyridines with Ethyl Imidates
This method offers a mild, one-pot alternative for the synthesis of[1][2][3]triazolo[4,3-a]pyridines by reacting 2-hydrazinopyridines with ethyl imidates under slightly acidic conditions.[2] It avoids the need for strong oxidants or transition metal catalysts, proceeding through a condensation-cyclization cascade.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of 2-hydrazinopyridine on the electrophilic carbon of the ethyl imidate. This addition is followed by the elimination of ethanol to form an N-pyridin-2-yl-amidine intermediate. Under mild heating and acidic catalysis (e.g., acetic acid), this intermediate undergoes intramolecular cyclization. The pyridine ring nitrogen attacks the amidine carbon, leading to the formation of the five-membered triazole ring with the elimination of ammonia, which drives the reaction to completion.
Caption: Proposed workflow for the synthesis of[1][2][3]triazolo[4,3-a]pyridines from 2-hydrazinopyridines and ethyl imidates.
Representative Experimental Protocol
This protocol is a general representation based on the conditions described by Schmidt et al.[2]
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a condenser, combine the 2-hydrazinopyridine (1.0 mmol), the corresponding ethyl imidate hydrochloride (1.2 mmol), and a solvent such as ethanol or acetic acid.
-
Add acetic acid (1.5 equivalents) if not used as the solvent.
-
Reaction: Heat the mixture at 50-70 °C. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired[1][2][3]triazolo[4,3-a]pyridine.
Performance Analysis
| Feature | Assessment |
| Yields | Good yields are typically reported.[2] |
| Substrate Scope | Effective for a variety of alkyl- and aryl-substituted ethyl imidates. The electronic and steric properties of both the hydrazine and the imidate can significantly impact the reaction rate.[2] |
| Conditions | Mild thermal conditions (50-70 °C) and slightly acidic medium.[2] |
| Advantages | One-pot procedure, avoids harsh oxidants and transition metals, uses relatively mild conditions. |
| Disadvantages | The synthesis of the required ethyl imidate starting materials can add extra steps. The reaction can be sensitive to steric hindrance near the reaction centers. Highly electron-deficient 2-hydrazinopyridines may lead to rearrangement products ([1][2][3]triazolo[1,5-a]pyridines).[2] |
Comparative Summary and Conclusion
The choice of synthetic route to[1][2][3]triazolo[4,3-a]pyridines is dictated by factors such as desired substitution patterns, functional group compatibility, scalability, and cost.
| Synthetic Route | Key Starting Materials | Key Features | Primary Advantage | Primary Disadvantage | Best Suited For |
| 1. Oxidative Cyclization | 2-Hydrazinopyridine, Aldehydes | One-pot, mild conditions, various oxidants | Operational simplicity and speed | Stoichiometric oxidant waste | Rapid library synthesis, broad aldehyde scope |
| 2. Palladium-Catalysis | 2-Chloropyridine, Acid Hydrazides | Two steps, cross-coupling + cyclization | High functional group tolerance, diverse substitution | Catalyst cost, high temperatures | Late-stage functionalization, complex targets |
| 3. Imidate Cyclization | 2-Hydrazinopyridine, Ethyl Imidates | One-pot, mild acidic conditions | Transition-metal and oxidant-free | Limited availability of imidates, potential rearrangements | Accessing specific alkyl/aryl substitutions under mild conditions |
References
-
Zhu, S., & Yu, S. (2021). KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic & Biomolecular Chemistry, 19(3), 543-547. Available from: [Link]
-
Schmidt, D. R., & Dattaroy, T. (2007). A Mild Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. ResearchGate. Available from: [Link]
-
Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792–795. Available from: [Link]
-
Vadagaonkar, K. S., Murugan, K., Chaskar, A. C., & Bhate, P. M. (2014). A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Advances, 4(65), 34056-34064. Available from: [Link]
-
Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of[1][2][3]triazolo[4,3-a]pyridines. PubMed. Available from: [Link]
-
Reichelt, A., et al. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. Organic Letters. Available from: [Link]
-
Mohite, P., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103501. Available from: [Link]
-
Vadagaonkar, K., et al. (2014). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization of various aldehydes with 2-hydrazinopyridine. ResearchGate. Available from: [Link]
-
El-Faham, A., et al. (2020). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 25(23), 5723. Available from: [Link]
-
Various Authors. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Fooks, C. J., et al. (2023). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. Available from: [Link]
-
Jones, G. (2002). The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available from: [Link]
Sources
- 1. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. lib.ysu.am [lib.ysu.am]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of [1,2,4]triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
A Head-to-Head Comparison of Triazolo[4,3-a]pyridine Inhibitors: A Guide for Researchers
The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive head-to-head comparison of various classes of inhibitors built upon this core structure, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols. We will delve into inhibitors targeting key proteins implicated in cancer and other diseases, including Indoleamine 2,3-dioxygenase 1 (IDO1), c-Met, the PD-1/PD-L1 immune checkpoint, Tankyrase, and Phosphodiesterase 2 (PDE2).
The Triazolo[4,3-a]pyridine Scaffold: A Foundation for Diverse Bioactivity
The triazolo[4,3-a]pyridine ring system, a fusion of a triazole and a pyridine ring, offers a unique three-dimensional structure with strategically positioned nitrogen atoms that can engage in crucial hydrogen bonding and coordination interactions with biological targets. This structural feature, combined with the potential for diverse substitutions, has enabled the development of potent and selective inhibitors for a wide range of protein classes.
Head-to-Head Comparison of Lead Triazolo[4,3-a]pyridine Inhibitors
This section provides a comparative analysis of representative lead compounds from different inhibitor classes, focusing on their potency, selectivity, and cellular activity. It is important to note that a direct comparison of IC50 values across different target classes can be misleading due to variations in assay formats and target biology. However, this table serves as a valuable reference for understanding the relative potency and therapeutic potential of these distinct inhibitor classes.
| Target | Lead Compound(s) | Target Class | In Vitro Potency (IC50) | Cellular Activity | Key Selectivity/Notes |
| IDO1 | VS9, Compound 38 | Metalloenzyme | VS9: 2.6 µM[1] | Compound 38: 0.9 µM (A375 cells)[1] | High selectivity over TDO and CYPs; excellent metabolic stability[1]. |
| c-Met | Compound 4d, 4aa, 17l, 22i | Receptor Tyrosine Kinase | 4d: High activity[1] | 17l: 0.98 µM (A549), 1.05 µM (MCF-7), 1.28 µM (HeLa)[2] | 4d is highly selective against a panel of 59 other kinases[1]. 17l also inhibits VEGFR-2 (IC50 = 2.6 µM)[2]. |
| PD-1/PD-L1 | Compound A22 | Immune Checkpoint | 92.3 nM (HTRF assay)[3] | Elevates IFN-γ production in co-culture model[3]. | Targets the protein-protein interaction between PD-1 and PD-L1. |
| Tankyrase | TI-12403 | Poly(ADP-ribose) Polymerase | Not explicitly stated in provided abstracts | Inhibits growth of APC-mutated colorectal cancer cells[4]. | Stabilizes AXIN2 and reduces active β-catenin[4]. |
| PDE2 | Compound 12 | Hydrolase | 3 nM[5] | Brain penetrant with in vivo receptor occupancy[5]. | Highly selective for PDE2 over PDE10 (PDE10 IC50 = 2450 nM)[5]. |
In-Depth Analysis of Inhibitor Classes
IDO1 Inhibitors: Reinvigorating the Anti-Tumor Immune Response
Mechanism of Action: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[6] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell proliferation and promote an immunosuppressive milieu.[6] Triazolo[4,3-a]pyridine-based IDO1 inhibitors act by coordinating with the heme iron within the enzyme's active site, thereby blocking its catalytic activity and restoring T-cell-mediated anti-tumor immunity.[1]
Featured Inhibitor: Compound 38 Derived from the initial hit compound VS9 (IC50 = 2.6 µM), compound 38 emerged from a structure-based virtual screen and subsequent optimization.[1] It exhibits a potent cellular IDO1 inhibition with an IC50 of 0.9 µM in A375 melanoma cells.[1] Importantly, this class of inhibitors demonstrates high selectivity for IDO1 over the related enzyme TDO and various cytochrome P450 enzymes, which is a critical feature for minimizing off-target effects.[1] Furthermore, these compounds show excellent metabolic stability in rat liver S9 fractions, suggesting favorable pharmacokinetic properties.[1]
c-Met Inhibitors: Targeting Oncogenic Signaling in Cancer
Mechanism of Action: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[7] Aberrant c-Met signaling, through gene amplification, mutation, or overexpression, is a key driver in various cancers.[7][8] Triazolo[4,3-a]pyridine-based inhibitors are designed to be ATP-competitive, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT.[9]
Featured Inhibitors: Compounds 4d and 17l Compound 4d, a[1][2][9]triazolo[4,3-a]pyrazine derivative, has demonstrated high activity against c-Met and remarkable selectivity, showing no effect on 59 other kinases in a screening panel.[1] In vivo studies with a derivative, 4d·CH3SO3H, showed superior tumor growth inhibition in human gastric and non-small cell lung cancer xenograft models compared to the known c-Met inhibitor SGX-523.[1]
Compound 17l is another promising inhibitor from this class, exhibiting potent antiproliferative activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values around 1 µM.[2] Notably, 17l also displays dual inhibitory activity against VEGFR-2, another key receptor tyrosine kinase involved in angiogenesis.[2] This dual-targeting approach could offer a broader anti-tumor effect.
PD-1/PD-L1 Interaction Inhibitors: Unleashing the Immune System
Mechanism of Action: The interaction between programmed cell death protein 1 (PD-1) on T-cells and its ligand, programmed death-ligand 1 (PD-L1), on tumor cells is a major immune checkpoint that suppresses T-cell activity, allowing cancer cells to evade immune surveillance.[10] Small molecule inhibitors based on the triazolo[4,3-a]pyridine scaffold have been developed to disrupt this protein-protein interaction, thereby restoring T-cell-mediated anti-tumor immunity.[3]
Featured Inhibitor: Compound A22 Compound A22 is a potent inhibitor of the PD-1/PD-L1 interaction, with an IC50 of 92.3 nM as determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3] In a co-culture model of Hep3B/OS-8/hPD-L1 cells and CD3+ T-cells, A22 demonstrated a dose-dependent increase in the production of interferon-gamma (IFN-γ), a key cytokine indicative of T-cell activation.[3]
Tankyrase Inhibitors: Targeting the Wnt/β-catenin Pathway
Mechanism of Action: Tankyrase (TNKS) is a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes that plays a critical role in the Wnt/β-catenin signaling pathway.[11] Tankyrase promotes the degradation of Axin, a key component of the β-catenin destruction complex.[11][12] Inhibition of Tankyrase leads to the stabilization of Axin, which in turn facilitates the degradation of β-catenin, a transcriptional co-activator whose aberrant accumulation drives the proliferation of many cancers, particularly colorectal cancer.[11][12]
Featured Inhibitor: TI-12403 N-([1][2][9]triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403) is a novel Tankyrase inhibitor.[4] In colorectal cancer cells with APC mutations, TI-12403 has been shown to stabilize AXIN2, reduce levels of active β-catenin, and downregulate β-catenin target genes.[4] This leads to an inhibition of cancer cell viability.[4]
Phosphodiesterase 2 (PDE2) Inhibitors: Modulating Cyclic Nucleotide Signaling
Mechanism of Action: Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][13] The activity of PDE2 is allosterically activated by cGMP, creating a crosstalk mechanism between the two cyclic nucleotide signaling pathways.[14] By inhibiting PDE2, triazolo[4,3-a]pyridine derivatives can elevate intracellular levels of cAMP and cGMP, which are important second messengers involved in a wide range of physiological processes, including neuronal plasticity and memory.[5]
Featured Inhibitor: Compound 12 Compound 12, a pyrido[4,3-e][1][2][9]triazolo[4,3-a]pyrazine derivative, is a potent and selective PDE2 inhibitor with an IC50 of 3 nM.[5] It exhibits excellent selectivity over PDE10, another phosphodiesterase found in the brain.[5] This compound is also brain penetrant and has demonstrated in vivo receptor occupancy, making it a valuable tool for studying the role of PDE2 in the central nervous system.[5]
Experimental Protocols
To ensure the reproducibility and validity of the data presented, this section provides detailed, step-by-step methodologies for key assays used in the characterization of these inhibitors.
LanthaScreen™ Eu Kinase Binding Assay for c-Met
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors for the c-Met kinase.
Materials:
-
c-Met kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Assay Buffer
-
Test compounds
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the c-Met kinase and the Eu-anti-Tag antibody in assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compound solution, followed by the kinase/antibody mixture.
-
Tracer Addition: Add the Kinase Tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor) and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Test compounds
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot against the compound concentration to determine the IC50 value.
Western Blotting for Phosphorylated Signaling Proteins
This protocol details the detection of phosphorylated proteins (e.g., p-Akt, p-ERK) to assess the inhibition of signaling pathways.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, and total protein antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Perspectives
The triazolo[4,3-a]pyridine scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors against a diverse range of therapeutic targets. The inhibitors highlighted in this guide demonstrate the potential of this chemical series to address critical needs in oncology, immunology, and neuroscience.
The future of triazolo[4,3-a]pyridine inhibitor development will likely focus on:
-
Improving Pharmacokinetic and Pharmacodynamic Properties: Further optimization of lead compounds to enhance their oral bioavailability, metabolic stability, and in vivo efficacy.
-
Developing Dual-Target or Poly-pharmacology Agents: As exemplified by the c-Met/VEGFR-2 inhibitor, designing molecules that can modulate multiple disease-relevant pathways simultaneously may offer enhanced therapeutic benefits and overcome resistance mechanisms.
-
Exploring New Therapeutic Areas: The inherent versatility of the scaffold suggests that novel inhibitors targeting other enzyme classes and protein-protein interactions can be discovered.
This guide serves as a foundational resource for researchers in the field, providing a comparative overview and detailed experimental context to facilitate the continued exploration and development of this promising class of therapeutic agents.
References
-
The[1][2][9]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem. [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
-
Discovery of[1][2][9]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. [Link]
-
Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences. [Link]
-
Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules. [Link]
-
An overview of the c-MET signaling pathway. Cell Communication and Signaling. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]
-
Pyrido[4,3-e][1][2][9]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. PLoS One. [Link]
-
PDE2 at the crossway between cAMP and cGMP signalling in the heart. Cellular Signalling. [Link]
-
Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in Molecular Biology. [Link]
-
IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
c-Met signaling in the development of tumorigenesis and chemoresistance: Potential applications in pancreatic cancer. World Journal of Gastroenterology. [Link]
-
Regulation of Wnt/β-catenin signalling by tankyrase-dependent poly(ADP-ribosyl)ation and scaffolding. The EMBO Journal. [Link]
-
Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
-
SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo. Molecular Cancer Therapeutics. [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers. [Link]
-
Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases. International Journal of Molecular Sciences. [Link]
-
Immunological Mechanisms behind Anti-PD-1/PD-L1 Immune Checkpoint Blockade: Intratumoral Reinvigoration or Systemic Induction?. Cancers. [Link]
-
Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]
-
cAMP and cGMP Signaling Cross-Talk. Circulation Research. [Link]
-
The[1][2][9]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. PubMed. [Link]
-
Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget. [Link]
-
Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. SLAS Discovery. [Link]
-
The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers. Molecular Cancer. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Enzymology. [Link]
-
TNKS1 (PARP5A) Chemiluminescent Assay Kit. BPS Bioscience. [Link]
-
SAR toward PD-L1 based on the HTRF methodology. ResearchGate. [Link]
-
The HPLC-DAD results for IDO1 activity mixture alone (A) and in... ResearchGate. [Link]
-
PD 1: A Trending Target in Anti-cancer Research. Biointerface Research in Applied Chemistry. [Link]
-
PARP1 Chemiluminescent Assay Kit. BPS Bioscience. [Link]
-
Scintillation proximity assay (SPA) technology to study biomolecular interactions. Current Protocols in Pharmacology. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Enzymology. [Link]
Sources
- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1/PD-L1 Checkpoint Inhibitors Are Active in the Chicken Embryo Model and Show Antitumor Efficacy In Ovo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
A Researcher's Guide to Cross-Reactivity Profiling of Triazolo[4,3-a]pyridine-Based Kinase Inhibitors
Introduction: The Quest for Kinase Inhibitor Selectivity
Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of cellular processes and represent one of the most critical classes of drug targets, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that can precisely modulate the activity of a specific kinase is a cornerstone of modern drug discovery. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects and associated toxicities, while in some cases, promiscuity can be harnessed for beneficial polypharmacological outcomes. Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but an essential component of the discovery and development pipeline.
The[3][4]triazolo[4,3-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting enzymes like Janus kinases (JAKs) and p38 MAP kinase.[5][6][7] Its unique chemical properties often contribute to favorable binding interactions and pharmacological profiles.[8] This guide provides an in-depth comparison of the principal methodologies used to profile the cross-reactivity of triazolo[4,3-a]pyridine-based kinase inhibitors. We will dissect the causality behind experimental choices, provide actionable protocols for key techniques, and offer insights into data interpretation to empower researchers in making informed decisions for their drug development programs.
Profiling Methodologies: A Comparative Overview
The assessment of an inhibitor's kinome-wide interaction profile can be broadly divided into two complementary categories: biochemical assays and cell-based assays. Biochemical methods measure the direct interaction between an inhibitor and a panel of purified kinases, offering high throughput and quantitative affinity data.[1] In contrast, cell-based assays evaluate target engagement within a physiological context, accounting for factors like cell permeability and the presence of endogenous ATP concentrations.[9] A multi-faceted approach, leveraging the strengths of both categories, is crucial for building a complete and reliable selectivity profile.
| Methodology | Principle | Throughput | Data Output | Physiological Relevance | Key Advantages | Limitations |
| Biochemical (Activity) | Measures inhibition of purified kinase catalytic activity (e.g., radiometric, ADP-Glo™).[1][10] | High | IC₅₀ | Low | Gold standard for enzymatic inhibition; highly quantitative.[1] | Lacks cellular context; may not reflect in-cell potency. |
| Biochemical (Binding) | Measures direct binding of inhibitor to purified kinases (e.g., KINOMEscan®).[11] | High | K_d_, % Inhibition | Low | ATP-independent; detects non-catalytic site binders.[11] | Does not measure functional inhibition; lacks cellular context. |
| Chemical Proteomics | Affinity capture of kinases from cell lysates not bound by the test compound (e.g., Kinobeads).[12] | Medium | IC₅₀ (in lysate) | Medium | Competitive binding in a complex proteome; identifies novel targets. | Requires specialized probes and mass spectrometry.[12] |
| Cellular Thermal Shift Assay (CETSA®) | Measures ligand-induced thermal stabilization of target proteins in intact cells or lysates.[13][14] | Low-Medium | ΔT_m_, ITDRF | High | Confirms target engagement in a physiological setting.[13] | Indirect measure of binding; lower throughput. |
Workflow for Kinase Inhibitor Selectivity Profiling
A robust profiling strategy typically follows a tiered approach, starting with broad screening and progressing to more physiologically relevant validation. The choice of assays depends on the stage of the project and the specific questions being addressed.
Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.
Deep Dive: Key Experimental Protocols
KINOMEscan®: A Competition Binding Assay Platform
The KINOMEscan® platform is a widely used method for obtaining a broad view of a compound's kinome-wide interactions.[15] It relies on a competition binding assay where the test compound competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.[11][16] The amount of kinase bound to the solid support is measured via qPCR, providing a quantitative measure of binding affinity.
Experimental Protocol: KINOMEscan® Profiling (Conceptual Steps)
-
Assay Preparation: A panel of DNA-tagged recombinant human kinases is prepared. An immobilized, broad-spectrum kinase inhibitor is coupled to a solid support (e.g., beads).[11]
-
Causality: Using a DNA tag allows for highly sensitive and specific quantification via qPCR, enabling the screening of hundreds of kinases simultaneously.[11]
-
-
Competition Reaction: The test compound (e.g., a triazolo[4,3-a]pyridine derivative) is incubated with the specific kinase and the immobilized ligand.
-
Causality: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The degree of inhibition is directly proportional to the test compound's binding affinity.
-
-
Separation: The solid support with the bound kinase is separated from the unbound kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA using qPCR. Results are typically reported as "% of DMSO control," where a lower percentage indicates stronger binding.[16]
-
Data Analysis: Binding constants (K_d_) can be determined by running the assay with a range of test compound concentrations.[11] The results are often visualized as a dendrogram to illustrate the inhibitor's interaction pattern across the kinome.
Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Physiological Context
CETSA® is a powerful biophysical method that directly assesses a compound's ability to engage its target protein in intact cells or tissues.[13][14] The principle is based on the fact that ligand binding typically increases the thermal stability of the target protein.[13] This change in stability is measured by heating the cells, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.
Experimental Protocol: Step-by-Step CETSA®
-
Cell Treatment: Culture cells to an appropriate confluency. Treat cells with the triazolo[4,3-a]pyridine inhibitor at the desired concentration(s) or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1 hour).[17]
-
Causality: This step is critical for assessing target engagement in a live-cell environment, accounting for cell permeability and efflux pumps.
-
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (for generating a melting curve) or a single diagnostic temperature (for dose-response curves) for a short duration (e.g., 3 minutes) using a thermal cycler.[18]
-
Causality: Heating induces protein denaturation and aggregation. Stabilized proteins (those bound to the inhibitor) will remain soluble at higher temperatures compared to unbound proteins.
-
-
Cell Lysis: Immediately cool the samples to room temperature. Lyse the cells to release their contents. A common method is repeated freeze-thaw cycles using liquid nitrogen.[18]
-
Causality: This lysis method avoids detergents that could interfere with protein interactions or solubility.
-
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins and cell debris.[18]
-
Quantification: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the specific target protein using a quantitative method like Western blotting or mass spectrometry.[17][18]
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein against temperature. A shift in the melting temperature (T_m_) in the presence of the compound indicates target engagement.[13]
-
Isothermal Dose-Response Fingerprint (ITDRF): At a fixed temperature, plot the amount of soluble protein against compound concentration to determine an in-cell IC₅₀ for target engagement.[18]
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Data Presentation and Interpretation: A Case Study
Let's consider a hypothetical triazolo[4,3-a]pyridine-based inhibitor, "TP-123," designed to target p38α (MAPK14).
Biochemical Profiling Data
Initial screening with a KINOMEscan® panel at 1 µM provides the following data for a subset of kinases.
Table 1: KINOMEscan® Profile of TP-123 (1 µM)
| Kinase Target | Gene Symbol | % of DMSO Control | Interpretation |
| p38α | MAPK14 | 0.5% | Potent Primary Target |
| p38β | MAPK11 | 2.1% | High-affinity off-target |
| JNK1 | MAPK8 | 35.0% | Moderate off-target |
| ERK2 | MAPK1 | 85.0% | Weak/No interaction |
| CDK2 | CDK2 | 9.2% | Potent off-target |
| AURKA | AURKA | 45.0% | Moderate off-target |
| VEGFR2 | KDR | 1.5% | Unexpected Potent Off-Target |
Interpretation: The biochemical data confirm that TP-123 is a potent binder of its intended target, p38α. However, it also reveals potent binding to the closely related p38β, as well as two significant and structurally distinct off-targets: CDK2 and VEGFR2. This information is critical; unexpected inhibition of VEGFR2 could have profound physiological effects (both therapeutic and toxic).
Cellular Target Engagement Data (CETSA®)
To validate these findings in a cellular context, a CETSA® experiment is performed in U-87 MG glioblastoma cells.
Table 2: CETSA® Results for TP-123 in U-87 MG Cells
| Protein Target | T_m_ (Vehicle) | T_m_ (1 µM TP-123) | Thermal Shift (ΔT_m_) | Interpretation |
| p38α | 52.1°C | 58.5°C | +6.4°C | Strong Cellular Engagement |
| CDK2 | 48.5°C | 53.2°C | +4.7°C | Confirmed Cellular Off-Target |
| VEGFR2 | 55.3°C | 55.5°C | +0.2°C | No Significant Cellular Engagement |
| GAPDH | 62.0°C | 62.1°C | +0.1°C | Negative Control (No Shift) |
Interpretation: The CETSA® results confirm strong cellular engagement of the primary target, p38α, and the off-target CDK2. Crucially, despite potent biochemical binding, TP-123 does not appear to engage VEGFR2 in this cellular model. This discrepancy could be due to several factors, such as poor permeability of TP-123 into the specific subcellular compartment where VEGFR2 resides, or the conformation of VEGFR2 in a cellular context being unfavorable for binding. This highlights the indispensable value of cell-based assays to triage biochemical hits and prioritize compounds with the desired cellular activity profile.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. annualreviews.org [annualreviews.org]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. m.youtube.com [m.youtube.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. tandfonline.com [tandfonline.com]
Safety Operating Guide
[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of[1][2][3]Triazolo[4,3-A]pyridine-5-carboxylic acid
Foreword: A Proactive Stance on Laboratory Safety
In the dynamic environment of research and drug development, our focus is often on the cutting edge of innovation. However, the integrity of our work and the safety of our laboratories are fundamentally linked to the meticulous management of the entire chemical lifecycle, from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of[1][2][3]Triazolo[4,3-A]pyridine-5-carboxylic acid. While some safety data sheets (SDS) for this compound may lack specific GHS hazard classifications[4], its structural relation to pyridine—a known hazardous substance—necessitates a conservative and cautious approach to its disposal. This document is crafted to empower you, our fellow scientists and researchers, with the knowledge to manage this chemical waste stream responsibly, ensuring compliance and, most importantly, a safe laboratory environment for all.
Hazard Assessment and Regulatory Context
1.1. Understanding the Hazard Profile
[1][2][3]Triazolo[4,3-A]pyridine-5-carboxylic acid belongs to the family of nitrogen-containing heterocyclic compounds. Its core structure is a derivative of pyridine. Pyridine itself is a flammable liquid that is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract. While the specific toxicological properties of[1][2][3]Triazolo[4,3-A]pyridine-5-carboxylic acid have not been thoroughly investigated[5], the principle of prudent practice in chemical safety dictates that it should be handled as a potentially hazardous substance.
Therefore, until comprehensive toxicological data is available, it is essential to treat this compound with care, assuming it may possess similar hazards to other pyridine derivatives. Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer and your institution's Chemical Hygiene Plan.
1.2. Navigating the Regulatory Landscape
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6][7]. A chemical waste is considered hazardous if it is specifically listed by the EPA (e.g., F, K, P, or U lists) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[3][7].
While[1][2][3]Triazolo[4,3-A]pyridine-5-carboxylic acid is not currently a listed hazardous waste, it is the generator's responsibility to determine if a waste is hazardous[6]. Given the potential hazards inherited from its pyridine core, it is best practice to manage this compound as a hazardous chemical waste. This aligns with the guidelines set forth by the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in laboratory environments[8][9].
All disposal activities must comply with federal, state, and local regulations, as well as your institution's specific Environmental Health & Safety (EHS) guidelines[1][2][10][11].
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any waste handling procedures, ensure you are wearing the appropriate personal protective equipment. The causality here is direct: proper PPE forms a critical barrier between you and potential chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or contact with airborne powder, preventing potential eye irritation or serious damage[12]. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). | Prevents dermal absorption, which is a potential route of exposure for pyridine derivatives[13]. Always inspect gloves for integrity before use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | To be used based on a risk assessment, especially when handling powders outside of a fume hood. A NIOSH-approved respirator may be necessary. | Inhalation of dust can cause respiratory irritation[5][14]. All work with the solid compound should ideally be done in a certified chemical fume hood to minimize inhalation risk. |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of[1][2][3]Triazolo[4,3-A]pyridine-5-carboxylic acid. Each step is designed to ensure containment, clear communication, and compliance.
Step 1: Waste Identification and Segregation
-
Designate as Chemical Waste: From the moment you decide to discard[1][2][3]Triazolo[4,3-A]pyridine-5-carboxylic acid, it is considered waste.
-
Segregate at the Source: Collect waste containing this compound separately from other waste streams.
-
Incompatibility Check: Do not mix this waste with incompatible materials. For pyridine derivatives, this includes strong oxidizing agents and strong acids (especially nitric acid)[15]. Mixing incompatible wastes can lead to dangerous chemical reactions.
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves) separately from liquid waste (e.g., solutions containing the compound).
Step 2: Containerization
-
Choose a Compatible Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste[1][10][16]. For solid waste, a sealable bag or a wide-mouth plastic container is suitable. For liquid waste, a glass or polyethylene bottle with a screw cap is recommended.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste[2][10][11]. This prevents the release of vapors and reduces the risk of spills. Do not leave a funnel in the container[1].
Step 3: Labeling
-
Immediate Labeling: Attach a hazardous waste label to the container as soon as the first drop of waste is added[11].
-
Complete Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"[1].
-
The full chemical name: "[1][2][3]Triazolo[4,3-A]pyridine-5-carboxylic acid" (no formulas or abbreviations)[1].
-
The approximate concentration and quantity of each component in the container.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant," "Handle with Care").
-
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, in a designated SAA that is under the control of the laboratory personnel[1].
-
Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills[2][10].
-
Storage Limits: Be aware of your institution's limits on the volume of hazardous waste that can be stored in a lab (e.g., typically no more than 55 gallons)[11][16].
Step 5: Arranging for Final Disposal
-
Contact EHS: Do not dispose of this chemical down the drain or in the regular trash[2][10]. Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[1][11].
-
Final Disposal Method: The ultimate disposal will be handled by a licensed professional waste disposal service[5]. The most probable method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle nitrogen oxides produced during combustion[5][13][17].
Emergency Procedures: Preparedness is Key
Accidents can happen. A well-defined emergency response plan is crucial for mitigating risks.
-
In Case of a Spill:
-
Small Spill (manageable by lab personnel): If you are trained and it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and label it as hazardous waste for disposal[5][13][15].
-
Large Spill: Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team[15].
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention[4][5].
-
Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4][5].
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[4][5].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[4][5].
-
In all cases of exposure, consult the SDS and inform your supervisor.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of[1][2][3]Triazolo[4,3-A]pyridine-5-carboxylic acid.
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. capotchem.cn [capotchem.cn]
- 6. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 7. epa.gov [epa.gov]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aladdin-live.oss-cn-shanghai.aliyuncs.com [aladdin-live.oss-cn-shanghai.aliyuncs.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid
A Comprehensive Guide to the Safe Handling of[1][2][3]Triazolo[4,3-A]pyridine-5-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth safety and logistical information for handling[1]Triazolo[4,3-A]pyridine-5-carboxylic acid (CAS No. 1234615-95-2), a heterocyclic compound integral to various research and development endeavors. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.
While a specific Safety Data Sheet (SDS) for[1]Triazolo[4,3-A]pyridine-5-carboxylic acid indicates no GHS classification, the structural similarity to pyridine and other heterocyclic compounds necessitates a cautious approach.[2] The principles of handling pyridine derivatives should be applied to minimize risk.[1]
Core Principles of Safe Handling
The foundational principle for handling[1]Triazolo[4,3-A]pyridine-5-carboxylic acid is the minimization of exposure through all potential routes: inhalation, skin contact, and eye contact.[2] This is achieved through a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with detailed explanations of the rationale behind each choice.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[1][3] | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are recommended.[1] Latex gloves are not suitable.[1] Gloves should be inspected for damage before each use and changed frequently.[5] | Provides a critical barrier against skin contact. Pyridine and its derivatives can be absorbed through the skin and may cause irritation.[1] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[1] For larger quantities or higher-risk procedures, consider a chemical-resistant apron or coveralls. | Protects the skin and personal clothing from contamination. The fully buttoned coat ensures maximum coverage. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][6] | Minimizes the risk of inhaling airborne particles or potential vapors, which can cause respiratory irritation.[1][6] |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is crucial for minimizing risk during the handling of[1]Triazolo[4,3-A]pyridine-5-carboxylic acid. The following diagram outlines the key steps, from preparation to disposal.
Caption: A simplified decision tree for chemical waste disposal.
By integrating these safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet:T[1]riazolo[4,3-a]pyridine-5-carboxylic acid. Retrieved from [Link]
-
MSDS oft[1]riazolo[1,5-a]pyridine-5-carboxylic acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET - PYRIDINE. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
National Institutes of Health. TheT[1]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
